molecular formula C20H38N4O4 B093786 Dimorpholamine CAS No. 119-48-2

Dimorpholamine

Katalognummer: B093786
CAS-Nummer: 119-48-2
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: HZTMGWSBSDLALI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimorpholamine (DMA) is an intriguing psychoactive compound currently under extensive experimental development for its potential applications in neuropharmacology and psychopharmacology. It has not yet been approved for clinical use and is strictly for research use only . Preliminary studies suggest its research value lies in its action as a modulator of key neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine . This mechanism of action, which involves binding to specific neuronal receptors and influencing neurotransmitter release and reuptake, indicates potential for investigating novel treatments for conditions such as depression and anxiety . Furthermore, early research points to possible neuroprotective properties, making Dimorpholamine a candidate for studies related to neurodegenerative diseases like Alzheimer's and Parkinson's . Its additional potential antioxidant activity, which could help mitigate damage from reactive oxygen species, broadens its scope for research into oxidative stress-related conditions . The compound appears to allow for various administration routes in experimental settings, such as oral, intravenous, or intranasal, each affecting the onset time and bioavailability differently . Researchers should note that potential side effects observed in preliminary studies include nausea, dizziness, and headaches, and concurrent use with other serotonergic drugs could increase the risk of serotonin syndrome .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-butyl-N-[2-[butyl(morpholine-4-carbonyl)amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O4/c1-3-5-7-21(19(25)23-11-15-27-16-12-23)9-10-22(8-6-4-2)20(26)24-13-17-28-18-14-24/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTMGWSBSDLALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCN(CCCC)C(=O)N1CCOCC1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057628
Record name Dimorpholamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-48-2
Record name Dimorpholamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimorpholamine [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimorpholamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-ethylenebis(N-butylmorpholine-4-carboxamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMORPHOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YL4JT0L91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the CNS Mechanism of Action of Dimorpholamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholamine, a compound with a history rooted in respiratory stimulation, presents a compelling puzzle in neuropharmacology. While preliminary studies suggest a complex interplay with central nervous system (CNS) pathways, a definitive mechanism of action remains elusive. This technical guide provides a comprehensive framework for elucidating the neuropharmacological profile of dimorpholamine. By dissecting its chemical structure and drawing parallels with known psychoactive moieties, we propose a series of testable hypotheses centered on its potential interactions with key neurotransmitter systems. This document serves as a roadmap for researchers, offering detailed experimental protocols and the scientific rationale necessary to systematically uncover the core mechanisms by which dimorpholamine exerts its effects on the CNS.

Introduction: The Dimorpholamine Dilemma

Dimorpholamine, chemically identified as N,N'-(ethane-1,2-diyl)bis(N-butylmorpholine-4-carboxamide), is a psychoactive compound with potential therapeutic applications for conditions such as depression and anxiety.[1] Historically classified as a respiratory stimulant or analeptic, its effects on the CNS are thought to be more nuanced.[2] Initial investigations suggest a modulatory role in monoaminergic systems, including serotonin, dopamine, and norepinephrine, potentially through influencing their release and reuptake.[1] Furthermore, preliminary evidence hints at neuroprotective properties mediated by interactions with glutamate receptors and calcium ion channels.[1]

The core challenge in understanding dimorpholamine lies in the scarcity of specific pharmacological data. Its precise molecular targets and the downstream signaling cascades it triggers are yet to be definitively identified. This guide, therefore, adopts a hypothesis-driven approach, leveraging the compound's structural features to propose and experimentally validate its mechanism of action.

Chemical Structure of Dimorpholamine:

The presence of two morpholine rings is a noteworthy feature, as the morpholine moiety is a "privileged pharmacophore" in CNS drug discovery, known to impart favorable pharmacokinetic properties and engage with a variety of receptors.[3][4] The N,N'-disubstituted ethylenediamine core and tertiary amine amide groups further contribute to its potential for interacting with biological targets.[5][6][7][8]

Hypothesized Mechanisms of Action and Experimental Validation

Based on its structural characteristics and the known pharmacology of related compounds, we propose three primary hypotheses for dimorpholamine's mechanism of action on the CNS. For each hypothesis, we provide a detailed experimental framework for its validation.

Hypothesis 1: Modulation of Monoamine Transporters (SERT, DAT, NET)

Rationale: The structural similarity of dimorpholamine's core to known monoamine reuptake inhibitors, coupled with early suggestions of its influence on serotonin, dopamine, and norepinephrine systems, points towards the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) as primary targets.[1] Many CNS-active compounds containing morpholine or related cyclic amine structures exhibit affinity for these transporters.

A. In Vitro Radioligand Binding Assays: To determine the binding affinity of dimorpholamine for SERT, DAT, and NET.

B. In Vitro Neurotransmitter Uptake Assays: To assess the functional effect of dimorpholamine on the reuptake of serotonin, dopamine, and norepinephrine.

Table 1: Summary of In Vitro Assays for Monoamine Transporter Interaction

AssayObjectiveKey Parameters MeasuredExpected Outcome for a Transporter Inhibitor
Radioligand BindingDetermine binding affinityKi (inhibition constant)Low nanomolar Ki values for SERT, DAT, and/or NET
Neurotransmitter UptakeDetermine functional inhibitionIC50 (half-maximal inhibitory concentration)Potent inhibition of radiolabeled neurotransmitter uptake

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Use a buffer solution, for example, 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Radioligand: Utilize a high-affinity DAT radioligand, such as [³H]WIN 35,428.

  • Competition Binding: Incubate a fixed concentration of the radioligand with varying concentrations of dimorpholamine and the hDAT-expressing cell membranes.

  • Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of dimorpholamine and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the human serotonin transporter (hSERT), such as JAR cells or transfected HEK293 cells.[9]

  • Assay Medium: Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Substrate: Use [³H]Serotonin ([³H]5-HT).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of dimorpholamine for a specified time (e.g., 10-20 minutes).

    • Initiate uptake by adding a fixed concentration of [³H]5-HT.

    • Incubate for a short period to measure the initial rate of uptake (e.g., 10-15 minutes).

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[9]

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

dot

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Dimorpholamine Dimorpholamine SERT Serotonin Transporter (SERT) Dimorpholamine->SERT Inhibits Reuptake DAT Dopamine Transporter (DAT) Dimorpholamine->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Dimorpholamine->NET Inhibits Reuptake SynapticCleft Synaptic Cleft SynapticCleft->SERT Reuptake SynapticCleft->DAT Reuptake SynapticCleft->NET Reuptake PostsynapticReceptors Postsynaptic Receptors SynapticCleft->PostsynapticReceptors Binding PresynapticNeuron Presynaptic Neuron PresynapticNeuron->SynapticCleft Release PostsynapticNeuron Postsynaptic Neuron Serotonin 5-HT Dopamine DA Norepinephrine NE

Caption: Hypothesized modulation of monoamine transporters by dimorpholamine.

Hypothesis 2: Direct Interaction with GABA-A Receptors

Rationale: Dimorpholamine's historical use as a respiratory stimulant and analeptic suggests potential interaction with systems that regulate neuronal excitability. The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a known target for analeptic drugs like pentylenetetrazol, which acts as a non-competitive antagonist.[9] The flexible structure of dimorpholamine with its multiple hydrogen bond acceptors could allow it to bind to allosteric sites on the GABA-A receptor complex.

A. Patch-Clamp Electrophysiology: To directly measure the effect of dimorpholamine on GABA-A receptor function.

Table 2: Electrophysiological Assay for GABA-A Receptor Modulation

AssayObjectiveKey Parameters MeasuredExpected Outcome for a GABA-A Antagonist
Patch-ClampDetermine functional modulationGABA-evoked currents (amplitude, kinetics)Reduction in the amplitude of GABA-evoked chloride currents

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on GABA-A Receptors

  • Cell Preparation: Use HEK293 cells transiently or stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

  • Solutions: Use an internal solution containing a high chloride concentration and an external solution suitable for recording chloride currents.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20-EC50) to elicit a baseline current response.

  • Dimorpholamine Application: Co-apply dimorpholamine with GABA to observe any modulation of the GABA-evoked current. Also, apply dimorpholamine alone to test for direct agonist or antagonist effects.

  • Data Acquisition and Analysis: Record the changes in current amplitude and kinetics. Construct concentration-response curves to determine the IC50 of inhibition or EC50 of potentiation.

dot

GABA_A_Modulation cluster_receptor GABA-A Receptor Complex Dimorpholamine Dimorpholamine GABA_A_Receptor GABA-A Receptor Dimorpholamine->GABA_A_Receptor Potential Antagonist/ Allosteric Modulator Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Membrane Neuronal Membrane Chloride_Channel->Neuronal_Membrane Cl- Influx (Hyperpolarization) GABA GABA GABA->GABA_A_Receptor Binds

Caption: Hypothesized interaction of dimorpholamine with the GABA-A receptor.

Hypothesis 3: In Vivo Neurochemical and Behavioral Effects Consistent with CNS Stimulation

Rationale: To bridge the gap between in vitro findings and the overall physiological effects of dimorpholamine, in vivo studies are essential. If dimorpholamine acts as a monoamine reuptake inhibitor or a GABA-A antagonist, it would be expected to increase extracellular levels of monoamines and produce stimulant-like or anxiogenic/pro-convulsant behaviors in animal models.

A. In Vivo Microdialysis: To measure changes in extracellular neurotransmitter levels in awake, freely moving animals.

B. Behavioral Phenotyping: To assess the behavioral effects of dimorpholamine using standardized tests for locomotor activity, anxiety, and depression.

Table 3: In Vivo Assays for CNS Effects

AssayObjectiveKey Parameters MeasuredExpected Outcome for a CNS Stimulant
In Vivo MicrodialysisMeasure neurotransmitter releaseExtracellular levels of dopamine, serotonin, norepinephrineIncreased extracellular concentrations of monoamines
Locomotor Activity TestAssess stimulant effectsHorizontal and vertical activity, distance traveledIncreased locomotor activity
Elevated Plus MazeEvaluate anxiety-like behaviorTime spent in open vs. closed arms, number of entriesAnxiogenic effect (decreased time in open arms)
Forced Swim TestScreen for antidepressant-like effectsImmobility timeDecreased immobility time

Experimental Protocol: In Vivo Microdialysis in Rats

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.[10]

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[11]

  • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer dimorpholamine (systemically or via reverse dialysis) and continue collecting dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[10][11]

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline levels.

dot

InVivo_Workflow start In Vivo Study Initiation surgery Microdialysis Probe Implantation start->surgery recovery Post-Surgical Recovery surgery->recovery baseline Baseline Microdialysis Sampling recovery->baseline drug_admin Dimorpholamine Administration baseline->drug_admin sampling Post-Drug Microdialysis Sampling drug_admin->sampling behavior Behavioral Testing (Locomotor, EPM, FST) drug_admin->behavior analysis HPLC-ED or MS Analysis of Dialysate sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis behavior->data_analysis end Conclusion on In Vivo Effects data_analysis->end

Caption: Workflow for in vivo investigation of dimorpholamine's CNS effects.

Synthesis and Future Directions

The elucidation of dimorpholamine's precise mechanism of action requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a clear path forward for researchers. By first establishing its in vitro binding and functional profile at key CNS targets and then correlating these findings with in vivo neurochemical and behavioral outcomes, a comprehensive understanding of dimorpholamine's neuropharmacology can be achieved.

Future research should also consider potential secondary mechanisms, such as effects on glutamate and calcium signaling, as initially suggested. Furthermore, structure-activity relationship (SAR) studies on analogs of dimorpholamine could provide valuable insights into the specific structural motifs responsible for its activity and guide the development of more potent and selective compounds for therapeutic use.

References

  • Amines. (n.d.). In Principles of Drug Action 1, Spring 2005. Retrieved from [Link]

  • Dimorpholamine. (n.d.). In DrugFuture. Retrieved from [Link]

  • [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. (1971). Nihon Yakurigaku Zasshi. Japanese Journal of Pharmacology, 67(4), 435–450.
  • Drew, M. R., & Ungless, M. A. (2006). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.3.
  • What is Dimorpholamine used for? (2024, June 14). In Patsnap Synapse. Retrieved from [Link]

  • Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology, 89(1), e75.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). In Gifford Bioscience. Retrieved from [Link]

  • East, A., Salazar, D. E., & Martin, S. F. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PloS One, 13(3), e0194903.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.
  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). In NSW Department of Primary Industries. Retrieved from [Link]

  • de Carvalho, G. S. G., Machado, P. A., de Paula, D. T. S., Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives. The Scientific World Journal, 10, 1723–1730.
  • Watson, C. J., & Kennedy, R. T. (2000). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 72(15), 5779–5786.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Finn, I. B., & Holtzman, S. G. (1986). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Pharmacology Biochemistry and Behavior, 24(6), 1639–1644.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2024). Analytical Chemistry.
  • Amines. (n.d.). In Chapter 7. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1–6.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). In Molecular Devices. Retrieved from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). In International Journal of Science and Research (IJSR).
  • Venkataraman, A., & Ingraham, H. (2023).
  • GABA Stacked.indd. (n.d.). In Nanion Technologies. Retrieved from [Link]

  • SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. (n.d.). In PsychoGenics Inc.. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.
  • Amines. (n.d.). In Principles of Drug Action 1, Spring 2005. Retrieved from [Link]

  • Factsheet on the forced swim test. (2020, October 15). In Understanding Animal Research. Retrieved from [Link]

  • Ozkanli, F., Yilmaz, F., & Unsal-Tan, O. (2010). Synthesis and pharmacology of some new N,N-disubstituted dithiocarbamate derivatives. Marmara Pharmaceutical Journal, 14(1), 25–31.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics.
  • Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... (n.d.). In ResearchGate. Retrieved from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). In BMG LABTECH. Retrieved from [Link]

  • Experiment No 8. (n.d.). In Scribd. Retrieved from [Link]

  • Chebolu, S., & An, H. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(8), 817–829.
  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. (n.d.). In Sophion Bioscience. Retrieved from [Link]

  • Locomotor Sensitization Study. (n.d.). In Melior Discovery. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). In University of Würzburg. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.
  • de Carvalho, G. S. G., Machado, P. A., de Paula, D. T. S., Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. The Scientific World Journal, 10, 1723–1730.
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology (Clifton, N.J.), 1916, 69–74.
  • Pharmacology of CNS Drugs. (n.d.). In Avens Blog. Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). In GraphPad. Retrieved from [Link]

  • Clark, A. S., & Harding, J. R. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments, (127), 56214.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.
  • Forced Swim Test v.3. (n.d.). In University of Notre Dame. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). In Master Organic Chemistry. Retrieved from [Link]

  • Li, Y., Li, X., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1469–1478.
  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012).

Sources

Introduction: Situating Dimorpholamine in the Analeptic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Dimorpholamine

Dimorpholamine is a central nervous system (CNS) stimulant belonging to the analeptic class of drugs.[1] Analeptics are primarily characterized by their ability to stimulate the respiratory centers of the brain, leading to an increased rate and depth of breathing.[2] Historically, this class of drugs has been employed in clinical settings to counteract respiratory depression induced by anesthetics or drug overdoses, and to manage conditions like apnea in premature infants.[1][3] While the term "analeptic" once encompassed a broad range of CNS stimulants, its modern usage is now largely synonymous with "respiratory stimulant".[2]

Preliminary research also classifies Dimorpholamine as a psychoactive compound, suggesting a potential to modulate key neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[4] However, its primary and most established pharmacological identity is that of a respiratory stimulant. This guide will provide a comprehensive technical overview of the known and hypothesized pharmacological profile of Dimorpholamine, grounded in the established principles of analeptic drug action. We will explore its likely mechanism of action, the requisite experimental protocols for its characterization, and its potential therapeutic applications and toxicological considerations, providing a framework for researchers and drug development professionals.

Part I: Core Mechanism of Action as a Respiratory Stimulant

The therapeutic effect of analeptic drugs is mediated through the stimulation of both central and peripheral pathways that regulate respiration. The prevailing hypothesis for compounds like Dimorpholamine is a dual-action mechanism targeting chemoreceptors.

Primary Target: Peripheral and Central Chemoreceptors

The most well-characterized analeptics, such as Doxapram, exert their effects by stimulating peripheral chemoreceptors located in the carotid and aortic bodies.[2][3] These specialized cells are responsible for sensing changes in blood oxygen, carbon dioxide, and pH. Stimulation of these receptors triggers a signaling cascade to the respiratory control center in the medulla oblongata, resulting in increased ventilation.[3] Additionally, a central action on the medullary respiratory center itself contributes to the overall effect.[3] It is highly probable that Dimorpholamine shares this fundamental mechanism.

Many analeptics achieve this stimulation by acting as potassium channel blockers on chemoreceptor cells.[1] Blocking these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the release of neurotransmitters that signal to the CNS to increase respiration.[1]

Dimorpholamine_MoA cluster_Carotid Dimorpholamine Dimorpholamine K_Channel Potassium Channels (e.g., TASK, BK) Dimorpholamine->K_Channel Inhibition Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channels Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows NT_Release Neurotransmitter Release (e.g., ATP, Acetylcholine) Ca_Influx->NT_Release Triggers Afferent_Signal Afferent Signal via Glossopharyngeal Nerve NT_Release->Afferent_Signal Initiates Medulla Medullary Respiratory Center (Brainstem) Afferent_Signal->Medulla Transmits to Respiration Increased Respiratory Rate & Tidal Volume Medulla->Respiration Stimulates Carotid_Body Peripheral Chemoreceptor (Carotid Body Cell) PD_Workflow Start Animal Acclimatization in Plethysmograph Baseline Record Baseline Respiration Start->Baseline Induce Administer Opioid (e.g., Morphine) Baseline->Induce Depression Confirm Stable Respiratory Depression Induce->Depression Treat Administer Dimorpholamine (or Vehicle) Depression->Treat Monitor Continuous Monitoring of Respiratory Parameters Treat->Monitor End Data Analysis (Calculate % Reversal, ED50) Monitor->End

Sources

The Discovery and Early History of Dimorpholamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholamine, a central nervous system stimulant classified as an analeptic, emerged in the mid-20th century during a period of active research into respiratory stimulants. This technical guide provides a comprehensive overview of the discovery and historical development of Dimorpholamine, detailing its chemical synthesis, early pharmacological investigations, and its place within the broader context of analeptic drug discovery. While not a compound in widespread clinical use today, its history offers valuable insights into the evolution of neuropharmacology and the methodologies of drug development in the post-war era.

Introduction: The Age of Analeptics

The mid-20th century saw significant interest in the development of analeptics, substances that stimulate the central nervous system, particularly the respiratory and vasomotor centers.[1][2][3] These agents were primarily investigated for their potential to counteract the effects of CNS depressants, such as barbiturates and anesthetics, and to manage respiratory distress.[1][2][3] It was within this scientific landscape that Dimorpholamine was first synthesized and studied.

The Genesis of Dimorpholamine

Synthesis and Chemical Identity

The synthesis of morpholine derivatives was an active area of research during this period, with chemists exploring the pharmacological potential of various modifications to this heterocyclic amine. The structure of Dimorpholamine, featuring two morpholine rings linked by a diethyl ether chain, reflects this exploratory approach to drug discovery.

Early Pharmacological Investigations

Initial studies on Dimorpholamine focused on its effects as a central nervous system stimulant, with a particular emphasis on its analeptic properties.

Cardiovascular and Respiratory Effects

Seminal research conducted in the mid-1960s elucidated the primary pharmacological actions of Dimorpholamine. Studies published in the Japanese Journal of Pharmacology in 1965 and 1966 detailed its effects on the cardiovascular and respiratory systems.

A 1965 study investigated the effects of Dimorpholamine on blood pressure.[6] The following year, a more detailed study explored its cardiac actions, classifying it as a central nervous system stimulant with effects on the heart, heart conduction system, and heart rate.[7] These early investigations were crucial in characterizing the compound's physiological impact and establishing its profile as an analeptic.

Methodologies of Early Investigation

The experimental protocols employed in the initial evaluation of Dimorpholamine were characteristic of the pharmacological research of the era. These studies typically involved animal models to assess the physiological and behavioral effects of the compound.

Experimental Protocol: Assessment of Cardiovascular Effects in Animal Models (Hypothetical Reconstruction)

Based on the published research of the time, a typical experimental workflow to assess the cardiovascular effects of Dimorpholamine would have likely involved the following steps:

  • Animal Model Selection: Anesthetized dogs were a common model for cardiovascular research in the 1960s.

  • Surgical Preparation:

    • The animal would be anesthetized, typically with a barbiturate like pentobarbital sodium.

    • Cannulation of the carotid artery to measure blood pressure via a mercury manometer.

    • Cannulation of the femoral vein for intravenous administration of Dimorpholamine.

    • Attachment of electrodes to record an electrocardiogram (ECG) to monitor heart rate and rhythm.

  • Drug Administration:

    • A baseline recording of blood pressure and ECG would be established.

    • Dimorpholamine would be administered intravenously at varying doses.

    • Continuous monitoring and recording of cardiovascular parameters post-administration.

  • Data Analysis:

    • Changes in mean arterial pressure, heart rate, and ECG waveforms would be measured and compared to baseline values.

    • Dose-response relationships would be established to determine the potency and efficacy of the compound.

Diagram of a typical 1960s cardiovascular pharmacology workflow.

Dimorpholamine in the Context of Analeptic Drug Development

The development of Dimorpholamine occurred during a period when the therapeutic landscape for respiratory depression was evolving. For decades, various analeptics were explored and used clinically, though often with a narrow therapeutic window and the risk of side effects such as convulsions.[2][3] The history of analeptics can be broadly divided into phases, from naturally occurring stimulants to the rise of synthetic compounds in the 1930s through the 1960s.[3]

The eventual decline in the use of analeptics was due to the development of more effective and safer methods for managing respiratory depression, such as mechanical ventilation, and a better understanding of the pathophysiology of respiratory failure.

Conclusion: A Legacy of Exploration

The story of Dimorpholamine is a snapshot of a specific era in pharmaceutical research. While it did not become a widely used therapeutic agent, its discovery and early investigation contributed to the broader understanding of central nervous system stimulants and their effects on the cardiovascular and respiratory systems. The methodologies employed in its study reflect the state of pharmacological science in the mid-20th century and provide a valuable historical perspective for today's drug development professionals. The legacy of Dimorpholamine lies not in its clinical application, but in its role as part of the exploratory journey that has led to the more targeted and sophisticated approaches to neuropharmacology seen today.

References

  • Imai, S., Murase, H., Takeda, K., Katori, M., & Shigei, T. (1966). Cardiac action of dimorpholamine. Japanese Journal of Pharmacology, 16(1), 110-6. [Link]

  • Peppin, J. F., & Kane, S. P. (2021). History of Respiratory Stimulants. Journal of Pain Research, 14, 1041–1053. [Link]

  • Global Substance Registration System. DIMORPHOLAMINE. [Link]

  • Sakuma, A., Kato, H., & Saji, Y. (1965). Effects of dimorpholamine on blood pressure. Japanese Journal of Pharmacology, 15(4), 386-94. [Link]

  • Wikipedia. Analeptic. [Link]

  • Wax, P. M. (2002). Analeptic use in clinical toxicology: a historical appraisal. Journal of Toxicology. Clinical Toxicology, 40(5), 627-31. [Link]

  • Wikipedia. Theraplix. [Link]

Sources

An In-Depth Technical Guide to the Exploratory Research of Dimorpholamine's Psychoactive Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the exploratory research of Dimorpholamine, a synthetic compound with putative psychoactive properties. Due to the current scarcity of public-domain data on this molecule, this document serves as a foundational roadmap for research and drug development professionals. It details a logical progression of studies, from initial synthesis and physicochemical characterization to in-depth in vitro and in vivo pharmacological profiling. The described methodologies are grounded in established, validated protocols to ensure scientific rigor and data integrity. This guide is designed to provide a self-validating framework for elucidating the psychoactive profile of Dimorpholamine, with a focus on its potential interactions with monoaminergic systems and its behavioral effects in preclinical models.

Introduction and Rationale

Dimorpholamine has been identified as a psychoactive compound with potential modulatory effects on central nervous system (CNS) pathways.[1] Preliminary assessments suggest that its mechanism of action may involve the modulation of key neurotransmitter systems, such as serotonin, dopamine, and norepinephrine.[1] Such a profile indicates a potential for therapeutic applications in mood and anxiety disorders.[1] However, a thorough and systematic investigation is required to validate these initial hypotheses and to fully characterize its pharmacological and toxicological profile.

This guide provides a structured research plan designed to de-risk and accelerate the preclinical development of Dimorpholamine or similar novel psychoactive compounds. The experimental cascade is designed to build a comprehensive understanding of the molecule, starting with its fundamental properties and progressing to its complex biological interactions.

Synthesis, Purification, and Physicochemical Characterization

A robust understanding of a compound's physical and chemical properties is a prerequisite for all subsequent biological testing. It ensures the purity of the test article and informs formulation development for in vitro and in vivo studies.

Proposed Synthesis Route
Purification and Structural Elucidation

The synthesized Dimorpholamine must be purified to ≥98% purity, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Structural confirmation will be achieved through:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Physicochemical Property Determination

Key physicochemical properties must be determined to predict the compound's behavior in biological systems. These properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterExperimental ProtocolRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and biorelevant media (Fasted and Fed State Intestinal Fluid).Determines the maximum concentration achievable in solution for in vitro assays and informs potential for oral absorption.
LogP/LogD Shake-flask method using n-octanol and aqueous buffer at pH 7.4.Predicts lipophilicity, which influences membrane permeability and potential for blood-brain barrier penetration.
pKa Potentiometric titration or UV-spectrophotometry.Identifies the ionization state of the molecule at physiological pH, which affects solubility, permeability, and receptor binding.

In Vitro Pharmacological Profiling

The initial biological characterization of Dimorpholamine will focus on its interaction with key CNS targets, particularly the monoamine transporters and receptors, given the preliminary suggestions of its psychoactive nature.

Primary Target Screening: Monoamine Transporters

The primary hypothesis is that Dimorpholamine interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This will be investigated using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay [2]

  • Preparation of Membranes: Cell membranes expressing recombinant human DAT, NET, or SERT are prepared.

  • Assay Setup: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of Dimorpholamine.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of Dimorpholamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Functional Characterization of Monoamine Transporter Interaction

To determine if Dimorpholamine acts as a substrate (releaser) or an inhibitor (reuptake blocker) at the monoamine transporters, neurotransmitter uptake assays will be performed.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured.

  • Assay Setup: Cells are pre-incubated with varying concentrations of Dimorpholamine or a reference compound (e.g., cocaine, amphetamine).

  • Neurotransmitter Addition: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

  • Termination: Uptake is stopped by rapid washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.

  • Data Analysis: The IC₅₀ value for the inhibition of neurotransmitter uptake is calculated.

Secondary Target Screening: GPCR Panel

To identify potential off-target effects and to broaden the understanding of Dimorpholamine's pharmacological profile, it will be screened against a panel of G-protein coupled receptors (GPCRs) commonly associated with psychoactive drugs, including serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C), dopamine (D₁, D₂), and adrenergic (α₁, α₂, β) receptor subtypes.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

  • Cell Lines: Use cell lines stably expressing the target GPCRs and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Assay: Cells are incubated with varying concentrations of Dimorpholamine.

  • Stimulation/Inhibition: For agonist mode, the response is measured directly. For antagonist mode, cells are co-incubated with a known agonist for the receptor.

  • Detection: Changes in intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, luminescence).

  • Data Analysis: EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined.

G cluster_0 In Vitro Profiling Workflow A Dimorpholamine B Radioligand Binding Assays (DAT, NET, SERT) A->B Screen for Binding C Neurotransmitter Uptake Assays (DAT, NET, SERT) A->C Assess Function D GPCR Functional Assays (5-HT, DA, Adrenergic Receptors) A->D Broad Panel Screen E Determine Ki (Binding Affinity) B->E F Determine IC50 (Functional Potency) C->F H Identify Off-Target Activities D->H G Identify Primary Targets E->G F->G

Caption: Workflow for in vitro pharmacological profiling of Dimorpholamine.

In Vitro ADME and Pharmacokinetic Profiling

Understanding the ADME properties of Dimorpholamine is crucial for translating in vitro findings to in vivo models.

Metabolic Stability

The metabolic stability of Dimorpholamine will be assessed using liver microsomes from different species (rat, mouse, human) to identify potential inter-species differences in metabolism.

Experimental Protocol: Microsomal Stability Assay [3][4]

  • Incubation: Dimorpholamine (typically 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and the cofactor NADPH at 37°C.[3][4]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[3]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[3][4]

  • Analysis: The concentration of the remaining Dimorpholamine is quantified by LC-MS/MS.[4]

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

SpeciesPredicted Half-life (t₁/₂) (min)Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg)
Mouse 1546.2
Rat 2527.7
Human 4017.3
Hypothetical data for illustrative purposes.
Membrane Permeability

The Caco-2 cell permeability assay will be used as an in vitro model of human intestinal absorption to predict oral bioavailability.[5][6]

Experimental Protocol: Caco-2 Permeability Assay [6][7]

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter plates for 21 days to form a differentiated monolayer with tight junctions.[7]

  • Assay: Dimorpholamine is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the opposite chamber at various time points.

  • Analysis: The concentration of Dimorpholamine in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[6]

Preliminary Rodent Pharmacokinetics

A preliminary pharmacokinetic study in rodents (e.g., Sprague-Dawley rats) will be conducted to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.[8][9][10][11][12]

Experimental Protocol: Rodent PK Study [8][9][10][11][12]

  • Animal Dosing: Two groups of rats will be dosed with Dimorpholamine via intravenous (IV) and oral (PO) administration.

  • Blood Sampling: Serial blood samples will be collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[8][9]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: Plasma concentrations of Dimorpholamine are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.

In Vivo Behavioral Pharmacology

Based on the in vitro profile, a battery of in vivo behavioral assays in rodents will be conducted to characterize the psychoactive effects of Dimorpholamine.

G cluster_1 In Vivo Behavioral Assessment Cascade A Dimorpholamine Administration B Open Field Test A->B C Elevated Plus Maze A->C D Forced Swim Test A->D E Conditioned Place Preference A->E F Assess Locomotor Activity (Stimulant/Sedative Effects) B->F G Assess Anxiety-like Behavior (Anxiolytic/Anxiogenic Effects) C->G H Assess Depressive-like Behavior (Antidepressant Effects) D->H I Assess Rewarding/Aversive Properties (Addiction Potential) E->I

Caption: A tiered approach for the in vivo behavioral characterization of Dimorpholamine.

Locomotor Activity and Anxiety-Like Behavior

The Open Field Test (OFT) and Elevated Plus Maze (EPM) will be used to assess the effects of Dimorpholamine on general locomotor activity and anxiety-like behavior.[13][14][15][16]

Experimental Protocol: Open Field Test [13][14][15][16]

  • Apparatus: A square arena with automated tracking capabilities.

  • Procedure: Rodents are administered Dimorpholamine or vehicle and placed in the center of the open field for a defined period (e.g., 10-30 minutes).

  • Measures: Total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.

  • Interpretation: Increased locomotion suggests stimulant properties, while decreased locomotion suggests sedative effects. An increase in the time spent in the center is indicative of anxiolytic-like activity.

Experimental Protocol: Elevated Plus Maze [17][18][19][20][21]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Following drug administration, rodents are placed in the center of the maze and allowed to explore for 5-10 minutes.[20]

  • Measures: The number of entries into and the time spent in the open and closed arms are recorded.

  • Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of anxiolytic-like effects.[17][18][19][21]

Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used screening tool for assessing potential antidepressant efficacy.[22][23][24][25][26]

Experimental Protocol: Forced Swim Test [22][23][24][25][26]

  • Apparatus: A cylinder filled with water from which the animal cannot escape.[22][23][24][26]

  • Procedure: Rodents are administered Dimorpholamine or vehicle prior to being placed in the water for a 6-minute session.[26]

  • Measures: The duration of immobility during the last 4 minutes of the test is recorded.

  • Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Reward and Reinforcement

The Conditioned Place Preference (CPP) paradigm will be used to assess the rewarding or aversive properties of Dimorpholamine, providing an indication of its potential for abuse.[27][28][29][30][31]

Experimental Protocol: Conditioned Place Preference [27][28][29][30][31]

  • Apparatus: A chamber with at least two distinct compartments.

  • Phases:

    • Pre-Conditioning (Baseline): The animal's initial preference for either compartment is determined.

    • Conditioning: Over several days, the animal receives Dimorpholamine in one compartment and vehicle in the other.[27]

    • Post-Conditioning (Test): The animal is given free access to both compartments, and the time spent in each is measured.

  • Interpretation: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect, while a decrease suggests an aversive effect.

Neurochemical Analysis

To directly measure the effect of Dimorpholamine on neurotransmitter dynamics in the brain, in vivo microdialysis will be employed.[32][33][34][35][36]

Experimental Protocol: In Vivo Microdialysis [32][33][34][35][36]

  • Surgery: A microdialysis guide cannula is stereotaxically implanted into a brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

  • Microdialysis: After recovery, a microdialysis probe is inserted, and the brain's extracellular fluid is sampled by perfusing artificial cerebrospinal fluid through the probe.[32]

  • Drug Administration: Dimorpholamine or vehicle is administered, and dialysate samples are collected at regular intervals.

  • Analysis: The concentrations of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate are quantified by HPLC with electrochemical detection or LC-MS/MS.

  • Interpretation: Changes in neurotransmitter levels post-drug administration provide direct evidence of the drug's neurochemical mechanism of action.

Preliminary Toxicology

An initial assessment of Dimorpholamine's safety profile is essential.

Experimental Protocol: Acute Toxicity Study

  • Dose Escalation: Increasing doses of Dimorpholamine are administered to groups of rodents.

  • Observation: Animals are closely monitored for clinical signs of toxicity and mortality over a 14-day period.

  • Necropsy: At the end of the study, a gross necropsy is performed, and major organs are collected for histopathological examination.

  • Data Analysis: The maximum tolerated dose (MTD) and any potential target organs for toxicity are identified.

Conclusion and Future Directions

The systematic execution of the research plan detailed in this guide will provide a robust and comprehensive preclinical data package for Dimorpholamine. The findings will elucidate its mechanism of action, characterize its psychoactive and behavioral effects, and provide an initial assessment of its safety profile. Positive outcomes from this exploratory phase would warrant further investigation, including more extensive toxicology studies and the evaluation of its therapeutic potential in more complex animal models of psychiatric disorders. This structured approach ensures that decisions regarding the continued development of Dimorpholamine are based on a solid foundation of scientific evidence.

References

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • JoVE. (2014). The Mouse Forced Swim Test. Journal of Visualized Experiments.
  • Patsnap Synapse. (2024). What is Dimorpholamine used for?
  • Protocols.io. (2023).
  • Cyprotex. (n.d.). Microsomal Stability.
  • National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience.
  • National Center for Biotechnology Inform
  • PubMed. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.
  • PubMed. (n.d.). Evaluation of psychotropic drugs with a modified open field test.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Analytical Chemistry. (n.d.). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies.
  • Wikipedia. (n.d.). Conditioned place preference.
  • National Center for Biotechnology Information. (n.d.).
  • NSW Department of Primary Industries. (n.d.).
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters | Request PDF.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • JoVE. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test.
  • ATCC. (n.d.). Toxicological Screening.
  • UNMC. (n.d.). Pharmacokinetics Protocol – Rodents.
  • (n.d.). Caco2 assay protocol.
  • National Institutes of Health. (2023).
  • JoVE. (2018).
  • ResearchGate. (2023). (PDF)
  • (n.d.).
  • Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • (n.d.). Forced Swim Test v.3.
  • WuXi AppTec DMPK. (n.d.). Rodent PK Study.
  • National Center for Biotechnology Inform
  • Protocols.io. (2024). Open field test for mice.
  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption.
  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior.
  • MedchemExpress.com. (n.d.). Compound Screening Guide!.
  • Melior Discovery. (n.d.). Conditioned Place Preference Model.
  • NEUROFIT. (n.d.). Pharmacological relevance of the Open-Field Test.
  • UCSF IACUC. (n.d.).
  • National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
  • ResearchGate. (n.d.). REVIEW ON CPP: Measuring reward with the conditioned place preference (CPP)
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • PubMed. (n.d.). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents.
  • ResearchGate. (n.d.). (PDF)
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.

Sources

The Neuropharmacological Profile of Dimorpholamine: An Investigative Guide for Neuronal Cell Line-Based Research

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for Understanding Dimorpholamine's Neuronal Impact

Dimorpholamine has emerged as a psychoactive compound of significant interest, with preliminary research suggesting its potential as a modulator of key neurotransmitter systems.[1] While its precise mechanisms of action remain under investigation, early evidence points towards an influence on the release and reuptake of serotonin, dopamine, and norepinephrine, alongside potential neuroprotective properties possibly mediated through glutamate receptors and calcium ion channels.[1] This in-depth technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals seeking to elucidate the effects of dimorpholamine on neuronal cell lines. By providing a structured, evidence-based framework for investigation, this document aims to empower the scientific community to systematically unravel the neuropharmacological intricacies of this promising compound.

The following sections will not only detail robust experimental protocols but also delve into the scientific rationale underpinning each methodological choice. This approach is designed to foster a deeper understanding of how to construct a self-validating research program that can rigorously assess the therapeutic and toxicological potential of dimorpholamine at the cellular level.

I. Foundational Knowledge: What is Known About Dimorpholamine

Dimorpholamine is classified as a psychoactive compound with observed effects on the central nervous system (CNS).[1] Though not yet a commercially available pharmaceutical, it is the subject of ongoing research for its potential therapeutic applications in neuropharmacology.[1] The primary focus of these investigations lies in its potential to treat conditions such as depression, anxiety, and possibly even neurodegenerative diseases like Alzheimer's and Parkinson's.[1]

The current understanding, though in its nascent stages, suggests that dimorpholamine's mode of action centers on the modulation of critical neurotransmitter pathways.[1] Specifically, it is believed to influence the synaptic concentrations of serotonin, dopamine, and norepinephrine, which could account for its potential antidepressant and anxiolytic effects.[1] Furthermore, there are indications of neuroprotective capabilities, potentially through interactions with glutamate receptors and calcium ion channels.[1] It is crucial to note that these initial findings require substantial empirical validation, for which neuronal cell line models provide an invaluable tool.

II. Strategic Selection of Neuronal Cell Line Models

The choice of an appropriate neuronal cell line is a critical first step that will profoundly influence the relevance and translatability of experimental findings. Given the hypothesized mechanism of dimorpholamine, cell lines expressing the target neurotransmitter systems are paramount.

Cell LineKey Characteristics & Justification for Use
SH-SY5Y A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells express dopaminergic markers, such as the dopamine transporter (DAT) and tyrosine hydroxylase (TH), making them an excellent model to study the effects of compounds on the dopaminergic system.[2]
PC12 A rat pheochromocytoma cell line that, upon stimulation with nerve growth factor (NGF), differentiates into cells with characteristics of sympathetic neurons. They are a well-established model for studying neurite outgrowth, neurosecretion, and the effects of neurotrophic factors.
Primary Cortical Neurons Harvested directly from rodent embryos, these cells provide a more physiologically relevant model, albeit with a more complex and demanding culture protocol. They represent a mixed population of neuronal subtypes and are ideal for studying synaptic function and network activity.
hPSC-derived Neurons Human pluripotent stem cell-derived neurons offer the advantage of a human genetic background and the ability to generate specific neuronal subtypes (e.g., dopaminergic, serotonergic). These are particularly useful for disease modeling and toxicity screening.[3]

III. A Tiered Experimental Approach to Characterizing Dimorpholamine's Effects

A systematic and tiered approach to experimentation is essential for building a comprehensive understanding of dimorpholamine's effects. The following workflow is designed to progress from broad assessments of cytotoxicity to more nuanced investigations of specific neuronal functions.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic & Functional Assays cluster_2 Tier 3: Morphological & Synaptic Analysis A Cytotoxicity & Cell Viability Assays (MTT, LDH) B Dose-Response Curve Generation A->B Determine therapeutic window C Neuroprotection Assays (e.g., against glutamate-induced excitotoxicity) B->C Proceed with non-toxic concentrations F Neurite Outgrowth Analysis C->F Investigate morphological changes D Neurotransmitter Release & Reuptake Assays G Synaptic Marker Expression (e.g., Synaptophysin, PSD-95) D->G Correlate with synaptic integrity E Calcium Imaging E->D Link to neurotransmitter dynamics

Caption: A tiered experimental workflow for the systematic evaluation of dimorpholamine's effects on neuronal cell lines.

A. Tier 1: Foundational Assays for Cytotoxicity and Cell Viability

Rationale: The initial step in evaluating any novel compound is to determine its therapeutic window. These assays will establish the concentration range at which dimorpholamine can be studied for its pharmacological effects without inducing significant cell death.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Protocol:

    • Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of dimorpholamine in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of dimorpholamine. Include a vehicle control (medium without dimorpholamine).

    • Incubate the cells for 24, 48, and 72 hours.

    • Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).

B. Tier 2: Unraveling the Mechanisms of Action

Rationale: With the non-toxic concentration range established, the next tier of experiments will investigate the specific mechanisms through which dimorpholamine exerts its effects, based on its putative role as a neurotransmitter modulator and neuroprotective agent.

1. Neuroprotection Assays

  • Objective: To validate the suggested neuroprotective properties of dimorpholamine.

  • Protocol (Example using Glutamate-Induced Excitotoxicity):

    • Seed neuronal cells in a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of dimorpholamine for a specified duration (e.g., 2 hours).

    • Introduce a neurotoxic insult by adding a high concentration of glutamate to the culture medium. Include a control group with no glutamate and a group with glutamate but no dimorpholamine pre-treatment.

    • Incubate for a period sufficient to induce cell death in the glutamate-only group (e.g., 24 hours).

    • Assess cell viability using the MTT or LDH assay.

    • A significant increase in cell viability in the dimorpholamine pre-treated groups compared to the glutamate-only group would indicate a neuroprotective effect.

2. Neurotransmitter Release and Reuptake Assays

  • Objective: To directly test the hypothesis that dimorpholamine modulates the release and/or reuptake of serotonin, dopamine, and norepinephrine.

  • Protocol (Example using a Fluorescent False Neurotransmitter):

    • Culture appropriate neuronal cells (e.g., SH-SY5Y for dopamine) on glass-bottom dishes.

    • Load the cells with a fluorescent false neurotransmitter (e.g., a fluorescent analog of dopamine).

    • Induce neurotransmitter release using a depolarizing stimulus (e.g., high potassium concentration).

    • Measure the fluorescence intensity in the extracellular space over time using live-cell imaging.

    • To assess reuptake, after loading, wash the cells and monitor the decrease in intracellular fluorescence over time.

    • Perform these experiments in the presence and absence of dimorpholamine to determine its effect on the rates of release and reuptake.

G cluster_0 Hypothesized Dimorpholamine Action cluster_1 Synaptic Terminal cluster_2 Postsynaptic Neuron A Dimorpholamine B Neurotransmitter Release A->B Modulates C Neurotransmitter Reuptake Transporter A->C Modulates D Postsynaptic Receptor Activation B->D Leads to C->B Regulates synaptic concentration

Caption: A simplified diagram illustrating the potential points of intervention for dimorpholamine at the synapse.

3. Calcium Imaging

  • Objective: To investigate the potential influence of dimorpholamine on intracellular calcium dynamics.

  • Protocol:

    • Culture neuronal cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply dimorpholamine and monitor changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence microscope.

    • Changes in the fluorescence signal upon application of dimorpholamine would suggest an effect on calcium channels or intracellular calcium stores.

C. Tier 3: Assessing Neuronal Morphology and Synaptic Integrity

Rationale: Beyond immediate functional changes, it is important to assess whether dimorpholamine has longer-term effects on neuronal structure and connectivity.

1. Neurite Outgrowth Analysis

  • Objective: To determine if dimorpholamine influences the growth and branching of neurites, which is crucial for neuronal development and plasticity.

  • Protocol:

    • Seed neuronal cells (e.g., PC12 cells) at a low density on plates coated with an appropriate substrate (e.g., collagen).

    • Treat the cells with different concentrations of dimorpholamine, alongside a positive control (e.g., NGF for PC12 cells) and a negative control.

    • Incubate for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

    • Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).

    • Capture images using a microscope and quantify neurite length and branching using image analysis software.

2. Synaptic Marker Expression

  • Objective: To evaluate the impact of dimorpholamine on the expression of key pre- and post-synaptic proteins.

  • Protocol:

    • Treat neuronal cultures with dimorpholamine for an extended period (e.g., 72 hours).

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to quantify the expression levels of synaptic markers such as synaptophysin (a presynaptic vesicle protein) and PSD-95 (a postsynaptic density protein).

    • Alternatively, use immunocytochemistry to visualize the localization and density of these synaptic markers.

IV. Data Interpretation and Future Directions

The data generated from this comprehensive suite of assays will provide a detailed cellular-level understanding of dimorpholamine's neuropharmacological profile. A dose-dependent neuroprotective effect against a relevant toxic insult would be a strong indicator of its therapeutic potential in neurodegenerative diseases. Direct evidence of modulation of neurotransmitter release and/or reuptake would substantiate its proposed mechanism of action for mood and anxiety disorders.

Conversely, any observed cytotoxicity at low concentrations or adverse effects on neurite outgrowth and synaptic integrity would raise red flags regarding its safety profile. The totality of the in vitro data will be instrumental in guiding subsequent in vivo studies and, ultimately, in determining the clinical viability of dimorpholamine as a novel therapeutic agent.

V. References

  • Patsnap Synapse. (2024, June 14). What is Dimorpholamine used for? Retrieved from

  • MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from

  • Fujifilm. (n.d.). Neuroscience. Retrieved from

Sources

The Morpholine Scaffold: A Privileged Motif in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique physicochemical properties, including its pKa, polarity, and metabolic stability, make it a versatile component in the design of novel therapeutics. This guide provides a comprehensive overview of the pharmacology of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles. We will explore key examples of morpholine-containing drugs, such as the anticancer agent gefitinib, the antidepressant reboxetine, the antibiotic linezolid, and the antiemetic aprepitant. Furthermore, this document offers detailed, field-proven experimental protocols for evaluating the pharmacological properties of these compounds, aiming to equip researchers with the practical knowledge to advance their drug discovery programs.

The Morpholine Moiety: A Staple in Drug Design

Morpholine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1] Its ability to enhance potency through molecular interactions with target proteins, such as kinases, and to modulate the pharmacokinetic properties of a molecule has propelled its incorporation into numerous therapeutic agents.[1] The morpholine ring can be found in drugs targeting a wide array of diseases, including cancer, infectious diseases, and disorders of the central nervous system.

The utility of the morpholine scaffold stems from several key attributes:

  • Improved Physicochemical Properties: The presence of the oxygen atom increases the polarity and aqueous solubility of molecules, which can be advantageous for drug formulation and absorption.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, including longer half-lives.[2]

  • Versatile Synthetic Accessibility: A variety of synthetic methods are available for the construction and functionalization of the morpholine ring, allowing for the creation of diverse chemical libraries for drug screening.[3][4]

  • Favorable Target Interactions: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to high-affinity binding.

Case Studies: The Pharmacological Landscape of Morpholine Derivatives

To illustrate the diverse applications of the morpholine scaffold, we will examine the pharmacology of four prominent drugs from different therapeutic areas.

Gefitinib: An EGFR Kinase Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC).[5][6] The morpholine moiety in gefitinib plays a crucial role in its solubility and pharmacokinetic profile.

Mechanism of Action: Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[6]

Pharmacokinetics and Metabolism: Gefitinib is orally administered and exhibits an average bioavailability of 60%.[6] It is extensively metabolized in the liver, primarily by CYP3A4.[6][7] The major sites of biotransformation include the metabolism of the N-propoxymorpholino group.[6]

Quantitative Efficacy: The half-maximal inhibitory concentration (IC50) of gefitinib varies depending on the EGFR mutation status of the cancer cells. In cell lines with activating EGFR mutations, such as H3255, the IC50 can be as low as 0.003 µM, while in resistant cell lines, it can be significantly higher.[8]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor for Depression

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[9][10] The morpholine ring is an integral part of its chemical structure.

Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine from the synaptic cleft, leading to increased levels of this neurotransmitter in the brain.

Pharmacokinetics and Metabolism: Reboxetine is rapidly absorbed after oral administration, with a terminal elimination half-life of approximately 13 hours.[9][11] It is primarily metabolized by CYP3A4, with the main metabolite being O-desethylreboxetine.[10]

Linezolid: A Ribosome-Targeting Antibiotic

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[12] This binding prevents the formation of a functional 70S initiation complex, a crucial step in translation.[12]

Pharmacokinetics and Metabolism: Linezolid has excellent oral bioavailability of approximately 100%.[2][13] The morpholine ring of linezolid undergoes oxidation to form two inactive metabolites.[2]

Aprepitant: An NK1 Receptor Antagonist for Nausea and Vomiting

Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[14][15]

Mechanism of Action: Aprepitant blocks the binding of substance P, a neuropeptide involved in the vomiting reflex, to the NK1 receptor in the brain.[14]

Pharmacokinetics and Metabolism: Aprepitant has an oral bioavailability of about 65% and is primarily metabolized by CYP3A4.[14][15][16]

Quantitative Efficacy: Aprepitant exhibits high affinity for the human NK1 receptor, with a reported IC50 of 0.12 nM in in vitro binding assays.[17]

Experimental Protocols for Pharmacological Evaluation

To ensure the scientific integrity and reproducibility of research, the following sections provide detailed, self-validating protocols for key in vitro assays used to characterize morpholine derivatives.

In Vitro EGFR Kinase Inhibition Assay for Gefitinib and Analogs

This protocol is designed to determine the IC50 value of a test compound against EGFR kinase. The causality behind this experimental choice is to directly measure the compound's ability to inhibit the enzymatic activity of its target.

Protocol:

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., Gefitinib) and vehicle control (e.g., DMSO)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Radiolabeled [γ-³²P]ATP

    • Phosphocellulose filter paper

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase buffer.

    • In a 96-well plate, add the peptide substrate, EGFR kinase, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Self-Validation: The protocol's validity is confirmed by including a known inhibitor (gefitinib) as a positive control and a vehicle control (DMSO) as a negative control. The Z'-factor should be calculated to assess the quality of the assay.

NK1 Receptor Radioligand Binding Assay for Aprepitant and Analogs

This protocol measures the affinity of a test compound for the NK1 receptor. The rationale is to quantify the direct interaction between the compound and its G-protein coupled receptor target.

Protocol:

  • Reagents and Materials:

    • Cell membranes expressing the human NK1 receptor

    • Radioligand (e.g., [³H]Substance P)

    • Test compound (e.g., Aprepitant) and vehicle control (e.g., DMSO)

    • Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1% BSA)

    • Non-specific binding control (e.g., high concentration of unlabeled Substance P)

    • Glass fiber filters

    • Filtration manifold

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare a serial dilution of the test compound in binding buffer.

    • In a 96-well plate, add the cell membranes, the radioligand, and the test compound, vehicle control, or non-specific binding control.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Self-Validation: The assay is validated by ensuring that the specific binding is at least 80% of the total binding and that the Ki value for the reference compound (aprepitant) is within the expected range.

Ribosome Profiling to Assess the Effect of Linezolid

This advanced technique provides a snapshot of all the ribosomes active in a bacterial cell at a specific moment. The rationale is to visualize the global impact of a protein synthesis inhibitor like linezolid on bacterial translation.

Protocol:

  • Cell Culture and Lysis:

    • Grow a bacterial culture (e.g., Staphylococcus aureus) to mid-log phase.

    • Treat one aliquot of the culture with linezolid and another with a vehicle control for a defined period.

    • Rapidly harvest the cells and lyse them in a buffer containing a translation inhibitor (e.g., chloramphenicol) to "freeze" the ribosomes on the mRNA.[18]

  • Ribosome Footprint Generation:

    • Treat the cell lysate with RNase I to digest any mRNA not protected by ribosomes.

    • Isolate the ribosome-mRNA complexes (monosomes) by ultracentrifugation through a sucrose gradient.[18]

  • Library Preparation and Sequencing:

    • Extract the ribosome-protected mRNA fragments (footprints).

    • Perform 3' linker ligation, reverse transcription, and circularization.[19]

    • Amplify the cDNA library by PCR.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome.

    • Analyze the distribution of ribosome footprints along the transcripts to identify changes in translation efficiency and ribosome pausing in the presence of linezolid compared to the control.

Self-Validation: The quality of the ribosome profiling data is assessed by the characteristic three-nucleotide periodicity of the reads, which reflects the codon-by-codon movement of the ribosome.

Structure-Activity Relationships (SAR) and Future Directions

The extensive research on morpholine derivatives has led to a deep understanding of their SAR for various targets. For instance, in the case of anticancer agents, substitutions on the morpholine ring can significantly impact their activity against different cancer cell lines.[1] Similarly, for CNS-active compounds, modifications to the morpholine scaffold can alter their ability to cross the blood-brain barrier.[20]

The future of morpholine derivatives in pharmacology remains bright. The continuous exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and improved safety profiles. Furthermore, the application of computational modeling and artificial intelligence in drug design will accelerate the identification of promising morpholine-based drug candidates for a wide range of diseases.

Data Summary

Table 1: Pharmacokinetic Properties of Selected Morpholine-Containing Drugs

DrugBioavailabilityProtein BindingMetabolismElimination Half-life
Gefitinib ~60% (oral)[6]~90%[6]CYP3A4, CYP3A5, CYP2D6[6][7]48 hours[6]
Reboxetine ≥94% (oral)[11]97-98%[10]CYP3A4[10]~13 hours[9][11]
Linezolid ~100% (oral)[2][13]~31%[13]Oxidation of the morpholine ring[2]5-7 hours[21]
Aprepitant ~65% (oral)[15]>95%[14]CYP3A4, CYP1A2, CYP2C19[14][22]9-13 hours

Visualizations

Diagram 1: General Synthetic Scheme for the Morpholine Ring

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product AminoAlcohol 1,2-Amino Alcohol Alkylation N-Monoalkylation (SN2) AminoAlcohol->Alkylation EthyleneSulfate Ethylene Sulfate EthyleneSulfate->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Morpholine Morpholine Derivative Cyclization->Morpholine

Caption: A simplified workflow for the synthesis of morpholine derivatives.

Diagram 2: EGFR Signaling Pathway and Inhibition by Gefitinib

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR TK Tyrosine Kinase Domain EGFR->TK Dimerization & Activation Downstream Downstream Signaling (Proliferation, Survival) TK->Downstream Phosphorylation ATP ATP ATP->TK Gefitinib Gefitinib Gefitinib->TK Inhibition

Caption: Gefitinib inhibits EGFR signaling by blocking ATP binding.

References

  • Belousoff, M. J., Eyal, Z., Radjainia, M., et al. (2017). Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome. Antimicrobial Agents and Chemotherapy, 61(6), e00130-17. [Link]

  • Ciardiello, F., Caputo, R., Bianco, R., et al. (2014). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. BMC Cancer, 14, 836. [Link]

  • Edwards, D. M., Pellizzoni, C., Breuel, H. P., et al. (1995). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. Journal of Clinical Pharmacy and Therapeutics, 20(3), 159-166. [Link]

  • Hesketh, P. J. (2004). Aprepitant. Expert Opinion on Pharmacotherapy, 5(8), 1745-1753. [Link]

  • Kourounakis, A. P., & Kourounakis, P. N. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 939. [Link]

  • Li, J., & Chen, Z. (2014). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism, 15(6), 643-655. [Link]

  • Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(4), 987. [Link]

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

  • PharmGKB. Gefitinib Pathway, Pharmacokinetics. [Link]

  • Marsoni, S., et al. (2011). Aprepitant pharmacokinetics and assessing the impact of aprepitant on cyclophosphamide metabolism in cancer patients undergoing hematopoietic stem cell transplantation. Cancer Chemotherapy and Pharmacology, 68(4), 1081-1089. [Link]

  • ResearchGate. IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. [Link]

  • Wikipedia. Reboxetine. [Link]

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]

  • Plumb, R. S., et al. (2015). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM). Analytical and Bioanalytical Chemistry, 407(19), 5637-5650. [Link]

  • Horn, U., et al. (2022). A rapid protocol for ribosome profiling of low input samples. bioRxiv. [Link]

  • Pellizzoni, C., et al. (1995). Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding. Biopharmaceutics & Drug Disposition, 16(5), 395-406. [Link]

  • Tattersall, F. D., et al. (2005). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition, 33(1), 134-141. [Link]

  • StatPearls. Linezolid. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Li, Y., et al. (2020). Comparison of Pharmacokinetics of Aprepitant in Healthy Chinese and Caucasian Subjects. Clinical Pharmacology in Drug Development, 9(5), 620-626. [Link]

  • Academia.edu. Recent progress in the synthesis of morpholines. [Link]

  • Cancers. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • H. H. Lim, et al. (2019). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Nature Communications, 10(1), 633. [Link]

  • Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Clinical Pharmacokinetics, 39(6), 413-427. [Link]

  • Buchbender, A., et al. (2023). A rapid protocol for ribosome profiling of low input samples. Nucleic Acids Research, 51(10), e55. [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-379. [Link]

  • Sörgel, F., et al. (2002). Pharmacokinetics of Unbound Linezolid in Plasma and Tissue Interstitium of Critically Ill Patients after Multiple Dosing Using Microdialysis. Antimicrobial Agents and Chemotherapy, 46(8), 2465-2470. [Link]

  • Poggesi, I., Pellizzoni, C., & Fleishaker, J. C. (2000). Pharmacokinetics of reboxetine in elderly patients with depressive disorders. International Journal of Clinical Pharmacology and Therapeutics, 38(5), 254-259. [Link]

  • Majumdar, A. K., et al. (2011). Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. The Journal of Clinical Pharmacology, 51(12), 1683-1691. [Link]

  • Chen, Y., et al. (2013). Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. Lung Cancer, 82(2), 313-318. [Link]

  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Linezolid. [Link]

  • Muñoz, M., & Coveñas, R. (2021). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 13(11), 2755. [Link]

  • Koh, Y., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(21), 31321-31331. [Link]

  • Stalker, D. J., & Jungbluth, G. L. (2003). Clinical Pharmacokinetics of Linezolid, a Novel Oxazolidinone Antibacterial. Clinical Pharmacokinetics, 42(13), 1129-1140. [Link]

  • Tattersall, F. D., et al. (2005). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition, 33(1), 134-141. [Link]

  • Costa, C., et al. (2014). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. Oncotarget, 5(21), 10592-10603. [Link]

  • Kourounakis, A. P., & Kourounakis, P. N. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 939. [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Dimorpholamine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimorpholamine is a respiratory stimulant that has seen use in various clinical contexts. Accurate and reliable quantification of Dimorpholamine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note presents a comprehensive, in-depth guide to a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Dimorpholamine in human plasma.

The developed protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices. This ensures that the described method is not just a series of instructions, but a self-validating system grounded in established bioanalytical principles. All procedures are in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8]

Analyte and System Overview

Physicochemical Properties of Dimorpholamine

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.[9][10][11][12] Dimorpholamine, with the molecular formula C₂₀H₃₈N₄O₄ and a molecular weight of 398.5 g/mol , possesses a structure characterized by two morpholine rings and two butylamine chains linked by an ethylenediamine bridge.[13]

  • Structure: N-butyl-N-[2-[butyl(morpholine-4-carbonyl)amino]ethyl]morpholine-4-carboxamide[13]

HPLC-MS/MS System Configuration

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. This configuration is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[2][14]

Materials and Methods

Reagents and Materials
  • Dimorpholamine analytical standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., a stable isotope-labeled Dimorpholamine or a related molecule). The use of an appropriate IS is crucial for correcting for variability during sample preparation and analysis.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K₂EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

The objective of sample preparation is to remove interfering substances from the biological matrix, primarily proteins, which can compromise the analytical column and ion source.[15][16][17] Protein precipitation is a rapid and effective method for this purpose.[18][19][20]

Rationale for Choice: Protein precipitation with an organic solvent like acetonitrile is a simple, fast, and efficient technique for removing the bulk of proteins from plasma samples.[18][21][22] The choice of acetonitrile is based on its ability to effectively precipitate proteins while keeping small molecules, like Dimorpholamine, in solution.

Detailed Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Diagram of the Sample Preparation Workflow:

SamplePrep plasma 100 µL Human Plasma is Add Internal Standard plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject

Caption: Workflow for Dimorpholamine extraction from plasma.

HPLC-MS/MS Analysis

Rationale for Method Parameters: The selection of a C18 stationary phase provides good retention for moderately polar compounds like Dimorpholamine. A gradient elution with an acidic mobile phase (containing formic acid) ensures good peak shape and promotes protonation of the analyte for efficient positive ion mode detection in the mass spectrometer.

Instrumentation:

  • HPLC System: A system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Compound

Note: The specific MRM transitions for Dimorpholamine and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer to identify the most stable and abundant precursor and product ions. The fragmentation pattern will likely involve cleavage of the amide and ether linkages.[23][24][25]

Diagram of the HPLC-MS/MS System:

HPLCMS cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler column C18 Column autosampler->column pump HPLC Pump pump->column esi ESI Source column->esi mobA Mobile Phase A mobA->pump mobB Mobile Phase B mobB->pump q1 Q1 (Precursor Ion Selection) esi->q1 q2 q2 (Collision Cell) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: Schematic of the HPLC-MS/MS analytical setup.

Method Validation

A full validation of a bioanalytical method is essential to ensure its reliability for its intended purpose.[18] The validation should be performed in accordance with the FDA and ICH M10 guidelines.[1][2][3][4][5][6][7][8]

Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.[21]

  • Calibration Curve: A linear relationship between the concentration of the analyte and the instrument response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix.

  • Recovery: The efficiency of the extraction procedure.[21]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Acceptance Criteria (based on FDA/ICH guidelines):

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision (CV%) ≤15% (≤20% at the LLOQ).
Calibration Curve (r²) ≥0.99
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma samples.
Matrix Factor The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery Consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Results and Discussion

This section would typically present the results of the method validation experiments, including tables summarizing the accuracy, precision, and stability data. Representative chromatograms of a blank plasma sample, a plasma sample spiked with Dimorpholamine at the LLOQ, and an unknown sample would also be included to demonstrate the selectivity and performance of the method.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of Dimorpholamine in human plasma. The simple and rapid protein precipitation sample preparation procedure allows for high-throughput analysis. The method has been designed to meet the stringent requirements of regulatory guidelines for bioanalytical method validation, making it suitable for use in pharmacokinetic and other clinical studies.

References

  • A Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. PubMed. Available from: [Link]

  • Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. PubMed Central. Available from: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. Available from: [Link]

  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. PubMed Central. Available from: [Link]

  • Dimorpholamine. PubChem. Available from: [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PubMed Central. Available from: [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Institutes of Health. Available from: [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available from: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available from: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]

  • Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Available from: [Link]

  • Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma. Pharmacia. Available from: [Link]

  • SAMPLE PREPARATION. Phenomenex. Available from: [Link]

  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Available from: [Link]

  • A novel LC-MS approach for the detection of metabolites in DMPK studies. ResearchGate. Available from: [Link]

  • Study of Physico-Chemical Properties and Morphology of Phospholipid Composition of Indomethacin. MDPI. Available from: [Link]

  • Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry. PubMed. Available from: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available from: [Link]

  • Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma. ResearchGate. Available from: [Link]

  • UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]

  • Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Available from: [Link]

  • A Novel Bioanalytical Method for the Determination of Opioids in Blood and Pericardial Fluid. PubMed. Available from: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available from: [Link]

  • BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry. Available from: [Link]

  • Understanding Physicochemical Properties for Pharmaceutical Product Development and Manufacturing—Dissociation, Distribution/Partition, and Solubility. Semantic Scholar. Available from: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. Available from: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available from: [Link]

  • Structure of the scopolamine and its pKa and log Po/w values[21]. ResearchGate. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency. Available from: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Drug Discovery and Development. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. Available from: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

Sources

Illuminating Neuronal Excitation: A Guide to Cell-Based Assays for CNS Stimulants

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of cell-based assays for the study of Central Nervous System (CNS) stimulants. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind experimental design, ensuring a robust and insightful approach to screening and characterizing novel neuroactive compounds.

Introduction: The Cellular Basis of CNS Stimulation

CNS stimulants represent a broad class of pharmacological agents that enhance the activity of the central nervous system, leading to increased alertness, attention, and energy. Their mechanisms of action are diverse but frequently converge on the modulation of monoaminergic neurotransmission, particularly involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Key molecular targets include neurotransmitter transporters and G-protein coupled receptors (GPCRs). Understanding the interaction of novel compounds with these targets is paramount in drug discovery and development. Cell-based assays provide a powerful, scalable, and physiologically relevant platform for this purpose.

I. Neurotransmitter Transporter Uptake Assays: Quantifying Reuptake Inhibition

A primary mechanism of many CNS stimulants is the inhibition of monoamine transporters, namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, amplifying downstream signaling. Neurotransmitter uptake assays directly measure the ability of a compound to block this reuptake process.

A. Fluorescence-Based Neurotransmitter Uptake Assay (High-Throughput)

This assay offers a non-radioactive, high-throughput alternative for screening large compound libraries. It utilizes a fluorescent substrate that is a substrate for the monoamine transporters.[1] Inhibition of the transporter prevents the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence.

The choice of a fluorescent substrate that mimics endogenous neurotransmitters allows for a competitive binding and uptake assay.[1] The use of a masking dye that quenches extracellular fluorescence is critical for achieving a high signal-to-noise ratio, making the assay suitable for high-throughput screening (HTS).[2] This assay can be performed in kinetic or endpoint mode, providing flexibility for mechanistic studies or large-scale screening.[3]

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis prep1 Seed cells expressing the target transporter (DAT, NET, or SERT) in a 96- or 384-well plate prep2 Incubate cells to form a confluent monolayer prep1->prep2 assay1 Wash cells with Hank's Balanced Salt Solution (HBSS) prep2->assay1 assay2 Add test compounds at various concentrations assay1->assay2 assay3 Incubate to allow compound binding assay2->assay3 assay4 Add fluorescent substrate and masking dye assay3->assay4 assay5 Incubate to allow substrate uptake assay4->assay5 read1 Measure fluorescence intensity (bottom-read mode) assay5->read1 read2 Normalize data to controls (vehicle and max inhibition) read1->read2 read3 Generate dose-response curves and calculate IC50 values read2->read3

Caption: Fluorescence-Based Neurotransmitter Uptake Assay Workflow.

  • Cell Plating: Seed HEK293 cells stably expressing human DAT, NET, or SERT in black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of test compounds in HBSS. Include appropriate controls: vehicle (e.g., 0.1% DMSO) for 0% inhibition and a known potent inhibitor for 100% inhibition.

  • Assay Execution:

    • On the day of the assay, remove the culture medium and wash the cells once with HBSS.

    • Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at 37°C.

    • Prepare the assay reagent by diluting the fluorescent substrate and masking dye in HBSS according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[2]

    • Add the assay reagent to all wells.

  • Data Acquisition:

    • Incubate the plate at 37°C for a time determined by optimization (typically 15-30 minutes).

    • Measure fluorescence intensity using a bottom-read fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Signalcompound - Signal100% inhibition) / (Signalvehicle - Signal100% inhibition))

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

B. Radiolabeled Neurotransmitter Uptake Assay

This classic assay format offers high sensitivity and is considered a gold standard for quantifying transporter activity.[5] It involves the use of a radiolabeled neurotransmitter (e.g., [3H]dopamine) and measures its uptake into cells expressing the target transporter.

The use of a radiolabeled form of the endogenous substrate provides a direct and highly sensitive measure of transporter function. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or in non-transfected cells, allowing for accurate quantification of transporter-mediated uptake.

  • Cell Plating: Plate cells (e.g., COS-7 transiently transfected with DAT cDNA) in a 96-well plate and incubate for 48 hours.

  • Compound and Substrate Preparation:

    • Prepare serial dilutions of test compounds in assay buffer (e.g., PBS with calcium and magnesium).

    • Prepare a solution of radiolabeled neurotransmitter (e.g., [3H]dopamine) mixed with unlabeled neurotransmitter to achieve the desired final concentration.

  • Assay Execution:

    • Wash cells with assay buffer.

    • Pre-incubate cells with test compounds or vehicle for 10 minutes at room temperature.

    • Initiate uptake by adding the radiolabeled neurotransmitter solution.

    • Incubate for a short period (e.g., 10 minutes) at room temperature. The timing is critical as the data will be analyzed as velocities.

    • Terminate the assay by rapidly washing the cells twice with ice-cold assay buffer.

  • Data Acquisition:

    • Lyse the cells with a scintillation cocktail.

    • Quantify the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts from wells with a saturating concentration of a known inhibitor) from all other values.

    • Calculate the % inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by non-linear regression analysis.

ParameterFluorescence-Based AssayRadiolabeled Assay
Throughput HighLow to Medium
Safety No radioactivityRequires handling of radioactive materials
Cost Generally lowerHigher due to radiochemicals and disposal
Sensitivity GoodExcellent
Readout FluorescenceScintillation counting
Typical Cell Lines HEK293, CHOCOS-7, HEK293, MDCK

II. G-Protein Coupled Receptor (GPCR) Signaling Assays: Probing Receptor Modulation

Many CNS stimulants also interact with GPCRs, such as dopamine and adrenergic receptors, which can be coupled to either stimulatory (Gs) or inhibitory (Gi) G-proteins.[6] Assays that measure the downstream consequences of GPCR activation, such as changes in cyclic adenosine monophosphate (cAMP) levels, are essential for characterizing these interactions.

A. cAMP Accumulation Assays

These assays are designed to measure the intracellular concentration of cAMP, a critical second messenger in GPCR signaling.[7] Agonists of Gs-coupled receptors will increase cAMP levels, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.

The activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to the production of cAMP. Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase. By measuring changes in intracellular cAMP, one can determine the functional consequence of a compound's interaction with a specific GPCR. Forskolin, a direct activator of adenylyl cyclase, is often used to elevate basal cAMP levels, which is necessary for measuring the inhibitory effect of Gi-coupled receptor activation.

G cluster_gs Gs Pathway cluster_gi Gi Pathway Gs_agonist Gs Agonist Gs_GPCR Gs-coupled GPCR Gs_agonist->Gs_GPCR binds Gs Gs-protein Gs_GPCR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA Activation cAMP->PKA Cell_Response_Gs Cellular Response (Stimulation) PKA->Cell_Response_Gs Gi_agonist Gi Agonist Gi_GPCR Gi-coupled GPCR Gi_agonist->Gi_GPCR binds Gi Gi-protein Gi_GPCR->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i production reduced Cell_Response_Gi Cellular Response (Inhibition) cAMP_i->Cell_Response_Gi Forskolin Forskolin Forskolin->AC_i activates

Caption: Gs and Gi Signaling Pathways for cAMP Modulation.

  • Cell Culture: Culture CHO-K1 or HEK293-T cells transiently or stably expressing the GPCR of interest in 96-well plates.

  • Compound Treatment:

    • Wash cells with serum-free medium.

    • For Gs-coupled receptors, add test compounds at various concentrations and incubate for 30 minutes at 37°C.

    • For Gi-coupled receptors, pre-incubate with test compounds for 15 minutes, then add forskolin (to stimulate cAMP production) and incubate for an additional 30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the ELISA kit manufacturer's protocol (e.g., using a lysis buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Perform the competitive ELISA:

      • Add cell lysates and a fixed amount of HRP-conjugated cAMP to wells coated with an anti-cAMP antibody.

      • Incubate to allow competition for antibody binding.

      • Wash away unbound reagents.

      • Add a substrate for HRP and measure the resulting colorimetric signal. A lower signal indicates a higher concentration of cAMP in the lysate.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot cAMP concentration versus compound concentration and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).[8]

III. Neuronal Activity Assays: Assessing Functional Outcomes

Ultimately, the effect of a CNS stimulant is to alter the firing patterns of neurons and neuronal networks. Assays that directly measure neuronal activity, such as calcium imaging and multi-electrode arrays, provide a functional readout that integrates the effects of a compound on its various molecular targets.

A. Calcium Imaging

Calcium imaging is a widely used technique to monitor the activity of large populations of neurons with single-cell resolution.[9] It relies on fluorescent dyes or genetically encoded indicators that change their fluorescence intensity upon binding to Ca2+, which influxes into neurons during depolarization.

Action potentials trigger the opening of voltage-gated calcium channels, leading to a transient increase in intracellular calcium concentration. This calcium transient can be visualized with calcium indicators like Fluo-4 AM, providing an optical proxy for neuronal spiking activity.

  • Cell Culture: Culture primary neurons or iPSC-derived neurons on glass-bottom plates suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS). The addition of a non-ionic detergent like Pluronic F-127 can aid in dye solubilization.[10]

    • Remove the culture medium, wash the cells with buffer, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[9]

    • Wash the cells to remove excess dye and allow for de-esterification of the AM ester.

  • Imaging:

    • Mount the plate on a fluorescence microscope equipped with a camera for time-lapse imaging.

    • Acquire a baseline recording of spontaneous neuronal activity.

    • Add the CNS stimulant at the desired concentration.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual neurons.

    • Measure the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) for each ROI (ΔF/F0).

    • Analyze parameters such as the frequency, amplitude, and duration of calcium transients to quantify the effect of the compound on neuronal activity.

B. Multi-Electrode Array (MEA)

MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from neuronal networks cultured on a grid of electrodes.[11] This provides information on spike rates, bursting activity, and network synchrony.

Neurons cultured on MEAs form synaptically connected networks that exhibit spontaneous electrical activity.[12] CNS stimulants are expected to increase the firing rate and bursting activity of these networks. MEAs provide a high-throughput platform to assess these functional changes in a label-free manner.

G cluster_prep Culture Preparation cluster_recording Recording & Dosing cluster_analysis Data Analysis prep1 Coat MEA plate with adhesion-promoting molecules (e.g., PEI/Laminin) prep2 Plate primary or iPSC-derived neurons onto the electrodes prep1->prep2 prep3 Culture for several weeks to allow network maturation prep2->prep3 rec1 Place MEA plate in the recording system (37°C, 5% CO2) prep3->rec1 rec2 Record baseline spontaneous activity rec1->rec2 rec3 Add test compound at various concentrations rec2->rec3 rec4 Record post-dose activity rec3->rec4 ana1 Spike Detection & Sorting rec4->ana1 ana2 Calculate activity parameters: - Mean Firing Rate - Burst Frequency - Network Synchrony ana1->ana2 ana3 Compare post-dose to baseline activity ana2->ana3

Caption: Multi-Electrode Array (MEA) Experimental Workflow.

  • MEA Plate Preparation and Cell Culture:

    • Clean and sterilize the MEA plates.

    • Coat the electrode area with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote neuronal attachment and growth.

    • Plate dissociated primary neurons or iPSC-derived neurons at a density that encourages network formation.

    • Culture the neurons for at least 14 days to allow for the development of a mature, spontaneously active network.

  • Recording:

    • Place the MEA plate into the MEA system and allow the culture to acclimate.

    • Record baseline spontaneous activity for 10-20 minutes.

    • Carefully add the test compound to the culture medium.

    • Record the network activity for a defined period post-compound addition.

  • Data Analysis:

    • Use spike detection algorithms to identify action potentials from the raw voltage data.

    • Analyze key parameters such as:

      • Mean Firing Rate: The average number of spikes per second per electrode.

      • Burst Analysis: Identify bursts of high-frequency firing and quantify parameters like burst duration, spikes per burst, and inter-burst interval.[13]

      • Network Synchrony: Measure the degree of coordinated firing across the network.

    • Compare the post-dose parameters to the baseline to determine the effect of the compound.

IV. Cell Viability and Cytotoxicity Assays: Ensuring a Clean Profile

It is crucial to distinguish between a compound's specific pharmacological effects and non-specific cytotoxicity. Therefore, cell viability assays should be run in parallel with functional assays.

A. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the test compound at various concentrations for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[15]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]

  • Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells to determine the percentage of cell viability. Calculate the CC50 (cytotoxic concentration 50%) from the dose-response curve.

V. Data Interpretation and Quality Control

Robust data analysis and stringent quality control are essential for the successful implementation of these assays.

  • Dose-Response Curves: For most assays, data should be presented as dose-response curves, from which key parameters like IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) can be derived.

  • Z'-Factor: For high-throughput screens, the Z'-factor is a statistical parameter used to evaluate the quality of the assay.[16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]

ParameterDescriptionAcceptable Value
IC50 / EC50 Concentration of a compound that gives a half-maximal response.Varies by compound and target.
CC50 Concentration of a compound that causes 50% cell death.Ideally >10-fold higher than the IC50/EC50.
Z'-Factor A measure of assay quality and dynamic range.> 0.5 for HTS.

Conclusion

The cell-based assays described in this guide provide a comprehensive toolkit for the screening and characterization of CNS stimulants. By employing a multi-faceted approach that includes neurotransmitter uptake, GPCR signaling, neuronal activity, and cytotoxicity assays, researchers can build a detailed pharmacological profile of novel compounds. A thorough understanding of the scientific principles underlying each assay, coupled with rigorous execution and data analysis, will ultimately accelerate the discovery of safe and effective therapeutics for CNS disorders.

References

  • Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays. PLOS One. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Linquip. Available at: [Link]

  • How to culture, record, and stimulate neuronal networks using micro-electrode arrays (MEAs). YouTube. Available at: [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]

  • Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set. NIH. Available at: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Stem cell-based approaches for developmental neurotoxicity testing. Frontiers. Available at: [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available at: [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]

  • a Neuronal cytotoxicity assessment using MTT assay with different... ResearchGate. Available at: [Link]

  • Structure-based drug screening for G protein-coupled receptors. PMC - NIH. Available at: [Link]

  • Burst analysis tool for developing neuronal networks exhibiting highly varying action potential dynamics. PubMed Central. Available at: [Link]

  • Reliable Neuroscience Assays for Compound Evaluation. Metrion Biosciences. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. Available at: [Link]

  • Calcium Imaging in mDA neurons. Protocols.io. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Dot Language (graph based diagrams). Medium. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]

  • Burst and principal components analyses of MEA data for 16 chemicals describe at least three effects classes | Request PDF. ResearchGate. Available at: [Link]

  • Drawing graphs with dot. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders. MDPI. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • autoMEA: machine learning-based burst detection for multi-electrode array datasets. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Recording Electrophysiological Activity of the Neuronal Network in a Neuron-Astrocyte Co-culture. JoVE. Available at: [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available at: [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • GPCR Pathway. Creative Diagnostics. Available at: [Link]

  • GPCR-Mediated Cell Intelligence: A Potential Mechanism for Survival and Long-Term Health. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Utilizing Dimorpholamine in Neuroscience Research Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The study of central nervous system (CNS) stimulants is a cornerstone of neuropharmacology, offering insights into the regulation of arousal, respiration, and consciousness.[1] While many of these agents have been historically used, their specific mechanisms and potential for modern neuroscience research remain a compelling area of investigation. This guide focuses on Dimorpholamine, a respiratory stimulant with a historical context as an analeptic, or a CNS restorative agent.[2] Due to the limited contemporary research on Dimorpholamine, this document will leverage the broader understanding of analeptics, particularly the well-characterized compound Doxapram, to provide a scientifically grounded framework for its application in neuroscience research models.[3][4] We will explore its probable mechanism of action, provide detailed protocols for its use in relevant preclinical models, and discuss the critical aspects of experimental design and data interpretation.

Introduction to Dimorpholamine and the Analeptic Class

Dimorpholamine belongs to the analeptic class of drugs, which are central nervous system stimulants that primarily target respiratory and vasomotor centers.[5] Historically, analeptics were employed to counteract the effects of CNS depressants, such as barbiturates, and to stimulate respiration in various clinical scenarios.[2] However, due to a narrow therapeutic window and the development of more specific interventions, their use has largely been superseded.[3] Despite this, the targeted action of these molecules on fundamental neurological pathways presents a unique opportunity for their use as research tools in neuroscience.

Dimorpholamine, a morpholine derivative, is structurally distinct from other analeptics, and a deeper understanding of its interactions within the CNS can illuminate novel aspects of neuronal control of respiration and arousal. The morpholine moiety is a versatile scaffold in medicinal chemistry, known to be a component in a wide range of therapeutic agents.[6]

Probable Mechanism of Action: A Synthesis of Evidence

While direct molecular studies on Dimorpholamine are scarce, its classification as a respiratory stimulant suggests a mechanism of action analogous to other analeptics like Doxapram.[7] The primary mechanism is likely a dual action on both peripheral chemoreceptors and central respiratory centers.[8]

Peripheral Action: Analeptics are known to stimulate the carotid and aortic body chemoreceptors, which are sensitive to changes in blood oxygen, carbon dioxide, and pH.[5] This stimulation leads to an afferent signal to the brainstem, resulting in an increased respiratory drive.

Central Action: At higher doses, these compounds are believed to directly stimulate the medullary respiratory centers in the brainstem.[9] This central effect is thought to involve the modulation of neuronal excitability within key respiratory nuclei, such as the pre-Bötzinger complex.[7] Some analeptics, like Doxapram, are known to act as potassium channel blockers, which would lead to neuronal depolarization and increased firing rates.[10]

Below is a proposed signaling pathway for Dimorpholamine, based on the known mechanisms of similar respiratory stimulants.

Dimorpholamine_Signaling_Pathway cluster_peripheral Peripheral Chemoreceptors cluster_central Central Nervous System (Brainstem) Dimorpholamine_p Dimorpholamine K_channel_p Potassium Channels (e.g., TASK) Dimorpholamine_p->K_channel_p Depolarization_p Neuronal Depolarization K_channel_p->Depolarization_p Signal_to_Brainstem Afferent Signal to Brainstem Depolarization_p->Signal_to_Brainstem Depolarization_c Increased Neuronal Excitability Signal_to_Brainstem->Depolarization_c Dimorpholamine_c Dimorpholamine K_channel_c Potassium Channels on Respiratory Neurons Dimorpholamine_c->K_channel_c K_channel_c->Depolarization_c Respiratory_Output Increased Respiratory Output Depolarization_c->Respiratory_Output

Caption: Proposed dual mechanism of Dimorpholamine action.

Application in Neuroscience Research Models

The primary utility of Dimorpholamine in a research setting is its ability to modulate respiratory and arousal states. This makes it a valuable tool for investigating the neural circuits underlying these processes and for modeling disease states where these functions are compromised.

Model of Opioid-Induced Respiratory Depression (OIRD)

A critical and life-threatening side effect of opioid analgesics is respiratory depression.[11] Investigating countermeasures is a significant area of research. Dimorpholamine can be used to model the reversal of OIRD.

Experimental Workflow:

OIRD_Workflow Start Acclimatize Rodent (e.g., Sprague-Dawley Rat) Baseline Baseline Respiratory Measurement (Whole-body plethysmography) Start->Baseline Opioid_Admin Administer Opioid (e.g., Morphine, Fentanyl) Baseline->Opioid_Admin OIRD_Confirm Confirm Respiratory Depression Opioid_Admin->OIRD_Confirm Group_Assignment Randomly Assign to Groups OIRD_Confirm->Group_Assignment Vehicle_Group Administer Vehicle Control (e.g., Saline) Group_Assignment->Vehicle_Group Control Dimorpholamine_Group Administer Dimorpholamine Group_Assignment->Dimorpholamine_Group Treatment Post_Treatment_Monitoring Continuous Respiratory Monitoring Vehicle_Group->Post_Treatment_Monitoring Dimorpholamine_Group->Post_Treatment_Monitoring Data_Analysis Data Analysis and Comparison Post_Treatment_Monitoring->Data_Analysis End Endpoint Data_Analysis->End

Caption: Experimental workflow for the OIRD model.

Detailed Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are suitable for this model.

  • Acclimatization: Allow animals to acclimate to the whole-body plethysmography chambers for at least 30 minutes before baseline recordings.

  • Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15-30 minutes.

  • Induction of OIRD: Administer an opioid agonist, for example, morphine (10 mg/kg, subcutaneous) or fentanyl (50 µg/kg, intraperitoneal).[12]

  • Confirmation of Respiratory Depression: Monitor respiratory parameters until a stable depression (e.g., >40% decrease in minute ventilation) is observed, typically within 30 minutes post-opioid administration.

  • Treatment Administration:

    • Control Group: Administer an equivalent volume of sterile saline intravenously (IV) or intraperitoneally (IP).

    • Dimorpholamine Group: Administer Dimorpholamine at a dose range extrapolated from Doxapram studies (e.g., 1-10 mg/kg, IV or IP).[4] A dose-response study is recommended to determine the optimal concentration.

  • Post-Treatment Monitoring: Continuously record respiratory parameters for at least 60-90 minutes post-treatment.

  • Data Analysis: Analyze changes in respiratory rate, tidal volume, and minute ventilation between the vehicle and Dimorpholamine-treated groups. Statistical analysis (e.g., two-way ANOVA with repeated measures) should be employed.

Models of Apnea and Arousal

Dimorpholamine can be used to investigate the neural mechanisms of arousal from sleep and the termination of apneic events, particularly relevant for studies on Sudden Infant Death Syndrome (SIDS) and sleep apnea.

Experimental Considerations:

  • Animal Models: Neonatal rodents are often used for apnea studies. For arousal studies, chronically instrumented animals for sleep-wake recording (EEG/EMG) are necessary.

  • Induction of Apnea: Apnea can be induced by intermittent hypoxia.[13]

  • Arousal Threshold: The dose of Dimorpholamine required to induce arousal from different sleep stages can be determined.

Data Interpretation and Quantitative Analysis

The primary endpoints in these studies are typically physiological measurements. Clear and structured presentation of this data is crucial for interpretation.

Table 1: Key Experimental Parameters and Expected Outcomes for OIRD Model

ParameterVehicle ControlDimorpholamine (Low Dose)Dimorpholamine (High Dose)
Dosage e.g., 1 mL/kg Salinee.g., 1-2 mg/kge.g., 5-10 mg/kg
Administration Route IV or IPIV or IPIV or IP
Time to Onset N/A1-5 minutes< 1 minute
Peak Effect N/A5-15 minutes2-10 minutes
Expected Change in Minute Ventilation Remains depressedPartial reversal of OIRDComplete or near-complete reversal of OIRD
Potential Adverse Effects NoneMild restlessnessHyper-excitability, seizures[14]

Safety and Toxicological Considerations

As a CNS stimulant, Dimorpholamine must be handled with appropriate safety precautions. The primary concern is the potential for inducing hyper-excitability and seizures at higher doses.[15]

  • Dose-Response Studies: It is imperative to conduct thorough dose-response studies to establish the therapeutic and toxic dose ranges in the specific animal model being used.

  • Animal Monitoring: Closely monitor animals for signs of CNS overstimulation, including tremors, myoclonus, and convulsive activity.

  • Cardiovascular Effects: CNS stimulants can also affect the cardiovascular system, leading to hypertension and tachycardia.[14] Cardiovascular monitoring may be necessary for certain experimental paradigms.

  • Neurofunctional Assessment: A functional observational battery (FOB) or Irwin test can be employed to systematically assess the neurobehavioral effects of Dimorpholamine.[16]

Synthesis and Chemical Properties

Dimorpholamine is a derivative of morpholine. The synthesis of N-substituted morpholine compounds can be achieved through various chemical reactions, often involving the alkylation of the morpholine nitrogen.[17][18] Understanding the synthesis can be important for custom modifications or the preparation of analogs for structure-activity relationship studies.

Conclusion and Future Directions

Dimorpholamine, as a representative of the analeptic class, holds potential as a valuable research tool in neuroscience. By leveraging its respiratory and CNS stimulatory properties, researchers can probe the fundamental neural circuits governing these vital functions. The protocols and considerations outlined in this guide provide a framework for the rational and effective use of Dimorpholamine in preclinical research models. Future studies should aim to elucidate the precise molecular targets of Dimorpholamine and explore its potential in models of other neurological disorders where respiratory or arousal deficits are present, such as certain neurodegenerative diseases.[19]

References

  • Hill, R., et al. (2020). Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding. Journal of Neurophysiology. [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. [Link]

  • Wikipedia. (n.d.). Analeptic. [Link]

  • Mitchell, G. S., & Johnson, S. M. (2003). Experimental protocols and preparations to study respiratory long term facilitation. Respiration Physiology & Neurobiology. [Link]

  • SlideShare. (2020). Analeptics. [Link]

  • Bach, M. T., et al. (2021). Neural basis of opioid-induced respiratory depression and its rescue. Proceedings of the National Academy of Sciences. [Link]

  • Google Patents. (n.d.). Methods for preparing n-substituted morpholine compounds.
  • MSD Veterinary Manual. (n.d.). Toxicities from Illicit and Abused Drugs. [Link]

  • American Physiological Society. (n.d.). Species differences in respiratory rhythm generation in rodents. Journal of Applied Physiology. [Link]

  • American Physiological Society. (n.d.). Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex. Journal of Neurophysiology. [Link]

  • Farias, F., et al. (n.d.). Drug class effects on respiratory mechanics in animal models: access and applications. Journal of Applied Physiology. [Link]

  • Ghoneim, M. M. (2021). History of Respiratory Stimulants. Anesthesia & Analgesia. [Link]

  • Mendeley. (n.d.). Central nervous system stimulants in recreational and medical use. [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Models of the Neural Control of Breathing. [Link]

  • National Center for Biotechnology Information. (n.d.). Repeated intravenous doxapram induces phrenic motor facilitation. [Link]

  • ResearchGate. (n.d.). Intoxication of dogs and cats with common stimulating, hallucinogenic and dissociative recreational drugs. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Biology Discussion. (n.d.). List of CNS Stimulants | Pharmacology. [Link]

  • Veterian Key. (2020). CNS Stimulants. [Link]

  • ResearchGate. (n.d.). CNS stimulants. [Link]

  • MSD Veterinary Manual. (n.d.). Respiratory Stimulants in Animals. [Link]

  • MDPI. (n.d.). Animal Models of Depression: What Can They Teach Us about the Human Disease?. [Link]

  • News-Medical.Net. (2026). Long-term air pollution exposure raises motor neuron disease risk. [Link]

  • Temple College. (n.d.). CNS Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Safety Testing - Science, Medicine, and Animals. [Link]

  • InsideScientific. (2022). Respiration in Anesthetized Mice: Recommendations for Improved Monitoring & Supportive Care. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Drugs.com. (2023). List of CNS stimulants + Uses & Side Effects. [https://www.drugs.com/drug-class/cns-stimulants.html]([Link] stimulants.html)

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
  • Cambridge University Press. (n.d.). History of CNS drug development. [Link]

  • PubMed. (n.d.). The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats. [Link]

  • Gyan Sanchay. (n.d.). CNS stimulant and Nootropic Doxapram appears to act mainly on the brainstem and spinal cord and increase the activity of respira. [Link]

  • ResearchGate. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]

Sources

Application Notes & Protocols for the Administration and Dosage of a Novel Investigational Compound in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Guideline for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound named "Dimorpholamine" is not publicly available in the cited scientific literature. The following document provides a comprehensive and generalized framework for determining the appropriate administration and dosage of a novel investigational compound (referred to herein as "the compound") in preclinical animal studies. The principles and protocols outlined are based on established methodologies in pharmacology and toxicology.

I. Introduction: The Critical Path of Preclinical Dosing

The journey of a novel compound from bench to potential clinical application is paved with rigorous preclinical evaluation. A critical and often challenging aspect of this process is the determination of an appropriate administration route and dosage regimen in animal models. This decision is not merely logistical; it is a scientific endeavor that profoundly influences the pharmacokinetic and pharmacodynamic outcomes, and ultimately, the interpretation of a compound's efficacy and safety profile. An ill-defined dosing strategy can lead to misleading results, hindering the progress of a potentially valuable therapeutic agent.[1]

This guide is designed to provide researchers with a scientifically grounded and practical framework for approaching the administration and dosage of a novel investigational compound in animal studies. We will delve into the key considerations, from the physicochemical properties of the compound to the selection of appropriate animal models and administration techniques. The protocols provided herein are intended to be adaptable to the specific needs of a given research program, while adhering to the highest standards of scientific integrity and animal welfare.

II. Foundational Principles: Understanding the Compound and the Model

Before any in vivo administration, a thorough understanding of the investigational compound and the chosen animal model is paramount. This foundational knowledge will inform every subsequent step in the protocol development.

A. Physicochemical Properties of the Investigational Compound

The inherent properties of the compound will dictate its formulation, potential routes of administration, and absorption characteristics. Key parameters to consider include:

  • Solubility: Is the compound aqueous-soluble, or does it require a specific vehicle for solubilization? Poorly soluble compounds often present challenges for oral and intravenous administration.[2][3]

  • Lipophilicity: The lipid solubility of a compound can influence its ability to cross biological membranes, affecting its absorption and distribution.[4]

  • Stability: The compound's stability in various vehicles and at different pH levels must be assessed to ensure that the desired dose is delivered to the animal.

  • pKa: The ionization constant of a compound will influence its solubility and permeability across membranes in different physiological compartments.

B. Selection of an Appropriate Animal Model

The choice of animal model is crucial for the translatability of preclinical findings to humans.[5] Factors to consider include:

  • Metabolic and Physiological Similarities: The animal model should, as much as possible, mimic the human metabolism and physiology relevant to the drug's target and anticipated therapeutic indication.[5][6]

  • Disease Model Relevance: If the study aims to assess efficacy, the animal model should accurately recapitulate key aspects of the human disease.

  • Practical Considerations: The size of the animal, its lifespan, and the availability of validated research techniques are also important practical considerations.[7] Rodents, such as mice and rats, are commonly used in initial preclinical studies due to their well-characterized genetics, relatively low cost, and ease of handling.[6]

III. Formulation and Vehicle Selection: The Delivery System

The formulation of the investigational compound is a critical step that can significantly impact its bioavailability and tolerability. The goal is to prepare a stable, homogenous, and administrable formulation that delivers the compound effectively to the target site.

A. Common Vehicles for Preclinical Studies

The choice of vehicle depends on the compound's solubility and the intended route of administration. Some common vehicles include:

  • Aqueous Vehicles:

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS)

    • Water for Injection

  • Non-Aqueous Vehicles:

    • Polyethylene glycol (PEG)

    • Propylene glycol

    • Oils (e.g., corn oil, sesame oil)

  • Suspensions:

    • Methylcellulose

    • Carboxymethylcellulose (CMC)

It is essential to select a vehicle that is non-toxic and does not interfere with the pharmacological activity of the compound.[8]

B. Protocol for Formulation Preparation (General Example for an Oral Suspension)
  • Determine the required concentration of the compound in the final formulation based on the desired dose and the volume to be administered.

  • Weigh the appropriate amount of the investigational compound.

  • Select a suitable suspending agent, such as 0.5% methylcellulose in sterile water.

  • Gradually add the compound to the vehicle while continuously mixing (e.g., using a magnetic stirrer or vortex) to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity and the absence of large aggregates.

  • Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.

IV. Routes of Administration: Navigating the Path to the Target

The route of administration significantly influences the rate and extent of drug absorption, distribution, metabolism, and excretion (ADME).[9][10] The choice of route should be guided by the compound's properties, the desired onset of action, and the study's objectives.

A. Common Routes of Administration in Animal Studies
RouteDescriptionAdvantagesDisadvantages
Oral (PO) Administration via the mouth, typically by gavage.[9][11]Convenient, mimics clinical route for many drugs.[11]Variable absorption, subject to first-pass metabolism.
Intravenous (IV) Direct injection into a vein.[9]100% bioavailability, rapid onset of action.Requires technical skill, risk of embolism.[9]
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, easier than IV.Potential for injection into organs, local irritation.
Subcutaneous (SC) Injection into the space between the skin and underlying muscle.Slower, more sustained absorption than IV or IP.Limited volume of administration, potential for local irritation.
Intramuscular (IM) Injection into a muscle.Can be used for suspensions and oily vehicles.Can be painful, potential for muscle damage.
B. Step-by-Step Protocol for Oral Gavage in Mice
  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size for the mouse (typically 20-22 gauge with a ball tip).

  • Measurement: Measure the length of the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Administration: Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. Advance the needle smoothly to the pre-measured length.

  • Dose Delivery: Slowly administer the formulation.

  • Withdrawal: Gently remove the needle.

  • Observation: Monitor the animal for any signs of distress after the procedure.

This protocol should be performed by trained personnel to minimize animal stress and the risk of injury.

V. Dosage Determination: From Dose-Range Finding to Therapeutic Window

Determining the appropriate dosage is a multi-step process that begins with establishing a safe dose range and progresses to identifying a therapeutically relevant dose.

A. Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The initial step is to conduct a dose-range finding study to determine the maximum tolerated dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[12][13]

Workflow for a Dose-Range Finding Study

Caption: Workflow for a typical dose-range finding study.

B. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once a safe dose range is established, pharmacokinetic (PK) and pharmacodynamic (PD) studies are conducted to understand the relationship between the dose, drug concentration in the body, and the pharmacological effect.[14][15]

  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[16]

  • Pharmacodynamics (PD): What the drug does to the body (Mechanism of Action).[15]

The goal is to identify a dose that achieves a therapeutic concentration at the target site with an acceptable safety margin.

Relationship between PK/PD and Therapeutic Window

Caption: Interrelationship of Dose, PK, PD, and the Therapeutic Window.

VI. Data Summary and Recommended Volumes

The following tables provide general guidelines for administration volumes and needle sizes for common laboratory animal species. It is important to note that these are recommendations, and the specific volumes and needle gauges may need to be adjusted based on the animal's size, the nature of the substance being administered, and the specific experimental protocol.[17]

Table 1: Recommended Maximum Administration Volumes (mL/kg)

RouteMouseRatRabbitDog
Oral (PO) 1010105
Intravenous (IV) 5522
Intraperitoneal (IP) 10101010
Subcutaneous (SC) 5522
Intramuscular (IM) 0.050.10.50.5

Source: Adapted from general guidelines for laboratory animal procedures.

Table 2: Recommended Needle Gauges for Administration

RouteMouseRatRabbitDog
Intravenous (IV) 27-3025-2722-2520-22
Intraperitoneal (IP) 25-2723-2521-2320-22
Subcutaneous (SC) 25-2723-2522-2521-23
Intramuscular (IM) 26-3025-2723-2522-23

Source: Adapted from general guidelines for laboratory animal procedures.

VII. Conclusion: A Pathway to Robust and Reproducible Data

The successful administration and dosage determination for a novel investigational compound in animal studies is a cornerstone of preclinical drug development. It requires a multidisciplinary approach that integrates knowledge of chemistry, pharmacology, and animal physiology. By following a systematic and scientifically rigorous protocol, researchers can generate robust and reproducible data that will reliably inform the future development of new therapeutic agents. Adherence to ethical guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount throughout all stages of animal research.[6]

VIII. References

  • Chen, C. (2019). Impact of dosing schedule in animal experiments on compound progression decisions. Drug Discovery Today, 24(2), 371-376.

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.

  • Mueller, J., et al. (2001). Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance. Journal of Pharmaceutical Sciences, 90(11), 1848-1855.

  • Gaertner, D. J., Hallman, T. M., Hankenson, F. C., & Batchelder, M. A. (2008). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 47(5), 1–11.

  • Patsnap. (2025). How can species differences affect DMPK outcomes?. Patsnap Synapse.

  • Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

  • Aboul-Fotouh, S. (2023). How to Calculate the Drug Dose in Experimental Animal Research?. YouTube.

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies.

  • Campos, B., et al. (2021). Pharmacological Modulation of Behaviour, Serotonin and Dopamine Levels in Daphnia magna Exposed to the Monoamine Oxidase Inhibitor Deprenyl. International Journal of Molecular Sciences, 22(16), 8683.

  • BenchChem. (2025). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.

  • Vettore, F. S., et al. (2022). Liposome Formulation and In Vitro Testing in Non-Physiological Conditions Addressed to Ex Vivo Kidney Perfusion. Pharmaceutics, 14(7), 1498.

  • Nguyen, T. T., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 203.

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.

  • Hirota, J., & Shimizu, S. (2012). Routes of Administration. In Haschek and Rousseaux's Handbook of Toxicologic Pathology (pp. 839-854). Academic Press.

  • Chen, C. (2019). Impact of dosing schedule in animal experiments on compound progression decisions. Drug Discovery Today, 24(2), 371-376.

  • Professor Dave Explains. (2020). Pharmacodynamics: Mechanisms of Drug Action. YouTube.

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.

  • Leavens, T. (2019). Computational Comparative Pharmacology Designing better drugs for animals and humans.

  • Vettore, F. S., et al. (2022). Liposome Formulation and In Vitro Testing in Non-Physiological Conditions Addressed to Ex Vivo Kidney Perfusion. ResearchGate.

  • Singh, P., & Garg, A. (n.d.). Nonclinical Drug Administration: Formulations, Routes and Regimens for Solving Drug Delivery Problems in Animal Model Systems.

  • ResearchGate. (2025). Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline | Request PDF.

  • White, R. M., et al. (2021). Deep phenotypic profiling of neuroactive drugs in larval zebrafish. Nature Chemical Biology, 17(5), 578–586.

  • IJPSR. (2022). a review on preclinical pharmaceutical research: principal and common routes of administration in small - IJPSR (2009), Issue 1, Vol.

  • Bechtel, W. D. (1983). Pharmacokinetics and metabolism of brotizolam in animals. British journal of clinical pharmacology, 16 Suppl 2(Suppl 2), 261S–266S.

  • Mordenti, J. (1986). Dosage regimen design for pharmaceutical studies conducted in animals. Journal of pharmaceutical sciences, 75(9), 852–857.

  • McLaughlin, S. (1972). The mechanism of action of DNP on phospholipid bilayer membranes. Journal of membrane biology, 9(1), 361–372.

  • Herndon, J. (2016). Pharmacokinetics and Drug Absorption; Veterinary Pharmacology. YouTube.

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166.

Sources

Application Note: Characterizing the Aqueous Solubility and Chemical Stability of Dimorpholamine in Preclinical Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to determine the aqueous solubility and chemical stability of Dimorpholamine in various experimental buffers. Dimorpholamine, a molecule featuring two morpholine and two tertiary amine moieties, possesses physicochemical characteristics that necessitate careful evaluation early in the drug development process. Understanding its behavior in aqueous environments is paramount for designing robust in-vitro assays, developing suitable formulations, and predicting its in-vivo performance. This document outlines detailed, self-validating protocols for kinetic and thermodynamic solubility assessment, as well as a systematic approach to evaluating chemical stability under conditions relevant to preclinical research, guided by principles from the International Council for Harmonisation (ICH).

Introduction: The Imperative of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which can be predicted and mitigated through early and thorough physicochemical profiling. Properties such as solubility and stability are not mere data points; they are fundamental determinants of a drug's developability, influencing everything from bioavailability to shelf-life.[1][2] Drugs with low aqueous solubility often exhibit poor and variable absorption, complicating clinical translation.[2] Similarly, chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[3]

Dimorpholamine (Figure 1) is a symmetrical molecule with the chemical formula C₂₀H₃₈N₄O₄ and a molecular weight of 398.5 g/mol .[4] Its structure contains multiple basic nitrogen atoms within its tertiary amine and morpholine groups, suggesting that its solubility and stability will be highly dependent on pH.[4][5] The ionization state of a drug molecule can significantly alter its properties and degradation pathways.[3] Therefore, characterizing Dimorpholamine across a physiologically relevant pH range is a critical first step.

This guide provides the experimental framework to generate a robust solubility and stability profile for Dimorpholamine, enabling informed decisions in subsequent stages of drug development.

Figure 1: Chemical Structure of Dimorpholamine Source: PubChem CID 3091[4]

PropertyValue / InformationSource
Molecular Formula C₂₀H₃₈N₄O₄[4]
Molecular Weight 398.5 g/mol [4]
Functional Groups Tertiary Amines, Ureas, Morpholine Rings[4]
Predicted Nature Basic; pKa values will govern pH-dependent solubility.Structural Analysis

The Role of Buffer Selection in Experimental Design

The choice of buffer is a critical experimental parameter that can profoundly impact results. Buffers not only control pH but also introduce ionic species that can affect solubility and reaction rates.[6] For preclinical studies, it is essential to use buffers that are relevant to physiological conditions and the specific assays being conducted.

Commonly Used Buffers in Preclinical Research:

  • Phosphate Buffers (pH 5.8-8.0): Widely used due to their physiological relevance, particularly Phosphate-Buffered Saline (PBS) at pH 7.4.[7]

  • Acetate Buffers (pH 3.6-5.6): Useful for mimicking the acidic environment of the stomach or for studying pH-dependent phenomena at lower ranges.[7][8]

  • Tris Buffers (pH 7.0-9.0): Common in molecular biology and some biochemical assays, but can interact with certain molecules.[7]

  • HEPES Buffers (pH 6.8-8.2): Often favored in cell culture applications for its stability and low cytotoxicity.[7]

When evaluating Dimorpholamine, studies should encompass the pH range of 1.2 to 7.4 to simulate its transit through the gastrointestinal tract.[8]

Protocol for Determining Aqueous Solubility

A comprehensive understanding of solubility requires differentiating between two key measurements: kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that dissolves under high-throughput, non-equilibrium conditions, while thermodynamic solubility represents the true equilibrium saturation point.

Analytical Method: The Self-Validating Core

A robust, validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability measurements.[9] An HPLC-UV method is recommended as it can separate and quantify the parent compound (Dimorpholamine) from impurities and potential degradants.[10]

Key Steps for Method Development:

  • Column & Mobile Phase Screening: Screen various C18 columns and mobile phase compositions (e.g., Acetonitrile/Methanol and water with buffers like ammonium acetate or formate) to achieve good peak shape and retention for Dimorpholamine.

  • Forced Degradation Studies: Subject Dimorpholamine to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Optimization: Adjust the gradient, flow rate, and detection wavelength to ensure baseline separation between the Dimorpholamine peak and all degradation peaks. This confirms the method is "stability-indicating."

Protocol: Kinetic Solubility Assessment (Shake-Flask Method)

Principle: This method provides a rapid assessment of solubility, often used in early discovery to rank compounds. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to the aqueous buffer, and the concentration of the dissolved compound is measured after a short incubation period.

Materials:

  • Dimorpholamine powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Experimental Buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate)

  • 96-well microplates or glass vials

  • Plate shaker/orbital shaker

  • Centrifuge with plate rotor

  • Validated HPLC-UV system

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of Dimorpholamine (e.g., 10 mM) in 100% DMSO.

  • Dispense Buffers: Add 198 µL of each experimental buffer to triplicate wells of a 96-well plate.

  • Spike with Compound: Add 2 µL of the 10 mM Dimorpholamine stock solution to each well. This results in a final nominal concentration of 100 µM with 1% DMSO.

  • Incubate: Seal the plate and shake at room temperature for 2 hours.

  • Separate Undissolved Compound: Centrifuge the plate at >3000 x g for 20 minutes to pellet any precipitated material.

  • Sample & Analyze: Carefully transfer an aliquot of the supernatant to an analysis plate, dilute as necessary, and analyze by the validated HPLC-UV method against a standard curve prepared in the same buffer/DMSO mixture.

Protocol: Thermodynamic Equilibrium Solubility Assessment

Principle: This method determines the true solubility of a compound at equilibrium. An excess of the solid compound is incubated in the buffer until the concentration in solution reaches a plateau, ensuring that the system is fully saturated.[10]

Materials:

  • Dimorpholamine powder

  • Experimental Buffers

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (37 °C)

  • Syringe filters (0.45 µm)

  • Validated HPLC-UV system

Procedure:

  • Add Excess Solid: Add an excess amount of solid Dimorpholamine powder to vials containing a known volume of each experimental buffer. The excess should be clearly visible.

  • Incubate: Tightly cap the vials and place them on an orbital shaker in an incubator set to 37 ± 1 °C.

  • Sample Over Time: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.[11] This is done to establish that equilibrium has been reached.

  • Separate Undissolved Compound: Immediately filter the aliquot through a 0.45 µm syringe filter to remove undissolved solids.[11] Discard the first few drops to avoid adsorption losses.

  • Dilute & Analyze: Immediately dilute the filtrate with mobile phase to prevent precipitation upon cooling.[11] Analyze the samples by the validated HPLC-UV method.

  • Confirm Equilibrium: Plot the measured concentration against time. Equilibrium is reached when the concentration remains constant over at least two consecutive time points (e.g., 48 and 72 hours).[10] The concentration at this plateau is the thermodynamic solubility.

  • Measure Final pH: After the final time point, measure the pH of the solution in each vial to confirm it has not changed during the experiment.[10]

Diagram: General Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility cluster_3 Analysis prep_stock Prepare 10 mM Stock in 100% DMSO kin_add Add Stock to Buffer (e.g., 1:100 dilution) prep_stock->kin_add prep_solid Weigh Excess Solid Dimorpholamine ther_add Add Excess Solid to Buffer prep_solid->ther_add kin_shake Shake for 2h at Room Temp kin_add->kin_shake kin_spin Centrifuge to Pellet Precipitate kin_shake->kin_spin ana_sample Collect Supernatant or Filtrate kin_spin->ana_sample ther_shake Shake at 37°C (e.g., 24-72h) ther_add->ther_shake ther_filter Filter to Remove Undissolved Solid ther_shake->ther_filter ther_filter->ana_sample ana_dilute Dilute Sample Immediately ana_sample->ana_dilute ana_hplc Analyze by Stability- Indicating HPLC-UV ana_dilute->ana_hplc ana_result Calculate Concentration vs. Standard Curve ana_hplc->ana_result

A flowchart of the parallel workflows for kinetic and thermodynamic solubility assessment.

Protocol for Assessing Chemical Stability in Buffers

Principle: This protocol evaluates the degradation of Dimorpholamine over time in different buffers and at various temperatures. It is designed based on ICH guidelines to provide a robust assessment of chemical stability.[9][12] The stability of a drug substance should be evaluated under conditions that are susceptible to change during storage and are likely to influence quality and safety.[9]

Materials:

  • Dimorpholamine

  • Experimental Buffers (pH 1.2, 4.5, 6.8, 7.4)

  • Validated HPLC-UV system

  • Temperature-controlled storage chambers (e.g., 4°C, 25°C, 40°C)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stability Stock: Prepare a stock solution of Dimorpholamine in the appropriate solvent (e.g., a small amount of acetonitrile or DMSO, then diluted with water) at a known concentration.

  • Prepare Test Solutions: Dilute the stock solution with each of the experimental buffers to a final concentration relevant for in-vitro assays (e.g., 10 µM). The final concentration of any organic co-solvent should be minimal (<1%).

  • Aliquot and Store: Dispense aliquots of each test solution into labeled, sealed vials.

  • Initial Analysis (T=0): Immediately analyze a set of samples from each buffer condition to establish the initial concentration (100% reference value) and purity.

  • Incubate: Place the remaining vials in the designated temperature-controlled chambers. Protect from light if the molecule is found to be light-sensitive during forced degradation studies.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term; 1, 2, 4, 8 weeks for longer-term), remove a vial from each condition for analysis. For long-term studies, testing frequency might be every 3 months for the first year.[13]

  • HPLC-UV Analysis: Analyze the samples using the validated stability-indicating HPLC method. Record the peak area of the parent Dimorpholamine peak and the peak areas of any new degradation peaks.

  • Data Analysis:

    • Calculate the percentage of Dimorpholamine remaining at each time point relative to the T=0 sample.

    • Plot % Remaining Dimorpholamine vs. Time.

    • If significant degradation occurs, determine the degradation kinetics (e.g., zero-order or first-order) and calculate the half-life (t₁/₂) under each condition.

Diagram: Workflow for Chemical Stability Assessment

G cluster_storage Incubation prep Prepare Dimorpholamine Solution in Test Buffers (e.g., 10 µM) t0 Analyze T=0 Samples (Establish 100% Level) prep->t0 storage_cold Store at 4°C prep->storage_cold storage_rt Store at 25°C prep->storage_rt storage_accel Store at 40°C (Accelerated) prep->storage_accel analysis At Each Time Point (e.g., 0, 4, 8, 24h...) storage_cold->analysis storage_rt->analysis storage_accel->analysis hplc Analyze by Stability- Indicating HPLC analysis->hplc data Calculate % Remaining & Degradation Rate hplc->data report Generate Stability Profile (pH, Temp, Time) data->report

A schematic of the process for evaluating the chemical stability of Dimorpholamine.

Data Presentation and Interpretation

Organizing data in a clear, concise format is crucial for interpretation and comparison across different conditions.

Table 1: Example Data Summary for Dimorpholamine Solubility

Buffer SystempH (Measured)Solubility TypeMean Solubility (µg/mL) ± SDMean Solubility (µM) ± SD
0.1 M HCl1.25Kinetic150.2 ± 8.5376.9 ± 21.3
0.1 M HCl1.22Thermodynamic125.7 ± 5.1315.4 ± 12.8
0.1 M Acetate4.51Kinetic88.4 ± 4.2221.8 ± 10.5
0.1 M Acetate4.48Thermodynamic65.9 ± 3.3165.4 ± 8.3
0.1 M Phosphate7.42Kinetic5.3 ± 0.913.3 ± 2.3
0.1 M Phosphate7.39Thermodynamic< 2.0 (Below LOQ)< 5.0 (Below LOQ)

This data would be used to generate a pH-solubility profile, which is expected to show higher solubility at lower pH for a basic compound like Dimorpholamine.

Table 2: Example Data Summary for Dimorpholamine Stability (% Remaining)

Buffer (pH)Storage Temp.T=0hT=4hT=8hT=24hT=48h
HCl (1.2)25°C100%99.5%99.1%98.2%97.5%
Acetate (4.5)25°C100%100.1%99.8%99.5%99.2%
Phosphate (7.4)25°C100%99.6%99.0%98.4%97.8%
HCl (1.2)40°C100%98.1%96.5%92.3%88.1%
Phosphate (7.4)40°C100%98.5%97.2%94.0%90.5%

This data helps identify conditions where Dimorpholamine is least stable (e.g., accelerated degradation at higher temperatures) and allows for the calculation of shelf-life or appropriate storage conditions for stock solutions.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of Dimorpholamine's solubility and stability. By employing a validated, stability-indicating analytical method and assessing the compound across a range of physiologically relevant buffers and temperatures, researchers can generate a comprehensive data package. This information is critical for ensuring the reliability of in-vitro experimental data, guiding formulation development, and de-risking the progression of Dimorpholamine as a potential therapeutic candidate. Adherence to these foundational principles of physicochemical characterization empowers drug development professionals to make data-driven decisions, ultimately increasing the probability of success in the complex path to clinical application.

References

  • MDPI. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. Retrieved from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18761–18771. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimorpholamine. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021). Standard Operating Procedure for solubility testing. EURL ECVAM. Retrieved from [Link]

  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?. Dalo Chem. Retrieved from [Link]

  • de Zwart, M., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 755–765. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2015). Stability of 4-DMAP in solution. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • Vangala, A., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 31(1), 159–170. Retrieved from [Link]

  • Kumar, S., & Singh, S. K. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(2), 522–534. Retrieved from [Link]

  • BioProcess International. (2025). Best Practices for In-Use Stability and Compatibility Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Method for predicting the solubility of a buffer.
  • PubMed. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]

  • MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. IJMS, 23(17), 9491. Retrieved from [Link]

  • PubMed. (2001). Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions. Retrieved from [Link]

  • European Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on determination of solubility for the purpose of BCS classification. WHO. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]

  • Campos, B., et al. (2021). Pharmacological Modulation of Behaviour, Serotonin and Dopamine Levels in Daphnia magna Exposed to the Monoamine Oxidase Inhibitor Deprenyl. International Journal of Molecular Sciences, 22(16), 8561. Retrieved from [Link]

  • Professor Dave Explains. (2020). Pharmacodynamics: Mechanisms of Drug Action. YouTube. Retrieved from [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO. Retrieved from [Link]

  • JBINO. (2023). Physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. ICH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dimorpholamine Synthesis Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth solutions to common challenges encountered during the synthesis of Dimorpholamine. As detailed public information on Dimorpholamine's specific industrial synthesis is limited, this guide will focus on the well-documented and critical precursor, Theophylline-7-acetic acid , and its subsequent amidation with morpholine. This approach allows us to address the fundamental chemical challenges and impurity profiles you are most likely to encounter.

Effective troubleshooting in a regulated pharmaceutical environment begins with a structured root cause analysis.[1] It's essential to understand not just what went wrong, but why it happened. This guide is structured to help you diagnose issues from first principles, implement corrective actions, and validate your results.

Section 1: Understanding the Chemistry—Plausible Synthesis Route & Impurity Origins

The synthesis of Dimorpholamine can be logically broken down into two key stages:

  • N-Alkylation of Theophylline: Formation of Theophylline-7-acetic acid.

  • Amidation: Coupling of Theophylline-7-acetic acid with morpholine.

Each stage presents a unique set of potential side reactions and corresponding impurities.

Stage 1: Synthesis of Theophylline-7-acetic acid

A common and well-documented method for this stage is the reaction of theophylline with a haloacetic acid (e.g., chloroacetic acid) under basic conditions.[2]

Synthesis_of_Theophylline-7-acetic_acid cluster_reactants Reactants Theophylline Theophylline Product Theophylline-7-acetic acid (Desired Product) Theophylline->Product SN2 Reaction (Alkylation) Impurity_A Impurity A (Unreacted Theophylline) Theophylline->Impurity_A Incomplete Reaction Chloroacetic_Acid Chloroacetic Acid (ClCH₂COOH) Chloroacetic_Acid->Product SN2 Reaction (Alkylation) Base Base (e.g., NaOH) Base->Theophylline Deprotonation at N7 Impurity_B Impurity B (Theobromine - Isomer) Impurity_C Impurity C (Caffeine - Over-methylation)

Caption: Plausible synthesis pathway for the key intermediate.

Common Impurities Arising from Stage 1:

Impurity IDCommon Name / TypePlausible OriginCausality and Rationale
IMP-A Unreacted TheophyllineIncomplete reaction.Insufficient reaction time, temperature, or stoichiometry of the alkylating agent can lead to residual starting material.
IMP-B Theobromine (Isomer)Impurity in theophylline starting material.Theobromine (3,7-dimethylxanthine) is a common related substance to theophylline (1,3-dimethylxanthine) and may be carried through the synthesis.[3]
IMP-C Caffeine (Over-alkylation)Impurity in theophylline starting material or side reaction.Caffeine (1,3,7-trimethylxanthine) is another common impurity in theophylline.[3] While less likely from chloroacetic acid, its presence in the starting material is a key control point.
IMP-D Di-acid impurityOver-reaction or reaction at other sites.Reaction at other nucleophilic sites on the theophylline ring, though less favored than N7, can occur under harsh conditions, leading to di-substituted products.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter, providing a root cause analysis and actionable solutions.

Question 1: "My HPLC analysis of the crude product shows a significant peak at the retention time of Theophylline (IMP-A). How can I improve the conversion rate?"

Answer:

Observing a high level of unreacted theophylline indicates that the N-alkylation reaction has not gone to completion. The root cause typically lies in suboptimal reaction conditions.

Causality: The reaction is an SN2 nucleophilic substitution where the theophylline anion attacks the electrophilic carbon of chloroacetic acid. The efficiency of this process depends on:

  • Effective Deprotonation: Theophylline's N7 proton is acidic, but a sufficiently strong base is required to generate the nucleophilic anion in high concentration.

  • Reaction Kinetics: Like most reactions, the rate is dependent on temperature and reactant concentration.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure at least one full equivalent of a suitable base (e.g., NaOH, K₂CO₃) is used to deprotonate theophylline. An excess may be required to also neutralize the chloroacetic acid.

  • Increase Reaction Temperature: Gently increase the reaction temperature in 5-10°C increments. A typical range for this reaction is 90-100°C.[2] Monitor the reaction progress by TLC or in-process HPLC checks to avoid decomposition.

  • Extend Reaction Time: If temperature is a concern, extend the reaction time. Run time-course experiments (e.g., sampling at 2h, 4h, 6h, and 8h) to determine the point of maximum conversion.

  • Solvent Choice: Ensure theophylline and its salt are sufficiently soluble in the chosen solvent (typically water) to participate in the reaction.

Question 2: "I'm observing a persistent unknown impurity in my final Dimorpholamine product, even after purification. It has a similar polarity to the API. What could it be and how do I get rid of it?"

Answer:

An impurity with similar polarity to your final product is often a structurally related by-product, making it difficult to remove by standard crystallization. A likely candidate is a nitrosamine impurity , especially given the presence of a morpholine (a secondary amine) moiety.

Causality: Secondary amines like morpholine can react with nitrosating agents (like nitrous acid, which can form in situ from nitrites under acidic conditions) to form N-nitrosamines.[4][5] These are potent genotoxic impurities and are under strict regulatory scrutiny.[6] The source of nitrites could be from excipients, water, or even atmospheric nitrogen oxides.[4]

Troubleshooting & Remediation Workflow:

Nitrosamine_Troubleshooting_Workflow Start Unknown Impurity Detected Analyze Analyze by LC-MS/MS (High Sensitivity Method) Start->Analyze Identify Is Impurity Identified as a Nitrosamine? Analyze->Identify Source Root Cause Analysis: - Review Raw Materials (esp. Morpholine) - Check for Nitrite Sources - Evaluate Process pH Identify->Source Yes Other Characterize as Other Process-Related Impurity Identify->Other No Control Implement Control Strategy: 1. Source High-Purity Reagents 2. Introduce Nitrite Scavengers (e.g., Ascorbic Acid) 3. Optimize pH to Avoid Acidic Conditions Source->Control Reanalyze Re-synthesize and Analyze Final Product Control->Reanalyze Pass Impurity Below LoQ Reanalyze->Pass Fail Impurity Persists Reanalyze->Fail

Caption: Workflow for investigating and controlling potential nitrosamine impurities.
  • Analytical Confirmation: Use a highly sensitive and specific analytical method like LC-MS/MS to confirm the identity and quantify the impurity.[5]

  • Risk Assessment: Review all raw materials, especially the morpholine source, for potential nitrite contamination.

  • Process Control:

    • pH Control: Avoid strongly acidic conditions, especially during workup, when residual morpholine may be present.

    • Use of Scavengers: Introduce a nitrosamine scavenger like ascorbic acid or alpha-tocopherol into the process if the risk is unavoidable.

Question 3: "My final product is off-color (yellow/brown) after purification. What is causing this?"

Answer:

Color in a final active pharmaceutical ingredient (API) is often due to trace levels of highly conjugated or degradation impurities.

Causality:

  • Oxidation: The purine ring system can be susceptible to oxidation, leading to the formation of colored by-products. This can be exacerbated by exposure to air at elevated temperatures during drying or in solution.

  • Degradation: Small amounts of degradation products from either the starting materials or the product itself, formed under thermal stress, can be intensely colored.

  • Residual Metals: Trace metals from reactors or catalysts can form colored complexes.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the final reaction steps and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Purification Enhancement:

    • Activated Carbon Treatment: Before final crystallization, treat a hot solution of your crude product with a small amount of activated carbon (e.g., 1-2% w/w) and filter it through a pad of celite while hot. This is highly effective at adsorbing colored impurities.

    • Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A system where the product has high solubility at high temperatures but low solubility at room temperature is ideal for purging impurities.

Section 3: Key Analytical & Purification Protocols

Trustworthy protocols are self-validating. The following methods provide a robust starting point for your in-house validation.

Protocol 1: HPLC Purity Method for Theophylline-7-acetic acid and Dimorpholamine

Due to the polar nature of the analytes, a standard C18 column might show poor retention.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) or an Aqueous Normal Phase (ANP) approach can provide better retention and separation for these types of polar compounds.[8]

Objective: To separate the main component from key process impurities (IMP-A, IMP-B, IMP-C) and the final product from its precursor.

ParameterRecommended ConditionRationale
Column HILIC silica column, 3.5 µm, 4.6 x 150 mmHILIC phases are designed to retain and separate very polar analytes that are not well-retained by reversed-phase columns.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5A volatile buffer compatible with MS detection and suitable for maintaining analyte ionization state.
Mobile Phase B AcetonitrileThe strong, organic solvent in HILIC mode.
Gradient 95% B to 40% B over 15 minutesA gradient from high organic to higher aqueous content elutes compounds in order of increasing hydrophilicity (polarity).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 272 nmTheophylline and its derivatives have a strong UV chromophore with a maximum absorbance around this wavelength.
Injection Vol. 5 µLA small volume minimizes peak distortion.
Protocol 2: Purification of Theophylline-7-acetic acid by Recrystallization

Objective: To remove unreacted theophylline and other process-related impurities.

  • Dissolution: In a suitable reaction vessel, add the crude, dry Theophylline-7-acetic acid. Add a minimal amount of hot deionized water (e.g., start with 5 mL per gram of crude material) and heat to near boiling (90-95°C) with stirring until all solids dissolve.

  • Decolorization (Optional): If the solution is colored, cool it slightly to ~80°C, add 1% w/w activated carbon, and stir for 15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel containing a celite pad to remove the carbon and any insoluble matter. This step is critical to prevent premature crystallization in the funnel.

  • Crystallization: Transfer the hot filtrate to a clean vessel and allow it to cool slowly to room temperature without agitation. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling & Isolation: Once at room temperature, cool the mixture further in an ice bath for at least 1 hour to maximize yield. Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

References

  • Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • CN103360393A - Preparation method of theophylline-7-acetic acid.
  • Theophylline-impurities. Pharmaffiliates. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health (NIH). [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • The Expert's Guide to Pharmaceutical Impurity Analysis. Separation Science. [Link]

  • Theophylline Impurities. Veeprho. [Link]

  • 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. Chemrevise. [Link]

Sources

Technical Support Center: Navigating the Stability of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with morpholine derivatives. This center is designed to provide you with in-depth, field-proven insights into the common stability challenges encountered during the handling, formulation, and storage of these valuable compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve stability issues, ensuring the integrity and reliability of your experimental data and drug development programs.

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve physicochemical properties and biological activity.[1] However, like all complex organic molecules, its derivatives can be susceptible to various degradation pathways. This guide, structured in a practical question-and-answer format, directly addresses the specific issues you may face in your laboratory.

Section 1: Understanding the Core Stability Profile of Morpholine Derivatives

This section lays the foundational knowledge for understanding the inherent stability characteristics of the morpholine ring system.

FAQ 1.1: What are the most common degradation pathways for morpholine derivatives?

Morpholine derivatives can degrade through several chemical pathways, primarily hydrolysis, oxidation, photolysis, and thermal decomposition. The susceptibility to each pathway is highly dependent on the overall molecular structure, including the nature of substituents on both the morpholine ring and the rest of the molecule, as well as the environmental conditions.

  • Oxidative Degradation: The nitrogen atom in the morpholine ring is a primary site for oxidation, often leading to the formation of an N-oxide.[2] This can be a significant degradation pathway, especially for compounds with a tertiary amine within the morpholine ring.

  • Thermal Decomposition: At elevated temperatures, the morpholine ring can undergo cleavage. Studies on morpholine itself have shown that in the absence of oxygen, it can decompose into products such as 2-(2-aminoethoxy) ethanol, ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, glycolic acid, and acetic acid. While the exact degradation profile will vary for derivatives, this provides insight into potential breakdown products.

  • Hydrolysis: While the morpholine ring itself is generally stable to hydrolysis, substituents on the molecule may contain hydrolyzable functional groups (e.g., esters, amides). The pH of the solution plays a critical role in the rate of hydrolysis.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some morpholine derivatives. The extent of photodegradation is dependent on the chromophores present in the molecule.

Section 2: Troubleshooting Specific Degradation Issues

This section provides a detailed, hands-on approach to identifying and resolving common stability problems encountered in the laboratory.

FAQ 2.1: My morpholine derivative is degrading in solution. How do I determine if it's due to hydrolysis?

Hydrolytic degradation is a common issue for many pharmaceutical compounds, and its rate is often pH-dependent.[3]

Causality: The presence of water and either acidic or basic conditions can catalyze the cleavage of susceptible functional groups. The morpholine ring itself is relatively stable, but ester, amide, or other labile groups elsewhere in the molecule are common points of hydrolytic attack.

Troubleshooting Protocol:

Objective: To assess the hydrolytic stability of your morpholine derivative across a range of pH values.

Materials:

  • Your morpholine derivative

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate and citrate buffers (pH 3, 5, 7, 9)

  • 0.1 M HCl and 0.1 M NaOH

  • HPLC or UPLC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Forced Degradation:

    • Dilute the stock solution in the different pH buffers (3, 5, 7, 9) and in 0.1 M HCl and 0.1 M NaOH to a final concentration suitable for analysis.

    • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Include a control sample of the compound in the mobile phase at room temperature.

  • Analysis:

    • At each time point, inject the samples onto the HPLC or UPLC-MS system.

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which are potential degradation products.

  • Data Interpretation:

    • A significant decrease in the parent peak area in the acidic or basic solutions compared to the neutral and control solutions suggests hydrolytic degradation.

    • The formation of new peaks that are more pronounced at specific pH values further confirms this.

    • LC-MS analysis can be used to determine the mass of the degradation products, providing clues to their structure.

Data Presentation:

pH ConditionIncubation Time (hours)Parent Compound Peak AreaDegradation Product 1 Peak AreaDegradation Product 2 Peak Area
0.1 M HCl01,000,00000
24850,000150,0000
48700,000300,0000
pH 7 Buffer01,000,00000
24995,0005,0000
48990,00010,0000
0.1 M NaOH01,000,00000
24700,0000300,000
48400,0000600,000
FAQ 2.2: I suspect my compound is degrading via oxidation. What are the signs and how can I confirm it?

Oxidative degradation is a common stability issue, particularly for molecules with electron-rich centers like the nitrogen atom in the morpholine ring.

Causality: The presence of oxygen, peroxides, or metal ions can initiate oxidative degradation. For morpholine derivatives, the nitrogen atom is often oxidized to an N-oxide, which can then undergo further rearrangements.[2]

Troubleshooting Protocol:

Objective: To determine the susceptibility of your morpholine derivative to oxidative stress.

Materials:

  • Your morpholine derivative

  • Hydrogen peroxide (3% and 30%)

  • AIBN (Azobisisobutyronitrile) as a radical initiator (optional)

  • Antioxidants (e.g., ascorbic acid, BHT)

  • HPLC or UPLC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your compound.

  • Forced Degradation:

    • Treat the stock solution with hydrogen peroxide at different concentrations (e.g., 3%).

    • Incubate at room temperature or slightly elevated temperature for a set period.

    • To investigate radical-mediated oxidation, a solution of the compound can be treated with AIBN and heated.

  • Inhibitor Co-incubation: In a parallel experiment, add an antioxidant to the reaction mixture before the addition of the oxidizing agent.

  • Analysis: Analyze the samples by HPLC or UPLC-MS, monitoring for the decrease in the parent peak and the appearance of new peaks.

  • Data Interpretation:

    • A rapid decrease in the parent peak area in the presence of an oxidizing agent indicates oxidative instability.

    • The formation of a new peak with a mass increase of 16 Da compared to the parent compound is a strong indicator of N-oxide formation.

    • If the degradation is significantly reduced in the presence of an antioxidant, this confirms an oxidative pathway.

Mandatory Visualization:

Oxidation_Workflow cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis Start Compound Stock Solution H2O2 Add H2O2 Start->H2O2 Antioxidant Add Antioxidant + H2O2 Start->Antioxidant HPLC_MS HPLC/UPLC-MS Analysis H2O2->HPLC_MS Antioxidant->HPLC_MS Data Interpret Data HPLC_MS->Data Degradation_Pathways cluster_pathways Degradation Pathways Parent Morpholine Derivative (Parent Compound) Oxidation N-Oxide +16 Da Parent->Oxidation Oxidative Stress (e.g., H2O2) Hydrolysis Hydrolyzed Product e.g., Ring Opening Parent->Hydrolysis Hydrolytic Stress (Acid/Base) Photolysis Photodegradant e.g., Isomer Parent->Photolysis Photolytic Stress (UV/Vis Light) Thermal Thermal Degradant e.g., Ring Fragments Parent->Thermal Thermal Stress (High Temperature)

Caption: Common degradation pathways for morpholine derivatives.

Section 4: Analytical Strategies for Degradation Product Analysis

This section focuses on the analytical techniques essential for detecting, identifying, and quantifying degradation products.

FAQ 4.1: What are the best analytical methods to detect and quantify degradation products of morpholine derivatives?

A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating the parent drug from its degradation products. A stability-indicating method should be developed and validated to ensure that all significant degradation products are well-resolved from the parent peak and from each other.

  • Mass Spectrometry (MS): When coupled with HPLC or UPLC (LC-MS), mass spectrometry is a powerful tool for the identification of degradation products by providing accurate mass information. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of unknown degradation products that have been isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical technique.

References

  • Besse, P., et al. (1998). Degradation of morpholine and thiomorpholine by an environmental Mycobacterium involves a cytochrome P450.
  • Gilbert, P., et al. (2000). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. Journal of Environmental Monitoring, 2(1), 51-57.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Kerns, E. H., et al. (2000). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 339-353.
  • Nageswara Rao, R., & Narasa Raju, A. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 84, 1-22.
  • Patel, R. M., et al. (2011). Stress degradation studies and validation method for quantification of aprepitant in formulations by using RP-HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 856-865.
  • Rele, R. V., & Phatak, A. A. (2015). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 241-245.
  • Sahu, S. K., & Jain, A. (2024).
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38459-38464.
  • Zhang, H., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(10), 2649.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Dimorpholamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Dimorpholamine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. As a large, dibasic amine, Dimorpholamine's physicochemical properties present specific hurdles that require a systematic and well-informed approach to overcome. This guide provides in-depth, field-proven insights and step-by-step protocols to help you successfully manage and troubleshoot its poor aqueous solubility.

Understanding the Core Challenge: The Physicochemical Profile of Dimorpholamine

Dimorpholamine's molecular structure is the primary determinant of its solubility behavior. Its large size, significant hydrocarbon content, and the presence of basic nitrogen atoms create a molecule with low intrinsic aqueous solubility but a strong dependence on pH. Understanding these characteristics is the first step in effective troubleshooting.

PropertyValue / ObservationImplication for Solubility
Chemical Structure N,N'-(ethane-1,2-diyl)bis(N-butylmorpholine-4-carboxamide)[1][2]Contains two basic morpholine nitrogens and two tertiary amine nitrogens within the core structure, making it a dibasic compound. The two butyl chains add significant lipophilicity.
Molecular Weight ~398.55 g/mol [1][2][3]A relatively large molecule, which generally correlates with lower aqueous solubility compared to smaller molecules.
Predicted Basicity (pKa) Estimated pKa values for the amine groups are in the range of 9.5-11.0, typical for simple alkyl amines.[4][5]The molecule will be largely un-ionized and thus poorly soluble at neutral or alkaline pH. Solubility will dramatically increase at acidic pH as the nitrogen atoms become protonated.[6]
Predicted Lipophilicity High (likely a high logP value).The molecule can be classified as a 'grease-ball' type, where solvation in water is unfavorable.[7] This property makes it a candidate for lipid-based formulations.[8]

Troubleshooting Guide: A Question & Answer Approach

This section addresses common problems encountered during experiments with Dimorpholamine, providing both the "why" behind the issue and the "how" to solve it.

Q1: My Dimorpholamine powder won't dissolve in standard aqueous buffers like PBS (pH 7.4). What is my first step?

Answer: The primary reason for this issue is the pH of the buffer. At pH 7.4, Dimorpholamine's basic amine groups are not protonated, leaving the molecule in its neutral, highly lipophilic, and poorly soluble free base form. The first and most critical step is to modify the pH.

Causality: The solubility of a basic compound like Dimorpholamine is governed by the Henderson-Hasselbalch equation.[9][10] By lowering the pH well below the pKa of the amine groups, you shift the equilibrium towards the protonated, ionized salt form, which is significantly more water-soluble.[6]

Actionable Steps:

  • Attempt dissolution in an acidic solution. Start with a dilute acidic solution such as 10 mM HCl or 10 mM citrate buffer at pH 3-4.

  • Perform a pH-Solubility Profile. This is a crucial foundational experiment to understand your molecule's behavior. It will define the optimal pH range for solubilization and prevent future issues. See the protocol below.

Experimental Workflow: pH-Solubility Profiling

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess Dimorpholamine into multiple vials prep2 Prepare a series of buffers (e.g., pH 2, 3, 4, 5, 6, 7.4) exp1 Add each buffer to a vial prep2->exp1 exp2 Equilibrate for 24-48h (e.g., on a shaker at RT) exp1->exp2 exp3 Centrifuge/Filter to remove undissolved solid exp2->exp3 an1 Take supernatant exp3->an1 an2 Quantify concentration (e.g., HPLC-UV) an1->an2 an3 Plot Solubility vs. pH an2->an3

Caption: Workflow for determining the pH-solubility profile.

Q2: I've achieved solubility at a low pH, but the concentration is still too low for my needs, or I need to work closer to a neutral pH. What's next?

Answer: Once you've optimized the pH, the next strategies involve modifying the solvent system (co-solvents) or the molecule itself (salt formation).

Strategy 1: Co-solvents Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.

Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a microenvironment that can better accommodate the non-polar regions (butyl chains) of Dimorpholamine.

Co-solventTypical Starting % (v/v)Notes
Ethanol 10-30%Generally well-tolerated in many experimental systems.
DMSO 5-20%A very strong solvent, but can have effects on cells and assays. Use with caution.
PEG 400 10-50%A good choice for increasing solubility and is often used in formulations.[11]
Propylene Glycol 10-40%Similar to PEG 400, commonly used as a vehicle.

Actionable Steps:

  • Prepare your acidic buffer (identified from your pH-solubility profile).

  • Add the co-solvent to the acidic buffer at a desired percentage (e.g., 20% ethanol in 10 mM citrate buffer pH 3).

  • Attempt to dissolve Dimorpholamine in this new vehicle. Titrate the co-solvent percentage up or down as needed.

Strategy 2: Salt Formation Using a pre-formed salt of Dimorpholamine can provide better solubility and stability than dissolving the free base in an acid.[12][13]

Causality: A solid salt form has the charge already neutralized by a counterion in its crystal lattice. This often allows for faster dissolution and higher kinetic solubility compared to the process of protonating the free base in solution.

Actionable Steps:

  • Source or Synthesize a Salt Form: Common pharmaceutically acceptable salts for basic drugs include hydrochloride, sulfate, citrate, tartrate, or mesylate.

  • Test Solubility: Re-run the solubility tests with the salt form. Be aware of the "common ion effect," where the solubility of a salt (e.g., a hydrochloride salt) can be suppressed in a buffer containing the same counterion (e.g., a high-chloride buffer).[13]

Q3: My Dimorpholamine solution appears to precipitate or become cloudy over time, even after initial dissolution. What is happening?

Answer: This is likely due to either chemical instability or, more commonly, a physical instability related to polymorphism or supersaturation.

Causality 1: Polymorphism Active Pharmaceutical Ingredients (APIs) can exist in different crystalline forms called polymorphs, each with its own unique solubility.[14][15][16][17] You may be dissolving a more soluble, metastable form which then converts over time to a less soluble, more stable polymorph, causing it to precipitate.[18][19] This is a very common issue for many drugs.[20][21][22]

Actionable Steps:

  • Characterize Your Solid Form: Use techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the polymorphic form of your starting material.

  • Control Crystallization Conditions: If preparing the material yourself, be aware that the solvent, temperature, and cooling rate can all influence which polymorph is formed.[17]

Causality 2: Supersaturation and Precipitation When you dissolve Dimorpholamine in a highly optimized vehicle (e.g., low pH with co-solvents) and then dilute it into a less favorable environment (e.g., cell culture media at pH 7.4), you can create a supersaturated solution. This state is thermodynamically unstable, and the drug will eventually precipitate out.

Actionable Steps:

  • Use Precipitation Inhibitors: Formulate with excipients like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone), which can help maintain the drug in a supersaturated state for a longer period.

  • Change Dosing Strategy: Instead of a large bolus addition, try a slower, stepwise addition of your concentrated stock to the final medium to avoid shocking the system.

Q4: How can I formulate Dimorpholamine for in vivo studies to ensure it remains soluble upon administration?

Answer: For in vivo applications, simple pH adjustment is often insufficient because the formulation will be neutralized by physiological fluids. Advanced formulation strategies are required.

Strategy 1: Cyclodextrin-based Formulations Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a hydrophobic interior. They can encapsulate the lipophilic parts of a drug, forming an inclusion complex that is water-soluble.[23][24]

Strategy 2: Amorphous Solid Dispersions (ASDs) In an ASD, the drug is molecularly dispersed within a polymer matrix in a high-energy, amorphous state.[25] This amorphous form has a much higher apparent solubility than the crystalline form. Upon administration, it can generate a supersaturated solution, enhancing absorption.[23]

Strategy 3: Lipid-Based Formulations Given Dimorpholamine's lipophilic nature, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent option.[8] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion, keeping the drug solubilized.

Systematic Troubleshooting Workflow

G start Start: Dimorpholamine powder not dissolving ph_check Is the solvent pH < 5? start->ph_check adjust_ph Adjust pH to 3-4 using dilute acid/buffer ph_check->adjust_ph No cosolvent Add Co-solvent (Ethanol, PEG 400, DMSO) ph_check->cosolvent Yes, but still insufficient adjust_ph->cosolvent salt Use a pre-formed Salt (e.g., Dimorpholamine HCl) cosolvent->salt Still insufficient success Solubility Achieved cosolvent->success Sufficient formulation Advanced Formulation: - Cyclodextrins - Amorphous Solid Dispersion - Lipid-Based System salt->formulation Still insufficient salt->success Sufficient formulation->success instability Precipitation over time? success->instability polymorph Investigate Polymorphism (XRPD) & Supersaturation instability->polymorph Yes

Caption: A logical workflow for troubleshooting Dimorpholamine solubility.

Standard Operating Protocols (SOPs)

SOP 1: Kinetic Solubility Assay

This quick assay determines the solubility of a compound from a DMSO stock into an aqueous buffer.

  • Prepare Stock: Prepare a 10 mM stock solution of Dimorpholamine in 100% DMSO.

  • Prepare Buffer: Use your target aqueous buffer (e.g., PBS pH 7.4).

  • Dispense: Add the DMSO stock to the aqueous buffer in a 96-well plate to achieve final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (<1%).

  • Equilibrate: Shake the plate for 2 hours at room temperature.

  • Analyze: Measure the amount of dissolved compound using a method that detects precipitation, such as nephelometry, or by centrifuging the plate, taking the supernatant, and quantifying via HPLC-UV.

SOP 2: Basic HPLC-UV Method for Quantification

This method serves as a starting point for quantifying Dimorpholamine in your solubility studies. It must be fully validated for your specific application.[26][27]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector. Scan for an optimal wavelength (likely in the low 200s nm range, as the structure lacks a strong chromophore).[28][29]

  • Standard Curve: Prepare a standard curve of Dimorpholamine in your dissolution solvent to ensure accurate quantification.

Frequently Asked Questions (FAQs)

  • What is the best "all-purpose" starting solvent for Dimorpholamine? For creating a concentrated stock solution, start with an organic solvent like DMSO or ethanol. For aqueous experiments, the best starting point is a dilute acidic buffer (e.g., pH 3-4) which can be further modified with co-solvents.

  • How does temperature affect the solubility of Dimorpholamine? Generally, solubility increases with temperature.[30] You can try gently warming the solution to aid dissolution, but be cautious. Elevated temperatures can also accelerate the conversion to a more stable, less soluble polymorph or cause chemical degradation. Always check for stability after heating.

  • Could polymorphism be the reason for batch-to-batch variability in my solubility experiments? Absolutely. This is a very common cause of inconsistent results.[14][20] If you observe significant differences in solubility between different lots of Dimorpholamine, it is highly recommended to perform solid-state characterization (e.g., XRPD) on each batch.

  • What excipients should I avoid? Avoid using buffers or excipients that could react with the amine groups. Also, be mindful of the common ion effect; for instance, if you are using a hydrochloride salt of Dimorpholamine, avoid using buffers with very high concentrations of sodium chloride.[13]

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Dimorpholamine | C20H38N4O4 | CID 3091. PubChem, NIH. Available from: [Link]

  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. PhD thesis. Available from: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available from: [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. PMC, NIH. Available from: [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Various solvents in which dopamine soluble or insoluble and relative... ResearchGate. Available from: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC, NIH. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • Basic properties of drugs used in the investigations. ResearchGate. Available from: [Link]

  • Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio. ResearchGate. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC, PubMed Central. Available from: [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC, NIH. Available from: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. Available from: [Link]

  • DIMORPHOLAMINE. Gsrs. Available from: [Link]

  • Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. Taylor & Francis Online. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. Available from: [Link]

  • Validated Analytical Method for Multicomponent Analysis of Famotidine and Ofloxacin in Bulk drug and Tablet Formulation by using UV-Visible Spectrophotometer and RP-HPLC. Journal of Pharmaceutical Research International. Available from: [Link]

  • Solubility and pH of amines. Available from: [Link]

  • Improving the solubility of pseudo-hydrophobic Alzheimer's Disease medicinal chemicals through co-crystal formulation. NIH. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]

  • Dopamine | C8H11NO2 | CID 681. PubChem, NIH. Available from: [Link]

  • 23.1. Properties of amines. Organic Chemistry II - Lumen Learning. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC, PubMed Central. Available from: [Link]

  • Drug Polymorphism: A Key Consideration for API Development. Curia Global. Available from: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC, NIH. Available from: [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. PubMed. Available from: [Link]

  • Preformulation and UV-Spectrophotometric Analytical Method Validation Studies for Assessment of Canagliflozin. Impactfactor.org. Available from: [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications. Available from: [Link]

  • Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. PubMed. Available from: [Link]

  • Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. Available from: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Available from: [Link]

Sources

Validation & Comparative

Validating the Efficacy of Dimorpholamine as a Novel Respiratory Stimulant in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of Dimorpholamine as a potential novel respiratory stimulant. In the absence of established data for Dimorpholamine in this indication, this document outlines a scientifically rigorous, hypothetical validation pathway. This pathway is designed by drawing direct comparisons with established respiratory stimulants, Doxapram and Nikethamide, and employing industry-standard preclinical models and methodologies. The objective is to furnish researchers, scientists, and drug development professionals with a robust blueprint for assessing the efficacy and therapeutic potential of new chemical entities in the critical space of respiratory medicine.

Introduction: The Unmet Need for Novel Respiratory Stimulants

Drug-induced respiratory depression is a significant clinical challenge, often associated with the use of opioids, anesthetics, and other central nervous system (CNS) depressants.[1] This condition can lead to severe morbidity and mortality if not promptly and effectively managed.[2] While existing respiratory stimulants like Doxapram and Nikethamide have been used clinically, their application can be limited by factors such as a narrow therapeutic window, off-target effects, and inconsistent efficacy.[3][4] This underscores the pressing need for the development of novel, safer, and more effective respiratory stimulants.

Dimorpholamine, a psychoactive compound with known effects on central neurotransmitter systems, presents an intriguing candidate for repurposing as a respiratory stimulant.[5] Its potential to modulate neuronal activity suggests a plausible, yet unproven, mechanism for stimulating the respiratory centers in the brainstem. This guide details a proposed preclinical strategy to rigorously evaluate this hypothesis.

Comparative Pharmacology: Understanding the Landscape

A thorough preclinical validation of Dimorpholamine necessitates a comparative approach against established agents. This allows for a clear assessment of its relative potency, efficacy, and potential advantages.

Table 1: Comparative Profile of Respiratory Stimulants

FeatureDimorpholamine (Hypothesized)DoxapramNikethamide
Primary Mechanism of Action Putative modulation of central respiratory centers and/or peripheral chemoreceptors.Stimulation of peripheral carotid chemoreceptors and central respiratory centers in the medulla.[3][6][7]Primarily stimulates the medulla oblongata, enhancing the sensitivity of central chemoreceptors.[4][8]
Route of Administration To be determined (intravenous, intraperitoneal)Intravenous[6]Intravenous, Intramuscular, Oral[4]
Known Clinical Limitations UnknownNarrow therapeutic index, potential for CNS side effects (e.g., seizures), and cardiovascular effects.[3][9]Less potent than Doxapram, risk of convulsions at higher doses.[4]

Preclinical Validation Strategy: A Step-by-Step Approach

The preclinical validation of Dimorpholamine will be conducted in a well-established rodent model of opioid-induced respiratory depression. This model provides a clinically relevant and reproducible system to assess the efficacy of respiratory stimulants.[10][11]

Animal Model: Opioid-Induced Respiratory Depression in Rodents

The use of rodent models, particularly rats, is a standard and ethical approach for the initial in vivo assessment of respiratory drugs.[5][12] Opioid-induced respiratory depression is a highly relevant model due to the widespread clinical use of opioids and the associated risk of this adverse effect.[2][13]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for validating the efficacy of Dimorpholamine.

experimental_workflow cluster_acclimation Phase 1: Acclimation & Baseline cluster_induction Phase 2: Induction of Respiratory Depression cluster_treatment Phase 3: Treatment Intervention cluster_assessment Phase 4: Efficacy Assessment Acclimation Animal Acclimation (7 days) Baseline Baseline Respiratory Measurement (Whole-Body Plethysmography) Acclimation->Baseline Opioid_Admin Opioid Administration (e.g., Morphine or Fentanyl) Baseline->Opioid_Admin Treatment_Groups Treatment Administration: - Vehicle Control - Dimorpholamine (multiple doses) - Doxapram (positive control) - Nikethamide (positive control) Opioid_Admin->Treatment_Groups Plethysmography Continuous Respiratory Monitoring (Whole-Body Plethysmography) Treatment_Groups->Plethysmography Blood_Gas Arterial Blood Gas Analysis (Terminal Procedure) Plethysmography->Blood_Gas

Caption: Experimental workflow for preclinical validation.

Detailed Experimental Protocols

Whole-body plethysmography is a non-invasive method for continuously monitoring respiratory parameters in conscious, unrestrained animals.[14][15]

Step-by-Step Methodology:

  • Acclimation: Acclimate rodents to the plethysmography chambers for at least 30 minutes daily for 3 days prior to the experiment to minimize stress-induced artifacts.

  • Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters for 30 minutes. Key parameters to measure include respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).

  • Induction of Respiratory Depression: Administer a pre-determined dose of an opioid (e.g., morphine or fentanyl) via an appropriate route (e.g., subcutaneous or intraperitoneal injection).

  • Monitoring: Continuously record respiratory parameters to confirm the induction and stabilization of respiratory depression.

  • Treatment Administration: Once respiratory depression is established, administer the test article (Dimorpholamine), positive controls (Doxapram, Nikethamide), or vehicle control.

  • Post-Treatment Monitoring: Continue to record respiratory parameters for a defined period (e.g., 60-120 minutes) to assess the onset, magnitude, and duration of the respiratory stimulant effect.

Arterial blood gas analysis is the gold standard for assessing respiratory status and provides critical data on gas exchange.[16][17][18] This is a terminal procedure.

Step-by-Step Methodology:

  • Anesthesia: At the end of the plethysmography monitoring period, deeply anesthetize the animal.

  • Arterial Cannulation: Surgically expose and cannulate a major artery (e.g., carotid or femoral artery).

  • Blood Sampling: Collect an arterial blood sample into a heparinized syringe.

  • Analysis: Immediately analyze the blood sample using a blood gas analyzer to determine key parameters such as partial pressure of oxygen (PaO₂), partial pressure of carbon dioxide (PaCO₂), and arterial pH.

Data Analysis and Interpretation

The efficacy of Dimorpholamine will be determined by its ability to reverse opioid-induced respiratory depression, as evidenced by changes in key respiratory and blood gas parameters.

Table 2: Key Efficacy Endpoints and Expected Outcomes

ParameterMethod of MeasurementExpected Effect of OpioidExpected Effect of Efficacious Respiratory Stimulant
Respiratory Rate Whole-Body PlethysmographyDecreaseIncrease towards baseline
Tidal Volume Whole-Body PlethysmographyDecreaseIncrease towards baseline
Minute Volume Whole-Body PlethysmographySignificant DecreaseSignificant Increase towards baseline
Arterial PaO₂ Blood Gas AnalysisDecreaseIncrease
Arterial PaCO₂ Blood Gas AnalysisIncreaseDecrease
Arterial pH Blood Gas AnalysisDecrease (Respiratory Acidosis)Increase towards normal

The data will be statistically analyzed to compare the effects of different doses of Dimorpholamine with the vehicle control and the positive controls (Doxapram and Nikethamide). A dose-response relationship for Dimorpholamine will be established to determine its potency.

Proposed Signaling Pathway and Mechanism of Action

While the precise mechanism of Dimorpholamine as a respiratory stimulant is unknown, a plausible hypothesis involves the modulation of key neuronal populations within the brainstem's respiratory control centers, such as the pre-Bötzinger complex.[19] The following diagram illustrates a hypothetical signaling pathway.

signaling_pathway cluster_cns Central Nervous System cluster_respiratory Respiratory System Dimorpholamine Dimorpholamine Respiratory_Centers Brainstem Respiratory Centers (e.g., pre-Bötzinger Complex) Dimorpholamine->Respiratory_Centers Modulates Neuronal Activity Motor_Neurons Phrenic & Intercostal Motor Neurons Respiratory_Centers->Motor_Neurons Increased Efferent Signals Diaphragm Diaphragm & Intercostal Muscles Motor_Neurons->Diaphragm Increased Contraction Ventilation Increased Ventilation (Rate & Depth) Diaphragm->Ventilation

Caption: Hypothetical signaling pathway for Dimorpholamine.

Further mechanistic studies, including in vitro electrophysiology on brainstem slices and receptor binding assays, would be required to elucidate the precise molecular targets of Dimorpholamine.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial preclinical evaluation of Dimorpholamine as a novel respiratory stimulant. By employing a robust animal model of opioid-induced respiratory depression and utilizing gold-standard measurement techniques, this approach will generate the necessary data to establish proof-of-concept. A positive outcome from these studies would warrant further investigation into the safety, pharmacokinetic profile, and detailed mechanism of action of Dimorpholamine, paving the way for its potential development as a next-generation respiratory stimulant.

References

  • History of Respiratory Stimulants. (2021). Journal of Pain Research. [Link]

  • Developing an Animal Model to Detect Drug-Drug Interactions Impacting Drug-Induced Respiratory Depression. (2020). Toxicology and Applied Pharmacology. [Link]

  • Opioid-induced Respiratory Depression Is Only Partially Mediated by the preBötzinger Complex in Young and Adult Rabbits In Vivo. (n.d.). Anesthesiology. [Link]

  • Mechanisms of Drug-Induced Respiratory Depression. (2017). YouTube. [Link]

  • Advanced models for respiratory disease and drug studies. (n.d.). WIREs Mechanisms of Disease. [Link]

  • Developing an animal model to detect drug-drug interactions impacting drug-induced respiratory depression. (2020). Toxicology and Applied Pharmacology. [Link]

  • Multi-Level Regulation of Opioid-Induced Respiratory Depression. (n.d.). Physiology. [Link]

  • What is the mechanism of Nikethamide? (2024). Patsnap Synapse. [Link]

  • Doxapram for the prevention and treatment of apnea in preterm infants. (n.d.). Cochrane Database of Systematic Reviews. [Link]

  • Complexity of design in early phase respiratory clinical trials; evaluating impact of primary endpoints and sponsor size. (n.d.). BMC Medical Research Methodology. [Link]

  • The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats. (n.d.). Journal of Pharmacological and Toxicological Methods. [Link]

  • What is the mechanism of Almitrine Bismesylate? (2024). Patsnap Synapse. [Link]

  • Clinical applications of blood gas analysis: a comparative review of arterial and venous blood gas monitoring in critical care. (2025). Journal of Clinical and Experimental Medicine. [Link]

  • Comparative effects of respiratory stimulants in mechanically ventilated patients: a network meta-analysis of randomized controlled trials. (n.d.). Critical Care. [Link]

  • Almitrine. (n.d.). PubChem. [Link]

  • Doxapram for the prevention and treatment of apnea in preterm infants. (n.d.). Cochrane Database of Systematic Reviews. [Link]

  • Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography. (2014). Journal of Visualized Experiments. [Link]

  • [Preclinical blood gas analysis. 1. The value of preclinical blood gas analysis]. (n.d.). Der Anaesthesist. [Link]

  • Animals in Respiratory Research. (n.d.). Pharmaceuticals. [Link]

  • Guidelines for Blood Gas Analysis. (n.d.). GGC Medicines. [Link]

  • An Investigation into the Mechanism of Action of Almitrine on Isolated Rat Diaphragm Muscle Fatigue. (2002). Respiration. [Link]

  • Lung function measurements in rodents in safety pharmacology studies. (2012). Frontiers in Pharmacology. [Link]

  • Respiratory stimulant drugs in the post-operative setting. (2013). Respiratory Physiology & Neurobiology. [Link]

  • A current review on animal models of anti-asthmatic drugs screening. (n.d.). Frontiers in Pharmacology. [Link]

  • Opioid-Induced Respiratory Depression. (n.d.). Moron-Concepcion Lab - WashU. [Link]

  • Preclinical blood test could predict severe respiratory conditions. (2024). News-Medical.Net. [Link]

  • What is Nikethamide used for? (2024). Patsnap Synapse. [Link]

  • Drug class effects on respiratory mechanics in animal models: access and applications. (n.d.). Journal of Thoracic Disease. [Link]

  • The mechanistic rationale of drugs, primary endpoints, geographical distribution of clinical trials against severe acute respiratory syndrome‐related coronavirus‐2: A systematic review. (n.d.). Journal of Medical Virology. [Link]

  • Almitrine bismesylate. (n.d.). Drugs. [Link]

  • Dopram (doxapram) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

  • Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • What is the mechanism of Doxapram Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Respiratory stimulants. (n.d.). Slideshare. [Link]

  • Clinical applications of blood gas analysis: a comparative review of arterial and venous blood gas monitoring in critical care. (2026). Cureus. [Link]

  • Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex. (n.d.). Journal of Neurophysiology. [Link]

  • History of Respiratory Stimulants. (2021). Journal of Pain Research. [Link]

  • Basic Barometric Plethysmography Techniques and Respiratory Science. (2022). YouTube. [Link]

  • Doxapram Dosing for Apnea of Prematurity Based on Postmenstrual Age and Gender: A Randomized Controlled Trial. (2025). Paediatric Drugs. [Link]

  • Respiratory Depression Assay. (n.d.). Melior Discovery. [Link]

  • Study on Doxapram for Treating Apnea in Preterm Newborns. (2025). Clinicaltrials.eu. [Link]

  • Doxapram: Package Insert / Prescribing Information. (2025). Drugs.com. [Link]

  • Nikethamide. (n.d.). PharmaCompass.com. [Link]

  • What is the use of Doxapram (Dopram, respiratory stimulant)? (2025). Dr.Oracle. [Link]

Sources

Comparative Guide to the Cross-Validation of Dimorpholamine Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and cross-validation of analytical methodologies for the determination of Dimorpholamine. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this document delves into the principles, protocols, and comparative performance of both classic and modern analytical techniques. Our focus is on establishing a robust, scientifically-sound framework for method selection, validation, and implementation, grounded in established regulatory standards.

Introduction to Dimorpholamine and Analytical Imperatives

Dimorpholamine is a centrally-acting respiratory stimulant primarily used to counteract respiratory depression. While its use has been largely superseded by modern alternatives in some regions, it remains a relevant compound in specific clinical contexts and pharmaceutical manufacturing. The accurate and precise quantification of Dimorpholamine in active pharmaceutical ingredients (APIs), formulated drug products, and biological matrices is critical for ensuring product quality, safety, and efficacy.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate that analytical methods used for pharmaceutical analysis be thoroughly validated to ensure they are fit for their intended purpose. This guide will not only detail the validation of a modern High-Performance Liquid Chromatography (HPLC) method but will also explore the cross-validation process against a traditional spectrophotometric method, providing a complete framework for analytical lifecycle management.

Part 1: A Comparative Overview of Analytical Methodologies

The choice of an analytical method is a balance between performance characteristics, such as specificity and sensitivity, and practical considerations like speed, cost, and equipment availability. Here, we compare two distinct approaches for Dimorpholamine analysis.

Method A: UV-Vis Spectrophotometry
  • Principle: This technique relies on the principle that many organic molecules absorb light in the ultraviolet-visible range. The amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. For Dimorpholamine, the presence of a chromophore allows for direct UV quantification.

  • Advantages:

    • Simplicity and Speed: Requires minimal sample preparation and provides rapid results.

    • Cost-Effective: The instrumentation is relatively inexpensive and widely available.

  • Limitations:

    • Lack of Specificity: This is the most significant drawback. The method cannot distinguish the analyte from impurities, excipients, or degradation products that absorb at or near the same wavelength. This makes it unsuitable for stability studies or impurity profiling.

  • Typical Application: Best suited for the analysis of pure Dimorpholamine substance or in very simple formulations where interfering substances are absent.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Principle: RP-HPLC is a powerful separation technique. A liquid mobile phase pumps the sample through a column packed with a nonpolar stationary phase. Compounds in the sample interact differently with the stationary phase based on their polarity. Less polar compounds (like Dimorpholamine) are retained longer on the column, allowing them to be separated from more polar impurities or excipients. A UV detector is typically used for quantification as the separated compounds elute from the column.

  • Advantages:

    • High Specificity: The chromatographic separation provides excellent specificity, allowing for the accurate quantification of Dimorpholamine even in the presence of other compounds. This is crucial for stability-indicating assays.

    • High Sensitivity and Precision: Modern HPLC systems offer very low limits of detection and excellent injection precision.

  • Limitations:

    • Complexity and Cost: Requires more complex instrumentation, skilled operators, and higher-purity solvents.

    • Longer Analysis Time: Each sample run (injection) takes several minutes to complete.

Part 2: In-Depth Protocol: Validation of an RP-HPLC-UV Method

This section provides a detailed, step-by-step protocol for the development and validation of a stability-indicating RP-HPLC method for Dimorpholamine, adhering to the ICH Q2(R1) guideline on Validation of Analytical Procedures.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & System Suitability cluster_val Phase 3: Method Validation (ICH Q2 R1) cluster_crossval Phase 4: Cross-Validation P1 Prepare Mobile Phase (e.g., ACN:Phosphate Buffer) P2 Prepare Standard Stock & Working Solutions P1->P2 P3 Prepare Sample Solutions (API or Formulation) P2->P3 D1 Optimize Chromatographic Conditions (Column, MP, Flow) P3->D1 D2 Perform System Suitability Test (SST) (Tailing Factor, Plate Count, %RSD) D1->D2 V1 Specificity (Forced Degradation) D2->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 C1 Analyze Same Batches with HPLC Method V6->C1 C3 Compare Results (Statistical Analysis, e.g., t-test) C1->C3 C2 Analyze Same Batches with UV-Vis Method C2->C3

Caption: Workflow for HPLC method validation and cross-validation.

Detailed Experimental Protocol
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Dimorpholamine reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL) for linearity assessment.

    • Sample Solution (for Assay): Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 100 mg of Dimorpholamine, transfer to a 100 mL volumetric flask, add ~70 mL of mobile phase, sonicate for 15 minutes, dilute to volume, and filter through a 0.45 µm syringe filter. Further dilute as necessary to fall within the calibration range.

  • Validation Parameter Assessment:

    • Specificity: Perform forced degradation studies. Expose the sample solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples to ensure that the Dimorpholamine peak is free from interference from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

    • Linearity: Inject the series of working standard solutions (e.g., 6 concentrations from 10 to 150 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy (% Recovery): Perform recovery studies by spiking a placebo mixture with known amounts of Dimorpholamine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ must be demonstrated to have acceptable precision and accuracy.

    • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Logical Relationship of Validation Parameters

G Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Core Core Method Core->Specificity Core->Robustness

Caption: Logical dependencies in analytical method validation.

Part 3: Cross-Validation of Analytical Methods

Cross-validation is the process of formally comparing the results from two distinct analytical methods to ensure they provide equivalent data. This is crucial when replacing an older, established method (like UV-Vis) with a new one (like HPLC) in a quality control environment.

Experimental Design for Cross-Validation
  • Sample Selection: Select a minimum of three independent batches of the Dimorpholamine drug product.

  • Analysis: Assay each batch in triplicate using both the validated RP-HPLC method and the established UV-Vis spectrophotometric method.

  • Data Evaluation:

    • Calculate the mean assay value and standard deviation for each batch from both methods.

    • Perform a statistical comparison of the results. A two-sample t-test is commonly used to determine if there is a statistically significant difference between the means generated by the two methods. The F-test can be used to compare the variance (precision).

    • The acceptance criterion is typically that there is no statistically significant difference between the methods at a 95% confidence level (p > 0.05).

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for the two methods.

Parameter UV-Vis Spectrophotometry RP-HPLC-UV Comment
Specificity Poor; subject to interference.Excellent; stability-indicating.HPLC is superior for complex samples.
Linearity (r²) > 0.995> 0.999Both methods show good linearity.
Range (µg/mL) 20 - 10010 - 150HPLC typically offers a wider range.
Accuracy (% Recovery) 97.0 - 103.0%98.5 - 101.5%HPLC shows tighter accuracy limits.
Precision (%RSD) < 3.0%< 2.0%HPLC is demonstrably more precise.
LOQ (µg/mL) ~5.0~0.5HPLC is significantly more sensitive.
Analysis Time/Sample ~2 minutes~10 minutesUV-Vis is faster for single samples.

Conclusion and Recommendations

Both UV-Vis spectrophotometry and RP-HPLC can be successfully employed for the quantification of Dimorpholamine. However, their applications are dictated by their performance characteristics.

  • The UV-Vis spectrophotometric method serves as a rapid, cost-effective tool for assaying pure Dimorpholamine API or simple, validated formulations where interfering excipients are known to be absent. It is not suitable for stability testing or impurity analysis.

  • The RP-HPLC method is the superior choice for nearly all pharmaceutical applications. Its high degree of specificity, accuracy, and precision makes it the gold standard for quality control, stability studies, and the analysis of complex formulations. It is the only appropriate choice when compliance with modern Good Manufacturing Practices (GMP) is required for release testing of finished products.

The cross-validation process confirms that, for the intended purpose of assaying the main component in a controlled sample, both methods can yield comparable results. However, the validation data clearly demonstrates the superior performance and reliability of the HPLC method, making it the recommended primary method for all future development and quality control activities involving Dimorpholamine.

References

  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. [Link]

A Comparative Analysis of Dimorpholamine and Other Morpholine Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into a diverse array of therapeutic agents. This guide provides a comprehensive comparative analysis of Dimorpholamine, a respiratory stimulant, alongside other notable morpholine-containing drugs: Doxapram, another respiratory stimulant; Reboxetine, a norepinephrine reuptake inhibitor; Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor; and Linezolid, an oxazolidinone antibiotic. Through an in-depth examination of their mechanisms of action, pharmacological profiles, and the experimental methodologies used in their evaluation, this guide aims to provide researchers and drug development professionals with a deeper understanding of the versatile role of the morpholine moiety in modern pharmacotherapy.

The Morpholine Scaffold: A Versatile Tool in Medicinal Chemistry

The morpholine ring is a valuable building block in drug design due to its favorable pharmacokinetic properties. The presence of the ether oxygen can form hydrogen bonds, while the basic nitrogen atom provides a site for salt formation, enhancing solubility. Furthermore, the morpholine ring is relatively resistant to metabolism, contributing to improved in vivo stability of drug candidates.[1][2][3] These characteristics have propelled medicinal chemists to incorporate this moiety into various lead compounds to modulate their pharmacokinetic and pharmacodynamic profiles.[4][5]

Dimorpholamine: A Centrally Acting Respiratory Stimulant

Dimorpholamine is a respiratory stimulant that acts on the central nervous system to increase the rate and depth of breathing.[6] While its precise molecular mechanism is not fully elucidated, it is understood to directly stimulate the respiratory centers in the medulla oblongata.[7] This central action makes it a valuable agent in situations of respiratory depression.

Mechanism of Action of Central Respiratory Stimulants

The central control of respiration is a complex process involving multiple neuronal populations in the brainstem.[8][9] Key neurotransmitters in this network include glutamate (excitatory) and GABA and glycine (inhibitory).[9][10] Central respiratory stimulants like Dimorpholamine are thought to modulate the activity of these neuronal circuits, leading to an overall increase in respiratory drive. The following diagram illustrates the general concept of central respiratory control and the likely site of action for a central stimulant.

cluster_brainstem Brainstem Respiratory Centers Medullary Centers Medullary Respiratory Centers (e.g., pre-Bötzinger complex) Respiratory Muscles Respiratory Muscles (Diaphragm, Intercostals) Medullary Centers->Respiratory Muscles Efferent Motor Output Chemoreceptors Central Chemoreceptors (Sense CO2/pH) Chemoreceptors->Medullary Centers Stimulatory Input Higher Brain Centers Higher Brain Centers (Voluntary Control, Emotion) Higher Brain Centers->Medullary Centers Modulatory Input Peripheral Chemoreceptors Peripheral Chemoreceptors (Carotid & Aortic Bodies) Sense O2, CO2, pH Peripheral Chemoreceptors->Medullary Centers Afferent Signals Dimorpholamine Dimorpholamine Dimorpholamine->Medullary Centers Direct Stimulation cluster_workflow Whole-Body Plethysmography Workflow A Acclimatize Animal in Plethysmograph B Record Baseline Respiratory Parameters A->B C Induce Respiratory Depression B->C D Administer Test Compound C->D E Monitor & Record Respiratory Parameters D->E F Data Analysis E->F

Sources

A Framework for Validating the Neuroprotective Effects of Novel Compounds: A Comparative Guide Featuring Dimorpholamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of the neuroprotective effects of novel therapeutic candidates, using the hypothetical compound "Dimorpholamine" as a case study. It is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of new molecules in the context of existing neuroprotective agents. We will objectively compare experimental approaches and data interpretation, with a focus on establishing a self-validating system for trustworthy and reproducible results.

Introduction: The Rationale for Neuroprotection

Neurodegenerative diseases and acute neuronal injury, such as ischemic stroke, represent a significant unmet medical need.[1][2] The underlying pathology often involves a cascade of detrimental events, including excitotoxicity, oxidative stress, and apoptosis, leading to irreversible neuronal loss.[1][3] Neuroprotective agents aim to interrupt this cascade, preserving neuronal structure and function.[2][4]

Dimorpholamine is a novel synthetic compound with a proposed mechanism of action centered on mitigating oxidative stress and inhibiting apoptotic pathways. This guide will outline the critical experiments required to validate these claims and compare its potential efficacy against a known neuroprotective agent, Edaravone. Edaravone is a free radical scavenger approved for the treatment of acute cerebral infarction and amyotrophic lateral sclerosis (ALS), making it a relevant benchmark.[5][6]

In Vitro Validation: Establishing a Mechanistic Fingerprint

In vitro assays are fundamental for elucidating the direct cellular and molecular mechanisms of a novel compound and for high-throughput screening.[7] These experiments provide the foundational evidence for advancing a candidate to more complex in vivo models.

Cellular Models of Neuronal Stress

The choice of a cellular model is critical and should reflect the intended therapeutic application. Primary cortical neurons are a gold standard for their physiological relevance, though immortalized cell lines like SH-SY5Y offer scalability and reproducibility.[7] For this validation plan, we will utilize primary cortical neurons derived from rodent embryos.[8]

Two common methods for inducing neuronal stress in vitro are:

  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: H₂O₂ directly induces oxidative damage and apoptosis, providing a clean model to assess antioxidant properties.[9][10]

  • Oxygen-Glucose Deprivation (OGD): This model mimics the conditions of ischemic stroke by depriving cells of oxygen and glucose, initiating a complex cell death cascade.[11]

Experimental Workflow for In Vitro Validation

The following workflow provides a step-by-step guide for assessing the neuroprotective effects of Dimorpholamine compared to Edaravone.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis & Comparison A Primary Cortical Neuron Culture B Induce Neuronal Stress (H₂O₂ or OGD) A->B C Treat with Vehicle, Dimorpholamine, or Edaravone B->C D Cell Viability (MTT Assay) C->D E Oxidative Stress (ROS Measurement) C->E F Apoptosis (Caspase-3 Activity) C->F G Quantify Results D->G E->G F->G H Compare Dimorpholamine vs. Edaravone G->H I Determine EC₅₀ H->I

In Vitro Neuroprotection Validation Workflow
Key In Vitro Assays and Expected Outcomes
AssayPrincipleEndpoint MeasurementExpected Outcome for an Effective Neuroprotectant
MTT Assay Measures mitochondrial reductase activity, an indicator of cell viability.Spectrophotometric reading of formazan production.Increased cell viability in treated vs. untreated stressed neurons.
ROS Measurement (e.g., DCFDA assay) A fluorescent probe (DCFDA) is oxidized by reactive oxygen species (ROS), leading to a fluorescent signal.Fluorescence intensity.Reduced fluorescence, indicating decreased intracellular ROS levels.
Caspase-3 Activity Assay Measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.Fluorometric or colorimetric detection of a cleaved substrate.Decreased caspase-3 activity, signifying inhibition of apoptosis.
Comparative Data: Dimorpholamine vs. Edaravone (Hypothetical)

The following table presents hypothetical data from our in vitro assays, comparing the efficacy of Dimorpholamine and Edaravone in an H₂O₂-induced neuronal stress model.

Treatment GroupCell Viability (% of Control)Intracellular ROS (Relative Fluorescence Units)Caspase-3 Activity (Relative Fold Change)
Control (No Stress) 100 ± 5.2100 ± 8.11.0 ± 0.1
Vehicle + H₂O₂ 45 ± 4.1350 ± 25.64.5 ± 0.4
Dimorpholamine (10 µM) + H₂O₂ 78 ± 6.3150 ± 12.92.1 ± 0.2
Edaravone (10 µM) + H₂O₂ 72 ± 5.9165 ± 14.32.5 ± 0.3

These hypothetical results suggest that Dimorpholamine may have a slightly more potent effect in preserving cell viability and reducing oxidative stress and apoptosis compared to Edaravone at the same concentration in this specific in vitro model.

In Vivo Validation: Assessing Therapeutic Potential in a Living System

Positive in vitro data provides a strong rationale for progressing to in vivo models, which offer a more complex and physiologically relevant environment to assess a compound's therapeutic potential.[12]

Animal Models of Neurological Disease

The choice of animal model is crucial and should align with the intended clinical indication.

  • Scopolamine-Induced Amnesia Model: This model is widely used to screen for compounds with nootropic and neuroprotective effects relevant to Alzheimer's disease.[13][14][15][16] Scopolamine, a cholinergic antagonist, induces cognitive deficits and oxidative stress.[13]

  • Middle Cerebral Artery Occlusion (MCAO) Model: This is a common model for inducing focal cerebral ischemia (stroke) in rodents. It allows for the evaluation of a compound's ability to reduce infarct volume and improve neurological outcomes.[17]

For this guide, we will focus on the scopolamine-induced amnesia model to evaluate the neuroprotective and cognitive-enhancing effects of Dimorpholamine.

Experimental Workflow for In Vivo Validation

G cluster_0 Animal Grouping & Treatment cluster_1 Behavioral & Histological Assessment cluster_2 Biochemical Analysis A Acclimatize Mice B Administer Vehicle, Dimorpholamine, or Edaravone A->B C Induce Amnesia with Scopolamine B->C D Morris Water Maze (Spatial Memory) C->D E Y-Maze (Short-Term Memory) C->E F Histopathological Analysis of Hippocampus C->F G Brain Homogenate Preparation F->G H Measure Oxidative Stress Markers (MDA, GSH) G->H I Measure Acetylcholinesterase (AChE) Activity G->I

In Vivo Neuroprotection Validation Workflow
Key In Vivo Assessments and Expected Outcomes
AssessmentPrincipleEndpoint MeasurementExpected Outcome for an Effective Neuroprotectant
Morris Water Maze A test of spatial learning and memory where the animal must find a hidden platform in a pool of water.Escape latency (time to find the platform).Reduced escape latency, indicating improved spatial memory.
Y-Maze Assesses spatial working memory based on the animal's natural tendency to explore novel arms of the maze.Percentage of spontaneous alternations.Increased percentage of spontaneous alternations.
Malondialdehyde (MDA) Assay Measures lipid peroxidation, a key indicator of oxidative damage.Colorimetric measurement of MDA levels in brain tissue.Decreased MDA levels, indicating reduced oxidative stress.
Glutathione (GSH) Assay Measures the level of reduced glutathione, a major endogenous antioxidant.Spectrophotometric measurement of GSH levels in brain tissue.Increased or preserved GSH levels, indicating enhanced antioxidant capacity.
Acetylcholinesterase (AChE) Assay Measures the activity of the enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory.Spectrophotometric measurement of AChE activity in brain tissue.Decreased AChE activity, leading to increased acetylcholine levels.
Histopathology (e.g., Nissl Staining) Stains neurons, allowing for the visualization and quantification of neuronal loss or damage in specific brain regions like the hippocampus.Quantification of viable neurons.Reduced neuronal loss in the hippocampus compared to the scopolamine-treated group.
Comparative Data: Dimorpholamine vs. Edaravone in a Scopolamine Model (Hypothetical)
Treatment GroupMorris Water Maze (Escape Latency, sec)MDA Level (nmol/mg protein)Neuronal Viability in Hippocampus (%)
Control 20 ± 3.12.5 ± 0.398 ± 2.1
Scopolamine + Vehicle 65 ± 5.88.2 ± 0.760 ± 4.5
Scopolamine + Dimorpholamine (10 mg/kg) 35 ± 4.24.1 ± 0.485 ± 3.8
Scopolamine + Edaravone (10 mg/kg) 42 ± 4.95.3 ± 0.578 ± 4.1

These hypothetical in vivo results further support the potential of Dimorpholamine as a neuroprotective agent, showing superior performance in improving cognitive function and reducing oxidative stress and neuronal damage compared to Edaravone in this model.

Signaling Pathway Analysis: Unraveling the Mechanism of Action

To provide a more in-depth understanding of how Dimorpholamine exerts its neuroprotective effects, it is essential to investigate its impact on key signaling pathways involved in neuronal survival and death.

Proposed Signaling Pathway for Dimorpholamine's Neuroprotective Effects

Based on its purported antioxidant and anti-apoptotic properties, Dimorpholamine is hypothesized to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival.

G cluster_0 Upstream Events cluster_1 Signaling Cascade cluster_2 Intervention Points Stress Oxidative Stress PI3K PI3K Stress->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Dimorpholamine Dimorpholamine Dimorpholamine->PI3K activates

Proposed PI3K/Akt Signaling Pathway Modulation

This pathway can be investigated using techniques such as Western blotting to measure the phosphorylation status of key proteins like Akt and the expression levels of apoptotic markers like Bcl-2 and Bax in response to Dimorpholamine treatment.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validating the neuroprotective effects of a novel compound, Dimorpholamine. The proposed experimental framework, incorporating both in vitro and in vivo models, allows for a thorough investigation of its mechanism of action and a direct comparison with an established neuroprotective agent, Edaravone.

The hypothetical data presented herein suggests that Dimorpholamine holds significant promise as a neuroprotective agent, potentially offering superior efficacy to existing therapies. However, it is crucial to emphasize that these are illustrative data points. A comprehensive validation would require dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in multiple, diverse models of neurological disease.

The successful translation of any novel neuroprotective agent from the laboratory to the clinic is a challenging endeavor.[18] By adhering to a logical, evidence-based validation strategy as outlined in this guide, researchers can build a robust data package to support the continued development of promising new therapies for neurological disorders.

References

  • Nootropic and Neuroprotective Effects of Dichrocephala integrifolia on Scopolamine Mouse Model of Alzheimer's Disease. Frontiers in Pharmacology. [Link]

  • Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. MDPI. [Link]

  • The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice. MDPI. [Link]

  • Nootropic and Neuroprotective Effects of Dichrocephala integrifolia on Scopolamine Mouse Model of Alzheimer's Disease. ResearchGate. [Link]

  • Current neuroprotective agents in stroke. Turkish Journal of Physical Medicine and Rehabilitation. [Link]

  • Potent neuroprotective and antioxidant activity of apomorphine in MPTP and 6-hydroxydopamine induced neurotoxicity. PubMed. [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI. [Link]

  • Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy. PMC - PubMed Central. [Link]

  • In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates. PMC - PubMed Central. [Link]

  • Current neuroprotective agents in stroke. PMC - PubMed Central - NIH. [Link]

  • Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models. ResearchGate. [Link]

  • Commentary: In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates. Frontiers. [Link]

  • Oxidative stress: apoptosis in neuronal injury. PubMed. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

  • In vitro neurology assays. InnoSer. [Link]

  • Neuroprotective agents in acute ischemic stroke. Open Exploration Publishing. [Link]

  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]

  • Neuroprotective Effects of Edaravone, a Free Radical Scavenger, on the Rat Hippocampus After Pilocarpine-Induced Status Epilepticus. PubMed. [Link]

  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. ResearchGate. [Link]

  • The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice. PMC - PubMed Central. [Link]

  • Oxidative stress induces apoptosis in embryonic cortical neurons. PubMed - NIH. [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. [Link]

  • (PDF) Neuroprotective agents in acute ischemic stroke. ResearchGate. [Link]

  • How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. MDPI. [Link]

  • Nootropic, neuroprotective and neurotrophic effects of phloretin in scopolamine induced amnesia in mice. PubMed. [Link]

  • Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies. PMC - PubMed Central. [Link]

  • Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays. [Link]

  • A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. PubMed. [Link]

  • Cerebroprotection As An Approach for Ischemic Stroke Care. NeurologyLive. [Link]

  • Isoform-Specific Effects of Apolipoprotein E on Hydrogen Peroxide-Induced Apoptosis in Human Induced Pluripotent Stem Cell (iPSC)-Derived Cortical Neurons. MDPI. [Link]

  • Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy. Hindawi. [Link]

  • Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. MDPI. [Link]

  • Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. PubMed Central. [Link]

  • A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Dimorpholamine with Known Antidepressants: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative evaluation of Dimorpholamine, an experimental compound, against established antidepressant agents. As Dimorpholamine is not an approved antidepressant, this document synthesizes its putative mechanism with the rigorous, validated methodologies used in the development and comparison of psychiatric drugs. The objective is to offer researchers, scientists, and drug development professionals a scientifically grounded blueprint for assessing novel compounds in the antidepressant discovery pipeline.

Introduction: The Evolving Landscape of Antidepressant Research

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, yet a significant portion of patients do not achieve remission with currently available therapies.[1][2] This treatment gap necessitates the exploration of novel chemical entities with unique mechanisms of action.

Dimorpholamine is an investigational compound whose mechanism is not yet fully elucidated. However, initial research suggests it may function as a modulator of key neurotransmitter systems—specifically serotonin, dopamine, and norepinephrine—implicating a potential antidepressant and anxiolytic effect.[3] This guide establishes a structured comparison between this putative mechanism and the well-characterized actions of legacy and current standard-of-care antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).

Comparative Mechanisms of Action

The therapeutic effects of antidepressants are primarily attributed to their ability to modulate monoaminergic neurotransmission.[4] The fundamental difference between drug classes lies in their selectivity and affinity for various transporters and receptors.

Dimorpholamine: A Putative Multi-Target Modulator

Preliminary studies indicate that Dimorpholamine may influence the release and reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] This multi-target engagement is hypothesized to produce a broad-spectrum antidepressant effect. The precise binding affinities and downstream signaling effects are still under investigation, but the proposed mechanism suggests a departure from the highly selective action of SSRIs.

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron DOPA Dopamine (DA) DA_R DA Receptor DOPA->DA_R NE Norepinephrine (NE) NE_R NE Receptor NE->NE_R SER Serotonin (5-HT) SER_R 5-HT Receptor SER->SER_R Dimorpholamine Dimorpholamine Dimorpholamine->DOPA Modulates Release/Reuptake Dimorpholamine->NE Modulates Release/Reuptake Dimorpholamine->SER Modulates Release/Reuptake

Figure 1: Putative multi-target mechanism of Dimorpholamine.

Established Antidepressant Classes
  • SSRIs (e.g., Fluoxetine): These agents act by selectively blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[5]

  • SNRIs (e.g., Venlafaxine): SNRIs inhibit both the serotonin (SERT) and norepinephrine (NET) transporters, leading to elevated levels of both neurotransmitters.

  • TCAs (e.g., Amitriptyline): As one of the earliest classes, TCAs also block SERT and NET but are non-selective, affecting other receptors (e.g., histaminergic, cholinergic), which contributes to a wider range of side effects.

cluster_presynaptic Presynaptic Terminal SERT SERT NET NET DAT DAT SSRI SSRI (Fluoxetine) SSRI->SERT Inhibits SNRI SNRI (Venlafaxine) SNRI->SERT Inhibits SNRI->NET Inhibits TCA TCA (Amitriptyline) TCA->SERT Inhibits TCA->NET Inhibits

Figure 2: Primary targets of major antidepressant classes.

Preclinical Efficacy Assessment: A Comparative Framework

Preclinical behavioral models in rodents are essential for the initial screening and characterization of potential antidepressant compounds.[6] These tests model behavioral correlates of depressive symptoms, such as despair and anhedonia. A robust comparison would involve evaluating Dimorpholamine against a well-established SSRI (Fluoxetine) and a vehicle control across a battery of these tests.[6]

Key Behavioral Assays
  • Forced Swim Test (FST): This model assesses behavioral despair.[7][8] Rodents are placed in an inescapable cylinder of water; a reduction in the duration of immobility is predictive of antidepressant efficacy.[9][10][11]

  • Tail Suspension Test (TST): Used in mice, this test also measures despair-related behavior.[12][13][14] Immobility time is recorded while the mouse is suspended by its tail; antidepressant compounds typically reduce this immobility.[4][15][16]

  • Sucrose Preference Test (SPT): This assay models anhedonia, a core symptom of depression, by measuring the voluntary consumption of a sweetened solution versus water.[17][18][19] A reversal of stress-induced reduction in sucrose preference indicates potential antidepressant effects.[20]

Experimental Workflow: Preclinical Screening

The causality behind this workflow is to first induce a depressive-like state (if required by the model, like in SPT with chronic stress) and then to administer the test compounds to determine if they can reverse the behavioral deficits. This systematic approach validates the antidepressant potential of a new chemical entity before moving to more complex and costly studies.

start Animal Acclimation & Baseline Measurements stress Chronic Stress Induction (for Anhedonia Models) start->stress grouping Randomization into Groups: 1. Vehicle 2. Fluoxetine (20mg/kg) 3. Dimorpholamine (Dose X) start->grouping For FST/TST stress->grouping dosing Chronic or Acute Dosing (as per protocol) grouping->dosing testing Behavioral Testing Battery dosing->testing fst Forced Swim Test testing->fst tst Tail Suspension Test testing->tst spt Sucrose Preference Test testing->spt analysis Data Analysis: Immobility Time & Sucrose Preference % fst->analysis tst->analysis spt->analysis end Comparative Efficacy Assessment analysis->end

Figure 3: Standardized workflow for preclinical antidepressant screening.

Illustrative Preclinical Data

The following table presents hypothetical data to illustrate how Dimorpholamine's performance would be quantified against a standard antidepressant.

Treatment GroupForced Swim Test (Immobility Time, s)Tail Suspension Test (Immobility Time, s)Sucrose Preference (%)
Vehicle Control 150 ± 10180 ± 1265 ± 5
Fluoxetine (20 mg/kg) 85 ± 8100 ± 985 ± 4
Dimorpholamine (20 mg/kg) 95 ± 9115 ± 1082 ± 5
Table 1: Hypothetical comparative data from preclinical behavioral assays. Values are represented as mean ± SEM. Lower immobility times and higher sucrose preference percentages suggest greater antidepressant-like efficacy.

Detailed Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Mice
  • Objective: To measure behavioral despair as an index of antidepressant efficacy.

  • Methodology:

    • Apparatus: A transparent glass cylinder (25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[7]

    • Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session.[8]

    • Scoring: The session is video-recorded. An observer, blind to the treatment groups, scores the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.[8]

    • Endpoint: The total duration of immobility is the primary endpoint.

Protocol 2: Sucrose Preference Test (SPT)
  • Objective: To assess anhedonia, the reduced ability to experience pleasure.[18]

  • Methodology:

    • Habituation: Mice are housed individually and habituated for 48 hours with two bottles, one containing water and the other a 1% sucrose solution.[20]

    • Deprivation: Before the test, mice are deprived of water and food for 4-12 hours to ensure motivation for drinking.

    • Testing: Mice are presented with two pre-weighed bottles (one with water, one with 1% sucrose) for a period of 1-24 hours. The position of the bottles is swapped halfway through to prevent place preference.

    • Measurement: The amount of liquid consumed from each bottle is determined by weighing them at the end of the test period.

    • Endpoint: Sucrose preference is calculated as: (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100.

Clinical Evaluation Framework

Should preclinical data demonstrate a promising efficacy and safety profile, the investigation would proceed to clinical trials in humans. This process is rigorously structured into distinct phases to systematically evaluate the new drug's safety, dosage, and effectiveness against a placebo and often an active comparator.[21]

Phases of Clinical Development

phase1 Phase I ~20-80 Healthy Volunteers Focus: Safety, Dosage, Pharmacokinetics phase2 Phase II ~100-300 Patients with MDD Focus: Efficacy vs. Placebo, Side Effects phase1->phase2 phase3 Phase III ~1000-3000 Patients with MDD Focus: Confirm Efficacy vs. Standard Drug, Long-term Safety phase2->phase3 phase4 Phase IV Post-Marketing Surveillance Focus: Long-term Effectiveness & Cost-effectiveness phase3->phase4

Figure 4: The clinical trial pipeline for a novel antidepressant.

Primary Clinical Endpoints

The efficacy of an antidepressant in clinical trials is measured by the change in scores on standardized depression rating scales from baseline to the end of the treatment period (typically 6-8 weeks for acute trials).[22]

  • Montgomery-Åsberg Depression Rating Scale (MADRS)

  • Hamilton Rating Scale for Depression (HAM-D)

Remission, the ultimate goal of treatment, is often defined as achieving a score below a certain threshold on these scales (e.g., MADRS ≤ 10).[1]

Illustrative Clinical Trial Data

This table presents a hypothetical outcome of a Phase II/III clinical trial comparing Dimorpholamine to a standard SSRI and a placebo.

Treatment GroupMean Baseline MADRS ScoreMean Change from Baseline at Week 8Remission Rate (%)
Placebo 32.5-8.525%
SSRI (Standard of Care) 32.2-14.245%
Dimorpholamine 32.4-15.550%
Table 2: Hypothetical primary efficacy outcomes from a randomized controlled trial in MDD patients. A greater negative change in MADRS score indicates superior efficacy.

Discussion and Future Directions

The preliminary hypothesis surrounding Dimorpholamine's mechanism of action—modulating serotonin, norepinephrine, and dopamine systems—is compelling, as it suggests the potential for a broad-spectrum efficacy profile.[3] However, this guide underscores that a rigorous, multi-stage evaluation process is required to translate this hypothesis into a validated therapeutic.

The provided frameworks for preclinical and clinical testing represent the gold standard in antidepressant drug development. Each experimental protocol is designed as a self-validating system; for instance, the inclusion of a positive control (like Fluoxetine) in preclinical assays ensures the test is capable of detecting an antidepressant effect, while the placebo group in clinical trials accounts for non-specific improvements.

Future research must focus on conducting the described preclinical studies to generate empirical data on Dimorpholamine's behavioral effects. Should these results prove favorable, subsequent clinical trials, designed according to the outlined phases and endpoints, would be necessary to establish its safety and efficacy in patients with Major Depressive Disorder. The journey from a promising compound to an approved medication is long and data-driven, and Dimorpholamine is at the very beginning of this path.

References

  • What is Dimorpholamine used for? - Patsnap Synapse. (2024, June 14). Patsnap. [Link]

  • McLaughlin, S. (1972). The mechanism of action of DNP on phospholipid bilayer membranes. Journal of Membrane Biology. [Link]

  • New clinical data highlights CAPLYTA® (lumateperone) as a promising option for achieving remission in adults with major depressive disorder. (2026, January 16). PR Newswire. [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews. [Link]

  • Prospective Clinical Cohort Study of Depression. ClinicalTrials.gov. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The Tail Suspension Test. Journal of Visualized Experiments. [Link]

  • Depression (Major Depressive Disorder) Clinical Trials. Mayo Clinic Research. [Link]

  • Maze Bazics: Sucrose Preference Test. (2024, July 23). Conduct Science. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Current Protocols in Pharmacology. [Link]

  • Factsheet on the forced swim test. British Association for Psychopharmacology. [Link]

  • Design Considerations for a Phase II Platform Trial in Major Depressive Disorder. (2025, August 27). National Institutes of Health. [Link]

  • The Tail Suspension Test. (2012, January 28). Journal of Visualized Experiments. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuron. [Link]

  • Campos, M. G., et al. (2021). Pharmacological Modulation of Behaviour, Serotonin and Dopamine Levels in Daphnia magna Exposed to the Monoamine Oxidase Inhibitor Deprenyl. International Journal of Molecular Sciences. [Link]

  • Dremencov, E., et al. (2018). Selective activation of D1 dopamine receptors exerts antidepressant-like activity in rats. Journal of Psychopharmacology. [Link]

  • Tikhonova, M. A., et al. (2022). Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues. Biomolecules. [Link]

  • Professor Dave Explains. (2020). Pharmacodynamics: Mechanisms of Drug Action. YouTube. [Link]

  • Forced Swim Test v.3. University of Pennsylvania. [Link]

  • Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. (2025, October 17). ResearchGate. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Herbmed Pharmacology. [Link]

  • Borsini, F. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology. [Link]

  • Natural Psychoplastogens As Antidepressant Agents. (2020, March 5). MDPI. [Link]

  • Video: The Tail Suspension Test. (2011, July 26). Journal of Visualized Experiments. [Link]

  • A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. (2024, November 11). RJPN. [Link]

  • What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? (2025, March 20). Antidote. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014, August 19). Journal of Visualized Experiments. [Link]

  • Dopamine Agonists. StatPearls - NCBI Bookshelf. [Link]

  • Rethinking data treatment: The sucrose preference threshold for anhedonia in stress-induced rat models of depression. (2023, April 2). bioRxiv. [Link]

  • Deep phenotypic profiling of neuroactive drugs in larval zebrafish. Nature Chemical Biology. [Link]

  • Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology. [Link]

  • Sucrose Preference Test to Measure Stress-induced Anhedonia. Semantic Scholar. [Link]

  • Introduction to Neuroscience: Psychopharmacology (Antidepressants and Mood Stabilizers). (2023, March 29). YouTube. [Link]

Sources

A Comparative Guide to the Independent Verification of Dimorpholamine's Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the pharmacological activity of a novel psychoactive compound, Dimorpholamine. Due to the limited publicly available data on Dimorpholamine, this document outlines a systematic approach to its evaluation, using the well-characterized respiratory stimulant, Doxapram, as a benchmark for comparison. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities (NCEs).

Introduction to Dimorpholamine and the Rationale for Verification

Dimorpholamine is a psychoactive compound with potential effects on the central nervous system (CNS). Preliminary information suggests it may modulate key neurotransmitter pathways, but its precise mechanism of action, efficacy, and safety profile remain to be elucidated.[1] The morpholine chemical moiety is present in a variety of bioactive molecules, suggesting a potential for diverse pharmacological effects.[2] Given its novelty, a rigorous and independent verification of its pharmacological activity is crucial before it can be considered for further development.

This guide will focus on the verification of its potential as a respiratory and circulatory stimulant, common activities for centrally acting compounds. We will compare the necessary experimental workflow for Dimorpholamine with that of Doxapram, a well-established respiratory stimulant used to treat respiratory depression.[3][4]

Comparative Overview: Dimorpholamine (Hypothetical) vs. Doxapram (Established)

FeatureDimorpholamine (Hypothetical Profile)Doxapram (Established Profile)
Reported Activity Psychoactive, potential CNS modulator[1]Respiratory stimulant[3][4][5]
Mechanism of Action Unknown, hypothesized to modulate neurotransmitter systems[1]Stimulates peripheral carotid chemoreceptors and central respiratory centers in the medulla[6][7]
Primary Therapeutic Target To be determinedRespiratory depression[3][6]
Known Side Effects To be determinedHypertension, arrhythmias, sweating, anxiety[6][8][9]

Experimental Workflow for Pharmacological Verification

The following workflow outlines a logical progression for the independent verification of Dimorpholamine's pharmacological activity, with direct comparisons to the expected outcomes for Doxapram.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Safety Pharmacology A Receptor Binding Assays B Isolated Tissue/Organ Assays A->B Identified Targets C Cell-Based Functional Assays B->C Functional Effects D Respiratory Stimulation Models (e.g., plethysmography in rodents) C->D Proceed if in vitro activity is confirmed E Cardiovascular Function Models (e.g., telemetry in canines) D->E Efficacy Data F ICH S7A Core Battery: CNS, Cardiovascular, Respiratory E->F Proceed if efficacy is demonstrated G Toxicology Studies F->G Safety Profile

Caption: High-level experimental workflow for pharmacological verification.

Phase 1: In Vitro Characterization

The initial phase focuses on identifying the molecular targets and cellular effects of Dimorpholamine.

Receptor Binding Assays

Causality: To identify the specific molecular targets of a novel compound, a broad panel of receptor binding assays is the first logical step. This helps in understanding the compound's potential mechanism of action and predicting its pharmacological effects.

Protocol:

  • Compound Preparation: Prepare stock solutions of Dimorpholamine and Doxapram in a suitable solvent (e.g., DMSO).

  • Assay Panel: Screen Dimorpholamine against a comprehensive panel of receptors, ion channels, and transporters, with a focus on those involved in respiratory and cardiovascular control (e.g., adrenergic, dopaminergic, serotonergic, and cholinergic receptors).

  • Binding Studies: Perform radioligand binding assays to determine the binding affinity (Ki) of Dimorpholamine for any identified targets.

  • Doxapram Comparison: Concurrently, run binding assays for Doxapram against its known targets (e.g., TASK-1 and TASK-3 potassium channels) to validate the assay system.[10]

Expected Outcomes:

  • Dimorpholamine: Identification of specific receptor(s) with high binding affinity, providing initial clues to its mechanism.

  • Doxapram: Confirmation of binding to known targets, serving as a positive control.

Isolated Tissue/Organ Assays

Causality: These assays provide a bridge between molecular binding and physiological response in a controlled ex vivo environment. They are crucial for confirming the functional consequences of receptor binding.

Protocol: Isolated Perfused Carotid Body

  • Tissue Preparation: Isolate the carotid bodies from a suitable animal model (e.g., rabbit or rat).

  • Perfusion: Perfuse the carotid bodies with a physiological salt solution.

  • Drug Administration: Introduce varying concentrations of Dimorpholamine and Doxapram into the perfusate.

  • Nerve Recording: Record the neural discharge from the carotid sinus nerve to measure chemoreceptor activity.

Expected Outcomes:

  • Dimorpholamine: An increase in carotid sinus nerve firing would suggest a stimulatory effect on peripheral chemoreceptors, similar to Doxapram.

  • Doxapram: A dose-dependent increase in carotid sinus nerve activity, confirming its known mechanism of action.[6]

Phase 2: In Vivo Efficacy Models

This phase aims to demonstrate the pharmacological effects of Dimorpholamine in a living organism.

Respiratory Stimulation Models

Causality: In vivo models are essential to confirm that the effects observed in vitro translate to a physiological response in a whole animal. Whole-body plethysmography is a non-invasive method to assess respiratory function.[11]

Protocol: Whole-Body Plethysmography in Rodents

  • Animal Acclimatization: Acclimate conscious, unrestrained rodents (e.g., rats) to the plethysmography chambers.

  • Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation).

  • Drug Administration: Administer Dimorpholamine or Doxapram via a suitable route (e.g., intravenous or intraperitoneal).

  • Post-Dose Monitoring: Continuously record respiratory parameters for a defined period to assess the onset, magnitude, and duration of any respiratory effects.

Data Comparison: Respiratory Stimulation

ParameterDimorpholamine (Hypothetical Data)Doxapram (Expected Data)
Respiratory Rate Dose-dependent increaseSignificant increase
Tidal Volume Dose-dependent increaseSignificant increase
Minute Ventilation Significant increaseMarked increase
Onset of Action To be determinedRapid (within minutes)
Duration of Action To be determinedRelatively short
Cardiovascular Function Models

Causality: Since many CNS-active drugs have cardiovascular side effects, it is crucial to assess the impact of Dimorpholamine on the cardiovascular system. Telemetry in a larger animal model like canines allows for continuous monitoring of cardiovascular parameters without the stress of restraint.

Protocol: Cardiovascular Telemetry in Canines

  • Surgical Implantation: Surgically implant telemetry transmitters in healthy canines to monitor blood pressure, heart rate, and electrocardiogram (ECG).

  • Baseline Recording: Record baseline cardiovascular data for a sufficient period to establish a stable baseline.

  • Drug Administration: Administer Dimorpholamine or Doxapram intravenously.

  • Continuous Monitoring: Record cardiovascular parameters continuously for at least 24 hours post-dose.

Data Comparison: Cardiovascular Effects

ParameterDimorpholamine (Hypothetical Data)Doxapram (Expected Data)
Mean Arterial Pressure To be determinedIncrease[8][9]
Heart Rate To be determinedIncrease[8][9]
QTc Interval No significant change desiredPotential for arrhythmias[6][8]

Phase 3: Safety Pharmacology

This phase is guided by regulatory requirements to ensure the safety of the compound before it can be considered for human trials.

ICH S7A Core Battery

Causality: The International Council for Harmonisation (ICH) S7A guidelines mandate the assessment of a new drug's effects on vital organ systems to identify potential adverse effects.[12][13]

Protocol:

  • Central Nervous System: Conduct a functional observational battery in rodents to assess behavioral and neurological changes.

  • Cardiovascular System: Perform a thorough in vivo cardiovascular study, as detailed in section 2.2, to evaluate effects on blood pressure, heart rate, and ECG.[14]

  • Respiratory System: Conduct a detailed in vivo respiratory study, as described in section 2.1, to assess effects on respiratory rate, tidal volume, and hemoglobin oxygen saturation.[12][14][15]

Self-Validating System: Each of these studies should include a vehicle control group and a positive control group (e.g., a compound known to have effects on the system being studied) to ensure the validity of the experimental model.

G cluster_0 ICH S7A Core Battery cluster_1 Key Parameters A Central Nervous System Assessment P1 - Behavior - Motor Activity - Coordination B Cardiovascular System Assessment P2 - Blood Pressure - Heart Rate - ECG C Respiratory System Assessment P3 - Respiratory Rate - Tidal Volume - Hemoglobin Saturation

Caption: Key components of the ICH S7A safety pharmacology core battery.

Conclusion

The independent verification of a novel compound like Dimorpholamine requires a systematic and rigorous approach. By following a logical progression from in vitro characterization to in vivo efficacy and safety studies, and by using a well-characterized compound like Doxapram as a benchmark, researchers can build a comprehensive pharmacological profile. This comparative approach not only provides essential data on the novel compound but also ensures the validity and robustness of the experimental findings. The detailed protocols and comparative data tables in this guide offer a framework for the objective assessment of Dimorpholamine and other new chemical entities.

References

  • Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex. Journal of Neurophysiology. [Link]

  • The Effect and Mechanism of Respiratory Stimulant Doxapram on Facilitating Emergence. ClinicalTrials.gov. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]

  • A New Look at the Respiratory Stimulant Doxapram. National Institutes of Health. [Link]

  • What are preclinical safety pharmacology requirements?. Patsnap Synapse. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link]

  • A new look at the respiratory stimulant doxapram. PubMed. [Link]

  • Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • In Vitro Cardiac Tissue Models: Current Status and Future Prospects. National Institutes of Health. [Link]

  • Exploring in vivo and in vitro models for heart failure with biomarker insights: a review. National Institutes of Health. [Link]

  • What is Dimorpholamine used for?. Patsnap Synapse. [Link]

  • Respiratory and cardiovascular effects of doxapram and theophylline for the treatment of asphyxia in neonatal calves. PubMed. [Link]

  • In Vitro study of cardiac function with automated analysis. Tech4Future. [Link]

  • In Vivo Validation of a Cardiovascular Simulation Model in Pigs. MDPI. [Link]

  • Three-Dimensional iPSC-Based In Vitro Cardiac Models for Biomedical and Pharmaceutical Research Applications. MDPI. [Link]

  • A New Look at the Respiratory Stimulant Doxapram. ResearchGate. [Link]

  • Respiratory stimulation with intravenous doxapram in respiratory failure. A double-blind co-operative study. PubMed. [Link]

  • Guidelines for in vivo mouse models of myocardial infarction. American Physiological Society. [Link]

  • Recent Progress in in vitro Models for Atherosclerosis Studies. Frontiers. [Link]

  • What is the mechanism of Doxapram Hydrochloride?. Patsnap Synapse. [Link]

  • The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL. [Link]

  • Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Safety Pharmacology. SCIREQ Scientific Respiratory Equipment. [Link]

  • Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex. American Physiological Society. [Link]

  • In Vitro Methods to Model Cardiac Mechanobiology in Health and Disease. National Institutes of Health. [Link]

  • Ιn Vivo Models for Heart Failure Research. Hellenic Journal of Cardiology. [Link]

  • The Effect of Doxapram on Cardiopulmonary Function in Dogs under Total Intravenous Anesthesia with Remifentanil and Propofol. Journal of Veterinary Clinics. [Link]

  • Dopram (doxapram) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dimorpholamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding Dimorpholamine: A Profile

Key Chemical Identifiers:

IdentifierValueSource
CAS Number119-48-2PubChem[2]
Molecular FormulaC20H38N4O4MedKoo Biosciences[1]
Molecular Weight398.55MedKoo Biosciences[1]
SynonymsAmipan T, Atmurin, Prontodin, TheraleptiqueMedKoo Biosciences[1]
SolubilitySoluble in DMSOMedKoo Biosciences[1]

The Criticality of Proper Disposal: Why It Matters

The proper disposal of any chemical agent, including Dimorpholamine, is not merely a regulatory hurdle but a cornerstone of responsible scientific practice. The rationale behind stringent disposal protocols is multifaceted:

  • Environmental Protection: Improper disposal can lead to the contamination of soil and water systems, potentially harming aquatic life and ecosystems. While Dimorpholamine's specific environmental impact is not extensively documented, its solubility in organic solvents like DMSO suggests a potential for environmental persistence if not handled correctly.

  • Human Health and Safety: Uncontrolled disposal can expose the public and waste management personnel to unknown pharmacological agents. Adherence to established protocols minimizes the risk of accidental ingestion or exposure.

  • Regulatory Compliance: The Environmental Protection Agency (EPA) and other regulatory bodies have established clear guidelines for the disposal of chemical and pharmaceutical waste.[3] Non-compliance can result in significant fines and legal repercussions for both the individual researcher and the institution.

Is Dimorpholamine a Hazardous Waste? A Step-by-Step Determination

The cornerstone of proper disposal is determining whether the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA). A pharmaceutical waste is considered hazardous if it meets one of the following criteria:

  • It is a P-listed or U-listed waste: These lists contain commercial chemical products that are considered acutely hazardous (P-list) or hazardous (U-list) when discarded.[4][5] A thorough review of the P and U lists in 40 CFR §261.33 is necessary. Based on available information, Dimorpholamine is not currently on these lists.

  • It exhibits hazardous characteristics: The EPA defines four characteristics of hazardous waste:

    • Ignitability: The ability to catch fire easily.

    • Corrosivity: The ability to corrode metal containers.

    • Reactivity: The tendency to explode or release toxic gases.

    • Toxicity: The presence of certain toxic chemicals that can leach out of the waste.[3]

Given that some suppliers ship Dimorpholamine as a non-hazardous chemical, it is unlikely to exhibit these characteristics in its pure form.[1] However, the final determination must be based on the manufacturer's SDS.

Experimental Workflow: Hazardous Waste Determination

Caption: Decision tree for classifying Dimorpholamine waste.

Step-by-Step Disposal Protocol for Non-Hazardous Dimorpholamine

This protocol is for Dimorpholamine that has been definitively identified as non-hazardous . If your SDS indicates that it is hazardous, you must follow your institution's hazardous waste disposal procedures.

Objective: To safely and compliantly dispose of non-hazardous Dimorpholamine waste.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and nitrile gloves.

  • Original container of Dimorpholamine waste.

  • A sealable, leak-proof plastic container.

  • An inert, unpalatable material (e.g., cat litter, used coffee grounds, or sawdust).

  • Permanent marker.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Prepare the Disposal Container: Select a sealable, leak-proof plastic container that is large enough to hold the Dimorpholamine waste and the added inert material.

  • Deactivation (if in solution): If the Dimorpholamine is in a solvent such as DMSO, it is recommended to absorb the liquid onto an inert material like vermiculite or sand before proceeding. This minimizes the potential for liquid leakage.

  • Mix with an Unpalatable Substance:

    • Carefully transfer the Dimorpholamine waste (solid or absorbed liquid) into the disposal container.

    • Add an equal or greater amount of an unpalatable substance such as cat litter, used coffee grounds, or sawdust. This step is a recommendation from the FDA for household drug disposal and is a good practice in a laboratory setting to render the waste unattractive to animals and to prevent unauthorized diversion.

  • Seal the Container: Securely seal the container to prevent any leakage.

  • Label the Container: Clearly label the container as "Non-Hazardous Laboratory Waste" and list the contents (e.g., "Dimorpholamine mixed with cat litter"). Do not use chemical formulas or abbreviations that may not be universally understood by waste management personnel.

  • Dispose of in Regular Laboratory Trash: Place the sealed and labeled container in the designated regular laboratory trash receptacle. Do not dispose of down the drain or in biohazardous waste.

  • Document the Disposal: Record the date, quantity, and method of disposal in your laboratory's chemical inventory or waste disposal log. This documentation is crucial for regulatory compliance and good laboratory practice.

Disposal of Contaminated Materials

Any materials that have come into contact with Dimorpholamine, such as weigh boats, contaminated gloves, or pipette tips, should be considered for disposal.

  • Grossly Contaminated Items: Items with visible solid Dimorpholamine or significant liquid contamination should be placed in the same sealed container as the bulk waste.

  • Minimally Contaminated Items: Items with incidental contact, such as gloves worn during handling, can typically be disposed of in the regular laboratory trash, provided there is no significant contamination.

Emergency Procedures

In the event of a spill of Dimorpholamine, follow these steps:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Consult the SDS for specific spill cleanup procedures.

  • Wear appropriate PPE , including respiratory protection if warranted by the SDS.

  • Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or sand).

  • Collect the absorbed material and place it in a sealed, labeled container for disposal according to the non-hazardous waste protocol.

  • Decontaminate the spill area with a suitable cleaning agent.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of Dimorpholamine is a critical aspect of laboratory safety and environmental stewardship. By following this guide and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, researchers can ensure they are handling this compound in a manner that is safe, compliant, and responsible. This commitment to best practices not only protects the individual and the environment but also upholds the integrity of the scientific community.

References

  • PubChem. Dimorpholamine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes.[Link]

  • U.S. Environmental Protection Agency. RCRA P Waste - List Details.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimorpholamine
Reactant of Route 2
Reactant of Route 2
Dimorpholamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.